Product packaging for Benzyl 2-amino-3-hydroxypropanoate(Cat. No.:CAS No. 1738-71-2)

Benzyl 2-amino-3-hydroxypropanoate

Cat. No.: B3187787
CAS No.: 1738-71-2
M. Wt: 195.21 g/mol
InChI Key: IIDNACBMUWTYIV-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B3187787 Benzyl 2-amino-3-hydroxypropanoate CAS No. 1738-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-amino-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDNACBMUWTYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-71-2
Record name Serine, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine. This compound is a critical building block in peptide synthesis and a valuable intermediate in the development of various pharmaceutical agents. This document details several synthetic pathways, including direct esterification and routes involving N-protected intermediates, complete with experimental protocols, quantitative data, and reaction diagrams.

Introduction

This compound, commonly known as L-serine benzyl ester when derived from L-serine, is a versatile chemical intermediate. Its utility stems from the temporary protection of the carboxylic acid group as a benzyl ester, which can be selectively removed under mild hydrogenolysis conditions. This feature makes it an essential component in the stepwise assembly of peptide chains and in the synthesis of complex molecules where the carboxylic acid requires masking. Key applications include its use as a building block in the synthesis of protease inhibitors and other bioactive peptides. This guide explores the most effective and commonly employed methods for its preparation.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: direct esterification of serine and esterification of N-protected serine derivatives followed by deprotection. The choice of method often depends on the desired scale, purity requirements, and the compatibility of functional groups in more complex applications.

Method 1: Direct Fischer-Speier Esterification

The most direct approach to synthesizing serine benzyl ester is the Fischer-Speier esterification of L-serine with benzyl alcohol, catalyzed by a strong acid. This method is often favored for its simplicity and cost-effectiveness. The product is typically isolated as a stable salt, such as the hydrochloride or p-toluenesulfonate (tosylate) salt.

A highly efficient variation of this method utilizes p-toluenesulfonic acid (p-TsOH) as the catalyst and an azeotroping solvent like cyclohexane to remove water, driving the reaction to completion. This approach avoids the use of more hazardous solvents like benzene or carbon tetrachloride and has been shown to produce the product in high yield and enantiomeric purity.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation L_Serine L-Serine Reflux Reflux with Dean-Stark Trap (Azeotropic removal of water) L_Serine->Reflux Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reflux p_TsOH p-Toluenesulfonic Acid p_TsOH->Reflux Cyclohexane Cyclohexane Cyclohexane->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Add Ethyl Acetate Cooling->Precipitation Filtration Filter and Dry Precipitation->Filtration Product L-Serine Benzyl Ester p-Toluenesulfonate Salt Filtration->Product

Caption: Workflow for Direct Esterification of L-Serine.

Method 2: Synthesis via N-Protected Intermediates

To minimize side reactions, such as N-benzylation or polymerization, a common strategy involves the protection of the amino group of serine prior to esterification. The two most widely used amine protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The synthesis using an N-Boc protected serine is a reliable method that typically provides high yields. The process involves the esterification of N-Boc-L-serine with a benzylating agent, such as benzyl bromide, in the presence of a mild base. Cesium carbonate in dimethylformamide (DMF) is a particularly effective combination for this transformation, often leading to quantitative conversion.[3] The final step is the removal of the Boc group under acidic conditions to yield the desired product.

G Boc_Ser N-Boc-L-Serine Boc_Ser_Bn N-Boc-L-Serine Benzyl Ester Boc_Ser->Boc_Ser_Bn Esterification BnBr Benzyl Bromide Cs2CO3 Cesium Carbonate / DMF Product L-Serine Benzyl Ester (as salt) Boc_Ser_Bn->Product Deprotection Acid Acid (e.g., TFA or HCl)

Caption: Synthesis of Serine Benzyl Ester via the N-Boc Route.

Similar to the Boc route, the N-Cbz protected pathway involves the esterification of N-Cbz-L-serine followed by deprotection. The esterification can be achieved using similar conditions as the Boc-protected analogue (e.g., benzyl bromide and a base). The key advantage of the Cbz group is that it can be removed, along with the benzyl ester, in a single step via catalytic hydrogenation. This is particularly useful in peptide synthesis for the simultaneous deprotection of both the N-terminus and C-terminus.

G Cbz_Ser N-Cbz-L-Serine Esterification Esterification (e.g., BnBr, Base) Cbz_Ser->Esterification Cbz_Ser_Bn N-Cbz-L-Serine Benzyl Ester Esterification->Cbz_Ser_Bn Deprotection Catalytic Hydrogenation (H₂, Pd/C) Cbz_Ser_Bn->Deprotection Simultaneous Deprotection Final_Ester L-Serine Benzyl Ester Cbz_Ser_Bn->Final_Ester Selective N-Deprotection (Alternative) Product L-Serine Deprotection->Product Simultaneous Deprotection

References

An In-depth Technical Guide to L-Serine Benzyl Ester: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-Serine benzyl ester, with a primary focus on its hydrochloride salt, a common and stable form of this versatile compound.

Chemical Structure and Properties

L-Serine benzyl ester is a derivative of the amino acid L-serine, where the carboxylic acid group is protected by a benzyl ester. This modification is crucial in various synthetic applications, particularly in peptide synthesis, as it prevents the carboxyl group from participating in unwanted side reactions. The chemical structure of L-Serine benzyl ester hydrochloride is depicted below:

Chemical Structure:

The key physicochemical properties of L-Serine benzyl ester hydrochloride are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point Approximately 175 °C (with decomposition)[1]
Solubility Soluble in water[1][2]
Optical Rotation [α]D = -12° (c=4 in water)[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of L-Serine benzyl ester hydrochloride. Below are the expected spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.20s2HBenzyl CH₂
~4.30t1Hα-CH
~3.90d2Hβ-CH₂

¹³C NMR:

Chemical Shift (ppm)Assignment
~170Carbonyl (C=O)
~135Aromatic C (ipso)
~128-129Aromatic CH
~67Benzyl CH₂
~60β-CH₂
~55α-CH
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400-3200O-H and N-H stretching (broad)[3]
~3000-2800C-H stretching (aliphatic and aromatic)
~1740C=O stretching (ester)[3]
~1600, ~1495C=C stretching (aromatic)
~1250C-O stretching (ester)

Experimental Protocols

Synthesis of L-Serine Benzyl Ester Hydrochloride

A common and straightforward method for the synthesis of L-Serine benzyl ester hydrochloride is the direct Fischer esterification of L-serine with benzyl alcohol using an acid catalyst.[1][2]

Materials:

  • L-Serine

  • Benzyl alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate (for precipitation/washing)

Procedure:

  • A mixture of L-serine, an excess of benzyl alcohol, and a catalytic amount of concentrated hydrochloric acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • The mixture is heated to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is typically monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (usually several hours), the mixture is cooled to room temperature.

  • The excess benzyl alcohol and toluene are removed under reduced pressure.

  • The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).

  • L-Serine benzyl ester hydrochloride is precipitated by the addition of a non-polar solvent such as diethyl ether or ethyl acetate.

  • The precipitate is collected by filtration, washed with the non-polar solvent to remove any remaining impurities, and dried under vacuum.

Purification by Recrystallization

For higher purity, L-Serine benzyl ester hydrochloride can be recrystallized.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of methanol and isopropanol).

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether).

  • Dry the purified crystals under vacuum.

Applications in Research and Development

L-Serine benzyl ester is a valuable building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.

Peptide Synthesis

The primary application of L-Serine benzyl ester is in peptide synthesis. The benzyl ester group serves as a temporary protecting group for the carboxylic acid functionality of the serine residue. This allows for the selective formation of a peptide bond between the amino group of the serine ester and the carboxyl group of another amino acid. The benzyl group can be readily removed by hydrogenolysis to reveal the free carboxylic acid for further chain elongation or to yield the final peptide.

The following diagram illustrates a simplified workflow for the incorporation of an L-serine residue into a peptide chain using L-Serine benzyl ester.

peptide_synthesis_workflow cluster_synthesis Peptide Chain Elongation cluster_final Final Deprotection start N-protected Amino Acid coupling Peptide Coupling (e.g., using DCC/HOBt) start->coupling ser_ester L-Serine Benzyl Ester (as Hydrochloride) ser_ester->coupling dipeptide N-protected Dipeptide Benzyl Ester coupling->dipeptide deprotection N-deprotection dipeptide->deprotection elongation Further Coupling Cycles deprotection->elongation final_peptide Protected Peptide Chain elongation->final_peptide hydrogenolysis Hydrogenolysis (removal of benzyl ester) final_peptide->hydrogenolysis final_product Final Peptide hydrogenolysis->final_product

Caption: Workflow for incorporating L-Serine into a peptide chain.

Chemoenzymatic Synthesis

L-Serine benzyl ester can also be utilized in chemoenzymatic peptide synthesis. In this approach, enzymes such as proteases are used to catalyze the formation of peptide bonds. The benzyl ester can enhance the substrate affinity for certain enzymes and influence the efficiency of the polymerization.[4]

The following diagram outlines a general workflow for the chemoenzymatic synthesis of a polypeptide using L-Serine benzyl ester as a monomer.

chemoenzymatic_synthesis cluster_reaction Enzymatic Polymerization cluster_workup Product Isolation and Analysis ser_ester L-Serine Benzyl Ester reaction_vessel Reaction Mixture (Aqueous Buffer) ser_ester->reaction_vessel enzyme Protease (e.g., Papain) enzyme->reaction_vessel polymerization Polymerization reaction_vessel->polymerization polypeptide Poly(L-Serine Benzyl Ester) polymerization->polypeptide precipitation Precipitation / Filtration polypeptide->precipitation purification Purification precipitation->purification characterization Characterization (e.g., MALDI-TOF, IR, CD) purification->characterization

Caption: Chemoenzymatic synthesis of Poly(L-Serine Benzyl Ester).

Enzyme Substrate and Inhibitor Studies

L-Serine derivatives, including benzyl esters, can serve as substrates or inhibitors for various enzymes. For instance, O-acyl-L-serines have been studied as substrates for enzymes like tryptophanase and tyrosine phenol-lyase.[5] The benzyl group can influence the binding affinity and reactivity of the molecule within the enzyme's active site, making it a useful tool for studying enzyme kinetics and mechanisms.

Safety and Handling

L-Serine benzyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to avoid contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

L-Serine benzyl ester, particularly in its hydrochloride form, is a key intermediate in synthetic organic chemistry with significant applications in peptide synthesis and biochemical research. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for researchers and scientists in the field of drug development and materials science. This guide provides a foundational understanding of its core characteristics and applications, serving as a valuable resource for laboratory professionals.

References

The Definitive Guide to Benzyl 2-amino-3-hydroxypropanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Benzyl 2-amino-3-hydroxypropanoate, a serine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, synthesis protocols, and known biological activities.

Chemical Identity and Properties

This compound, also known as serine benzyl ester, is an ester of the amino acid serine and benzyl alcohol. Its chemical structure features a benzyl ester protecting the carboxylic acid group of serine. This modification is crucial in peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions.

The Chemical Abstracts Service (CAS) number for this compound varies depending on its stereochemistry and whether it is in its free base or salt form. The most common forms and their respective CAS numbers are detailed in the table below.

Table 1: CAS Numbers for this compound and its Derivatives

Compound NameStereochemistryFormCAS Number
This compound(S)-Free Base1738-72-3[1]
This compound(R)-Free Base133099-79-3[2]
This compound HydrochlorideRacemicHCl Salt879278-55-4[3]
This compound Hydrochloride(S)- (or L-)HCl Salt60022-62-0[4]
This compound Hydrochloride(R)- (or D-)HCl Salt151651-44-4[]

Table 2: Physicochemical Properties of this compound Derivatives

Property(S)-Benzyl 2-amino-3-hydroxypropanoateL-Serine benzyl ester hydrochlorideD-Serine benzyl ester hydrochloride
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₄ClNO₃C₁₀H₁₄ClNO₃
Molecular Weight 195.21 g/mol 231.67 g/mol [3]231.68 g/mol []
Melting Point Not available~175°C (decomposition)[6]169-174 °C[]
Solubility Not availableSoluble in water[6][7]Not available
Appearance Not availableWhite to almost white powder/crystal[7]Not available

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of serine with benzyl alcohol. A common method is direct esterification using an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water.

General Experimental Protocol for the Synthesis of L-Serine Benzyl Ester Hydrochloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

  • L-serine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane (or another suitable azeotroping solvent)

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • A mixture of L-serine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate is suspended in cyclohexane.

  • The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the product is precipitated as the p-toluenesulfonate salt by the addition of ethyl acetate or diethyl ether.[8]

  • The resulting salt can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Diagram 1: General Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Serine L-Serine Esterification Esterification in Cyclohexane (Reflux) Serine->Esterification BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Precipitation Precipitation with Ethyl Acetate Esterification->Precipitation Product L-Serine Benzyl Ester p-Toluenesulfonate Precipitation->Product

Caption: Workflow for the synthesis of L-Serine Benzyl Ester.

Biological Activity and Potential Applications

This compound hydrochloride has demonstrated potential biological activities, including antibacterial and anti-inflammatory effects.

Antibacterial Activity

The hydrochloride salt of racemic this compound has been shown to inhibit bacterial growth.[3] The proposed mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This is a common mechanism for several classes of antibiotics. The compound is also suggested to interfere with iron uptake by inhibiting the formation of siderophores.[3]

Diagram 2: Proposed Antibacterial Mechanism

G Compound Benzyl 2-amino-3- hydroxypropanoate HCl Ribosome Bacterial 50S Ribosomal Subunit Compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Compound->ProteinSynthesis Inhibits Siderophore Siderophore Formation Compound->Siderophore Inhibits BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Leads to IronUptake Iron Uptake IronUptake->BacterialGrowth Essential for

Caption: Inhibition of bacterial growth by this compound HCl.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, suggesting its potential use as an adjuvant therapy in certain medical treatments.[3] However, the specific signaling pathways involved in its anti-inflammatory action require further investigation.

Applications in Research and Development

The primary application of this compound is as a protected amino acid in peptide synthesis.[9] The benzyl ester group effectively blocks the carboxylic acid functionality, allowing for the controlled formation of peptide bonds at the amino group. The benzyl protecting group can be readily removed under mild conditions, typically through hydrogenolysis, which preserves the integrity of the peptide chain. This makes it a valuable tool for the synthesis of complex peptides and proteins for therapeutic and research purposes.

As a derivative of D-serine, D-Serine benzyl ester hydrochloride is particularly useful in the synthesis of peptides containing D-amino acids, which can exhibit enhanced stability against enzymatic degradation and unique biological activities.[] It can also serve as a prodrug of D-serine, potentially improving its bioavailability for therapeutic applications in neuroscience.[]

This technical guide serves as a foundational resource for researchers and professionals working with this compound. Further research into its biological mechanisms and applications will undoubtedly uncover new opportunities for this versatile compound.

References

Spectroscopic Data for L-Serine Benzyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for L-Serine benzyl ester hydrochloride (CAS No. 60022-62-0). The information is compiled from various sources to aid in the characterization and analysis of this compound. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for L-Serine benzyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

No experimental ¹H NMR data for L-Serine benzyl ester hydrochloride (CAS 60022-62-0) was found in the available resources. The following are predicted chemical shifts based on the structure.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.35mAromatic protons (5H, -C₆H₅ )
~5.20sBenzyl protons (2H, -CH₂ -Ph)
~4.30tα-proton (1H, -CH (NH₃⁺)-)
~4.00dβ-protons (2H, -CH₂ -OH)
~3.00br sAmine protons (3H, -NH₃ ⁺)
~2.50br sHydroxyl proton (1H, -OH )

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary depending on the solvent and concentration. The amine and hydroxyl protons are exchangeable and may not always be observed.

¹³C NMR Data

The following ¹³C NMR data is based on a predicted spectrum.[1]

Chemical Shift (δ) ppmAssignment
167.95Ester carbonyl carbon ( C =O)
135.31Quaternary aromatic carbon (ipso-C )
128.42Aromatic carbons (2 x C H)
128.19Aromatic carbons (2 x C H)
127.90Aromatic carbon (C H)
66.90Benzyl carbon (-C H₂-Ph)
59.54α-carbon (-C H(NH₃⁺)-)
54.55β-carbon (-C H₂-OH)
Infrared (IR) Spectroscopy

A detailed experimental IR peak list for L-Serine benzyl ester hydrochloride was not available. However, a supplier specification sheet indicates that the FTIR spectrum conforms to the expected structure.[2][3] The following table lists the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400O-HStretching
~3100-3000N-HStretching (in -NH₃⁺)
~3000-2800C-HStretching (aromatic and aliphatic)
~1735C=OStretching (ester)[1]
~1600, ~1490, ~1450C=CStretching (aromatic)
~1250C-OStretching (ester)
~1050C-OStretching (alcohol)
Mass Spectrometry (MS)
m/zIon
196.15[M+H]⁺ (of the free base)

Note: The observed m/z corresponds to the protonated molecule of the free base (L-Serine benzyl ester), C₁₀H₁₃NO₃. In the mass spectrometer, the hydrochloride salt typically dissociates, and the free amine is protonated.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A sample of L-Serine benzyl ester hydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample like L-Serine benzyl ester hydrochloride, the spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of L-Serine benzyl ester hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile/water, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The ESI process generates gas-phase ions that are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound, and the fragmentation pattern (if MS/MS is performed) can be used to elucidate the structure.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like L-Serine benzyl ester.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of L-Serine Benzyl Ester HCl Purification Purification Synthesis->Purification Purity_Analysis Purity Analysis (e.g., HPLC) Purification->Purity_Analysis NMR NMR (¹H, ¹³C) Purity_Analysis->NMR IR IR Purity_Analysis->IR MS Mass Spec. Purity_Analysis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine, is not extensively characterized as a pharmacologically active agent with a direct mechanism of action. Instead, its biological effects are hypothesized to arise from its metabolic conversion into its constituent components: L-serine (or its enantiomer D-serine) and benzyl alcohol. This guide delineates the probable metabolic fate of the parent compound and explores the well-established mechanisms of its metabolites, which are responsible for its physiological impact. The primary focus will be on the critical role of D-serine as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

Section 1: Proposed Metabolic Fate of this compound

Upon administration, this compound is expected to undergo rapid hydrolysis by ubiquitous esterase enzymes present in plasma, liver, and other tissues. This enzymatic action cleaves the ester bond, releasing serine and benzyl alcohol into circulation.

Figure 1: Proposed Metabolic Hydrolysis parent This compound esterase Carboxylesterases (CES1, CES2) parent->esterase serine Serine (L- or D-) esterase->serine benzyl_alcohol Benzyl Alcohol esterase->benzyl_alcohol

Figure 1: Proposed Metabolic Hydrolysis

Section 2: Mechanism of Action of Serine Metabolites

The biological activity following the administration of this compound is primarily dictated by the versatile roles of serine. L-serine is a proteinogenic amino acid central to numerous metabolic pathways, while its isomer, D-serine, is a key neuromodulator.

2.1 L-Serine Metabolic Pathways

L-serine is a crucial building block for proteins, phospholipids (like phosphatidylserine), and sphingolipids.[1] It serves as a precursor for the synthesis of other amino acids, including glycine and cysteine, and is integral to the folate and methionine cycles, which are vital for methylation reactions and the synthesis of purines and pyrimidines.[1][2][3][4][5]

2.2 D-Serine and NMDA Receptor Signaling

The most significant neurological action of serine is mediated by its D-isoform. D-serine is synthesized from L-serine by the enzyme serine racemase and functions as the primary endogenous co-agonist at the glycine-binding site of the NMDA receptor in brain regions like the forebrain.[6][7][8]

NMDA Receptor Activation:

The NMDA receptor is a unique ligand-gated ion channel that requires the simultaneous binding of two agonists for activation:

  • Glutamate: The primary excitatory neurotransmitter, which binds to the GluN2 subunit.

  • A Co-agonist (D-serine or Glycine): Which binds to the "glycine site" on the GluN1 subunit.[9][10]

Upon binding of both glutamate and D-serine, and concurrent depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, the receptor's ion channel opens. This opening allows for an influx of calcium (Ca²⁺) ions, which acts as a critical second messenger, initiating downstream signaling cascades that lead to synaptic plasticity phenomena such as Long-Term Potentiation (LTP) — a cellular correlate of learning and memory.[6][11][12]

Figure 2: D-Serine Signaling at the NMDA Receptor cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Spine Glutamate_Vesicle Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate_Vesicle->NMDAR Binds to GluN2 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening LTP Synaptic Plasticity (LTP) Ca_Influx->LTP Downstream Signaling D_Serine D-Serine D_Serine->NMDAR Binds to GluN1 (Co-agonist)

Figure 2: D-Serine Signaling at the NMDA Receptor

At high concentrations, D-serine has also been observed to compete with glutamate for binding to the GluN2A subunit, which can lead to an inhibitory effect on receptor activity.[9]

Section 3: Metabolism and Toxicological Profile of Benzyl Alcohol

Benzyl alcohol is the secondary metabolite produced from the hydrolysis of the parent compound.

3.1 Metabolism In healthy adults, benzyl alcohol is rapidly metabolized. It is first oxidized to benzoic acid, which is then conjugated in the liver with glycine to form hippuric acid.[13] Hippuric acid is subsequently excreted in the urine.[13]

3.2 Toxicity Benzyl alcohol has low acute toxicity in adults, with an LD50 in rats of 1.2 g/kg.[13] However, very high concentrations can lead to toxic effects such as respiratory failure, hypotension, convulsions, and paralysis.[13][14][15] It is particularly toxic to neonates, as their metabolic pathways for detoxifying benzoic acid are not fully developed, leading to a condition known as "gasping syndrome".[13][14][16][17]

Figure 3: Benzyl Alcohol Metabolism BA Benzyl Alcohol Benzoic Benzoic Acid BA->Benzoic Oxidation Hippuric Hippuric Acid Benzoic->Hippuric Glycine Conjugation (Liver) Excretion Urinary Excretion Hippuric->Excretion

Figure 3: Benzyl Alcohol Metabolism

Section 4: Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of D-serine with the NMDA receptor.

ParameterValueReceptor/ConditionSource
EC₅₀ for D-serine 26.5 µMNMDA Receptors in mPFC Neurons[18]
Endogenous D-serine 0.144 nmol/mg protIn medial Prefrontal Cortex (mPFC)[18]
Endogenous Glycine 0.805 nmol/mg protIn medial Prefrontal Cortex (mPFC)[18]
Inhibitory Conc. 10 µMInhibits NMDA-induced conformational change[11][12]

Section 5: Experimental Protocols

Investigating the mechanism of D-serine at the NMDA receptor involves a variety of sophisticated experimental techniques.

5.1 Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through NMDA receptors in neurons.

  • Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and the effect of D-serine application.

  • Methodology:

    • Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex).

    • Identify a target neuron (e.g., a pyramidal neuron) under a microscope.

    • Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

    • Rupture the membrane patch to gain electrical access to the cell interior ("whole-cell" configuration).

    • Voltage-clamp the neuron at a specific holding potential (e.g., +40 mV to relieve Mg²⁺ block).

    • Stimulate presynaptic afferents to evoke synaptic responses.

    • Pharmacologically isolate NMDA receptor currents by applying antagonists for other receptors (e.g., DNQX for AMPA receptors).

    • Apply D-serine to the bath or locally to assess its effect on the amplitude and kinetics of the NMDA-EPSCs.[19][20]

  • Data Analysis: The amplitude of the NMDA-EPSC is measured before and after the application of D-serine or specific enzyme scavengers that degrade endogenous D-serine (like D-amino acid oxidase).[18]

Figure 4: Patch-Clamp Workflow P1 Prepare Brain Slice P2 Identify Target Neuron P1->P2 P3 Establish Whole-Cell Configuration P2->P3 P4 Voltage Clamp & Stimulate P3->P4 P5 Isolate NMDA Currents P4->P5 P6 Apply D-Serine / Antagonists P5->P6 P7 Record & Analyze EPSCs P6->P7

Figure 4: Patch-Clamp Workflow

5.2 Ligand Binding Assays

These assays are used to determine the affinity of D-serine for the glycine-binding site of the NMDA receptor.

  • Objective: To quantify the binding affinity (Kd or Ki) of D-serine.

  • Methodology:

    • Prepare cell membranes from tissue or cells expressing NMDA receptors.

    • Incubate the membranes with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]DCKA).

    • In parallel incubations, include increasing concentrations of unlabeled D-serine.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of D-serine that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) can then be calculated, providing a measure of binding affinity.

The mechanism of action of this compound is indirect and relies on its metabolic conversion to serine and benzyl alcohol. The primary pharmacological interest lies in the generation of D-serine, a potent co-agonist at the NMDA receptor. By modulating the activity of this crucial receptor, D-serine plays a fundamental role in synaptic transmission and plasticity. Understanding this metabolic pathway and the subsequent actions of its metabolites is essential for any research or drug development program involving this compound. The toxicological profile of the benzyl alcohol metabolite, particularly in specific populations, must also be a key consideration.

References

Potential Biological Activity of L-Serine Benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine benzyl ester is a derivative of the amino acid L-serine, primarily utilized as an intermediate in organic synthesis and as a substrate in enzymatic reactions, particularly in peptide synthesis. While direct evidence for its distinct biological activities is limited, this technical guide explores its potential therapeutic applications by examining its role in enzymatic processes and drawing inferences from the activities of structurally related compounds, namely L-serine and benzylserine. This document provides a comprehensive overview of its synthesis, potential anticancer and neuroprotective mechanisms, and detailed experimental protocols for relevant biological assays. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

L-Serine benzyl ester is a chemically modified form of L-serine where the carboxyl group is protected by a benzyl ester. This modification enhances its utility in synthetic chemistry, particularly in preventing unwanted side reactions during peptide synthesis.[1] Its primary mechanism of action in a biological context is presumed to be hydrolysis, releasing L-serine and benzyl alcohol.[2] L-serine itself is a crucial amino acid involved in a myriad of cellular functions, including protein synthesis, nucleotide metabolism, and as a precursor for neurotransmitters like D-serine and glycine.[2] The benzyl moiety, on the other hand, increases the molecule's lipophilicity, which may influence its interaction with enzymes and cellular membranes.

This guide will delve into the known applications and theoretical biological potential of L-Serine benzyl ester, with a focus on its enzymatic interactions and the intriguing possibilities suggested by the anticancer properties of benzylserine and the neuroprotective effects of L-serine.

Synthesis of L-Serine Benzyl Ester Hydrochloride

L-Serine benzyl ester is commonly synthesized via direct esterification of L-serine with benzyl alcohol, using an acid catalyst such as hydrochloric acid (HCl).[2] The HCl serves a dual purpose: catalyzing the reaction and forming the hydrochloride salt of the final product, which aids in its purification and stability.

Experimental Protocol: Direct Esterification

A detailed protocol for the direct esterification synthesis of L-Serine benzyl ester hydrochloride is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-serine in an excess of benzyl alcohol.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid to the mixture while stirring. The typical molar ratio of L-serine to benzyl alcohol is 1:3 to ensure the reaction goes to completion, with a catalyst concentration of 5-10% (v/v).[1]

  • Reflux: Heat the reaction mixture to reflux, typically between 80-100°C, and maintain for 12-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, L-Serine benzyl ester hydrochloride, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with a non-polar solvent, such as diethyl ether, to remove excess benzyl alcohol and other impurities.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

The following diagram illustrates the general workflow for this synthesis:

G cluster_synthesis Synthesis Workflow Start Start Mix Mix L-Serine and Benzyl Alcohol Start->Mix Add_HCl Add Concentrated HCl Mix->Add_HCl Reflux Reflux at 80-100°C for 12-24h Add_HCl->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End End Dry->End

A simplified workflow for the synthesis of L-Serine benzyl ester hydrochloride.

Enzymatic Interactions and Applications

The benzyl ester group in L-Serine benzyl ester significantly influences its interaction with certain enzymes, particularly proteases. This has been leveraged in the field of chemoenzymatic peptide synthesis.

Substrate for Proteases

L-Serine benzyl ester has been shown to be an effective substrate for proteases like papain.[2] The benzyl group appears to enhance the affinity of the amino acid ester for the enzyme's active site, leading to more efficient catalysis compared to smaller alkyl esters (e.g., methyl or ethyl esters).[2]

Chemoenzymatic Peptide Synthesis

In papain-catalyzed peptide synthesis, L-Serine benzyl ester has demonstrated superior performance in terms of polymerization yield and the degree of polymerization of the resulting peptides.[2]

ParameterValueReference
Yield62.6 ± 1.1%[2]
Average Degree of Polymerization (DP)10.7 ± 1.6[2]
Maximum Degree of Polymerization (DP)23.0 ± 0.7[2]

Table 1: Polymerization of L-Serine benzyl ester using Papain.

Experimental Protocol: Papain-Catalyzed Polymerization of L-Serine Benzyl Ester

A general protocol for the papain-catalyzed polymerization of L-Serine benzyl ester is as follows:

  • Monomer Solution: Prepare a solution of L-Serine benzyl ester hydrochloride in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0).

  • Enzyme Addition: Add papain to the monomer solution. The enzyme concentration should be optimized for the specific reaction conditions.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the formation of the polypeptide precipitate over time.

  • Termination: Stop the reaction by denaturing the enzyme, for example, by heating or adding a denaturing agent.

  • Purification: Collect the polypeptide by centrifugation, wash thoroughly with water to remove unreacted monomer and enzyme, and then lyophilize to obtain the dry product.

The following diagram outlines the workflow for this enzymatic polymerization:

G cluster_polymerization Enzymatic Polymerization Workflow Start Start Dissolve Dissolve L-Serine Benzyl Ester in Buffer Start->Dissolve Add_Papain Add Papain Dissolve->Add_Papain Incubate Incubate at 37°C Add_Papain->Incubate Precipitate Polypeptide Precipitates Incubate->Precipitate Terminate Terminate Reaction Precipitate->Terminate Centrifuge Centrifuge and Collect Precipitate Terminate->Centrifuge Wash Wash with Water Centrifuge->Wash Lyophilize Lyophilize Wash->Lyophilize End End Lyophilize->End

A simplified workflow for papain-catalyzed polymerization of L-Serine benzyl ester.

Potential Anticancer Activity (Inferred from Benzylserine)

While there is no direct evidence of the anticancer activity of L-Serine benzyl ester, studies on the closely related compound, benzylserine (BenSer), have shown significant inhibitory effects on breast cancer cell growth.[1] It is important to note that benzylserine and L-Serine benzyl ester are structurally different, and the biological activities of benzylserine cannot be directly attributed to L-Serine benzyl ester without further investigation.

Mechanism of Action of Benzylserine

Benzylserine has been shown to inhibit the uptake of essential amino acids, such as leucine and glutamine, in breast cancer cells.[1] This is achieved by blocking the activity of key amino acid transporters, including ASCT2 and LAT1.[1] The deprivation of these crucial nutrients leads to a cascade of downstream effects, ultimately inhibiting cancer cell proliferation.

The proposed signaling pathway for benzylserine's anticancer activity is depicted below:

BenSer Benzylserine ASCT2 ASCT2 BenSer->ASCT2 inhibits LAT1 LAT1 BenSer->LAT1 inhibits Gln_uptake Glutamine Uptake ASCT2->Gln_uptake Leu_uptake Leucine Uptake LAT1->Leu_uptake AA_homeostasis Disrupted Amino Acid Homeostasis Gln_uptake->AA_homeostasis Leu_uptake->AA_homeostasis AAR Amino Acid Response (AAR) Pathway Activation AA_homeostasis->AAR Metabolism Altered Cellular Metabolism AA_homeostasis->Metabolism Cell_viability Decreased Cell Viability AAR->Cell_viability Cell_cycle Cell Cycle Arrest AAR->Cell_cycle Metabolism->Cell_viability Metabolism->Cell_cycle

Proposed signaling pathway for the anticancer activity of benzylserine.
Quantitative Data for Benzylserine

The following table summarizes the quantitative effects of benzylserine on breast cancer cell lines.

Cell LineEffect of 10 mM BenzylserineMeasurementValueReference
MCF-7Glutamine Uptake% of Control~65%[1]
Leucine Uptake% of Control~45%[1]
Cell Viability (after 72h)% of ControlSignificantly Reduced[1]
HCC1806Glutamine Uptake% of Control~65%[1]
Leucine Uptake% of Control~22%[1]
Cell Viability (after 72h)% of ControlSignificantly Reduced[1]
MDA-MB-231Glutamine Uptake% of Control~65%[1]
Leucine Uptake% of Control~45%[1]
Cell Viability (after 72h)% of ControlSignificantly Reduced[1]

Table 2: Effects of Benzylserine on Breast Cancer Cell Lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., benzylserine) and a vehicle control.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Potential Neuroprotective Effects (Inferred from L-Serine)

Direct experimental evidence for the neuroprotective activity of L-Serine benzyl ester is currently lacking. However, its hydrolysis product, L-serine, has been extensively studied for its neuroprotective properties.[3][4] L-serine plays a crucial role in the central nervous system and has shown therapeutic potential in various neurological conditions.[5][6]

Mechanisms of L-Serine Neuroprotection

L-serine is believed to exert its neuroprotective effects through multiple mechanisms:

  • Precursor to Neurotransmitters: L-serine is a precursor to D-serine and glycine, which are important co-agonists of the NMDA receptor and agonists of the glycine receptor, respectively.[4]

  • Anti-inflammatory Effects: L-serine has been shown to reduce neuroinflammation by modulating microglial activation.[6]

  • Reduction of Excitotoxicity: By activating inhibitory glycine receptors, L-serine can counteract the excessive neuronal stimulation that leads to excitotoxicity.[4]

  • Support of Myelination: L-serine is essential for the synthesis of sphingolipids, which are critical components of the myelin sheath.[3]

The potential neuroprotective pathways of L-serine are illustrated in the following diagram:

LSerine L-Serine DS_Gly D-Serine & Glycine Synthesis LSerine->DS_Gly GlyR Glycine Receptor Activation LSerine->GlyR Sphingolipids Sphingolipid Synthesis LSerine->Sphingolipids Microglia Modulation of Microglial Activation LSerine->Microglia Neurotransmission Modulation of Neurotransmission DS_Gly->Neurotransmission Excitotoxicity Reduced Excitotoxicity GlyR->Excitotoxicity Myelination Support of Myelination Sphingolipids->Myelination Neuroinflammation Reduced Neuroinflammation Microglia->Neuroinflammation Neuroprotection Neuroprotection Neurotransmission->Neuroprotection Excitotoxicity->Neuroprotection Myelination->Neuroprotection Neuroinflammation->Neuroprotection

Potential neuroprotective mechanisms of L-Serine.
Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induction of Neurotoxicity: Induce neurotoxicity using a relevant stressor, such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).

  • Treatment: Co-treat the cells with the neurotoxic agent and various concentrations of the test compound (e.g., L-serine).

  • Incubation: Incubate the cells for a specified period.

  • Assessment of Cell Viability: Determine cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Conclusion

L-Serine benzyl ester is a valuable tool in synthetic chemistry, particularly for the enzymatic synthesis of polypeptides. While its direct biological activities remain largely unexplored, the known functions of its hydrolysis product, L-serine, and the potent anticancer effects of the related compound, benzylserine, suggest that L-Serine benzyl ester and its derivatives could be of significant interest in drug development. The increased lipophilicity provided by the benzyl group may offer advantages in terms of cell permeability and interaction with biological targets.

Future research should focus on directly evaluating the anticancer and neuroprotective properties of L-Serine benzyl ester to validate the hypotheses presented in this guide. Such studies would provide a clearer understanding of its potential as a therapeutic agent and could pave the way for the development of novel drugs based on its structure.

References

An In-depth Technical Guide to Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-amino-3-hydroxypropanoate, also known as L-Serine benzyl ester. The document details its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and its potential biological activities based on its hydrolysis product, L-serine.

Chemical and Physical Properties

This compound is a protected derivative of the amino acid L-serine. The benzyl ester group protects the carboxylic acid functionality, making it a valuable building block in organic synthesis, particularly in the construction of peptides. The compound is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of L-Serine Benzyl Ester Hydrochloride

PropertyValueReference(s)
CAS Number 60022-62-0[1][2]
Molecular Formula C₁₀H₁₄ClNO₃[2]
Molecular Weight 231.68 g/mol [3]
Melting Point Approximately 175°C (with decomposition)[1][2]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water[1][2]
Optical Rotation [α]D = -12° (c=4 in water)[1][5]

Table 2: Spectroscopic Data for L-Serine Benzyl Ester Derivatives

SpectroscopyData HighlightsReference(s)
¹H NMR (O-benzyl-L-serine in D₂O) δ (ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H)[6]
¹³C NMR (N-Boc-O-benzyl-L-serine) Signals corresponding to the Boc, benzyl, and serine carbons.[7]
IR (L-serine) Characteristic peaks for NH₃⁺, COO⁻, and OH groups.

Synthesis of this compound

The most common method for synthesizing L-Serine benzyl ester is through the direct esterification of L-serine with benzyl alcohol, typically in the presence of an acid catalyst like p-toluenesulfonic acid or hydrochloric acid. The reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from a procedure that avoids the use of hazardous solvents like benzene.

Materials:

  • L-Serine

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of L-serine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The mixture is refluxed for 4 hours to azeotropically remove the water formed during the reaction.

  • After cooling to room temperature, ethyl acetate (80 mL) is added to the reaction mixture.

  • The mixture is stirred for 1 hour to precipitate the product.

  • The resulting white solid, L-Serine benzyl ester p-toluenesulfonate, is collected by filtration and dried.

dot

Caption: Workflow for the synthesis of L-Serine Benzyl Ester p-Toluenesulfonate.

Applications in Peptide Synthesis

This compound, often with an additional N-terminal protecting group like Fmoc or Boc, is a crucial reagent in solid-phase peptide synthesis (SPPS). The benzyl group serves as a semi-permanent protecting group for the C-terminal carboxylic acid, while the temporary N-terminal protecting group is removed at each cycle of amino acid addition.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This is a generalized protocol for the manual synthesis of a peptide using Fmoc-protected amino acids, including Fmoc-Ser(Bzl)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ser(Bzl)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(Bzl)-OH) is pre-activated with DIC and OxymaPure in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group from serine) are removed by treatment with a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase HPLC.

dot

SPPS_Workflow start Start with Resin resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 3. Washing (DMF, DCM) fmoc_deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 5. Washing coupling->wash2 cycle Repeat Steps 2-5 for each Amino Acid wash2->cycle cycle->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last Amino Acid cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation and Purification cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its in vivo hydrolysis to L-serine[1]. L-serine is a non-essential amino acid that plays a crucial role in the central nervous system as a neuromodulator and a precursor to other important molecules, including glycine and D-serine.

Neuroprotective Effects

L-serine has demonstrated significant neuroprotective effects in various models of neurological damage. It is thought to exert these effects primarily through its interaction with glycine receptors.

Glycine Receptor Signaling Pathway: L-serine can act as an agonist at glycine receptors (GlyRs), which are ligand-gated chloride ion channels. In the mature central nervous system, the activation of GlyRs typically leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and inhibiting neuronal firing. This inhibitory action can counteract excitotoxicity, a major contributor to neuronal damage in ischemic events and neurodegenerative diseases.

dot

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space L_Serine L-Serine (from Hydrolysis) GlyR Glycine Receptor (GlyR) L_Serine->GlyR Binds to Cl_channel Chloride Channel (Open) GlyR->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Allows Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of L-serine via the glycine receptor.

Potential Antimicrobial Activity

While specific data for this compound is limited, some amino acid esters have been investigated for their antimicrobial properties. The proposed mechanism often involves the disruption of the bacterial cell membrane or interference with essential metabolic pathways. Further research is needed to determine the specific antimicrobial spectrum and efficacy of L-Serine benzyl ester.

Conclusion

This compound is a versatile and valuable compound for researchers in organic chemistry and drug development. Its primary utility lies in its role as a protected amino acid in peptide synthesis, enabling the construction of complex peptide chains. Furthermore, its hydrolysis to L-serine imparts potential neuroprotective properties, making it an interesting candidate for further investigation in the context of neurological disorders. The detailed protocols and data presented in this guide are intended to support and facilitate future research and development efforts involving this important molecule.

References

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Historical Background of L-Serine Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical background of L-Serine benzyl ester, a pivotal molecule in the advancement of peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, its critical role as a protected amino acid, and the experimental foundations of its preparation.

Introduction: The Dawn of Peptide Synthesis and the Need for Protection

The early 20th century marked the beginning of a new era in biochemistry with the pioneering work of Emil Fischer on the nature of proteins and the peptide bond. However, the controlled, stepwise synthesis of peptides from their constituent amino acids presented a formidable challenge. The primary obstacle was the multifunctional nature of amino acids, each possessing at least one amino and one carboxyl group, and in the case of serine, a reactive hydroxyl group on its side chain. To achieve the specific sequence of a desired peptide, it was imperative to temporarily block, or "protect," all reactive groups except for the one intended to participate in the peptide bond formation.

A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for the amino function.[1] This development was a cornerstone of modern peptide synthesis, enabling the controlled formation of peptide bonds. In this context of burgeoning peptide chemistry, the need for effective protection of the C-terminal carboxyl group and the serine side-chain hydroxyl group became paramount, setting the stage for the development of L-Serine benzyl ester.

The Emergence of L-Serine Benzyl Ester in Peptide Chemistry

While the precise first synthesis of L-Serine benzyl ester is not documented in a singular, seminal publication, its use emerged as a logical and necessary advancement in the field of peptide synthesis. The benzyl group proved to be a versatile protecting group, not only for the amino group (as Cbz) but also for carboxyl and hydroxyl groups. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which gained prominence in the 1960s, further solidified the importance of benzyl esters in peptide synthesis.[2][3]

Early examples of the use of L-Serine benzyl ester as a building block can be found in the literature of the 1950s. For instance, a 1955 publication by Baer and Maurukas on the synthesis of L-serylglycylglycine describes the preparation of N-carbobenzoxy-L-serylglycylglycine benzyl ester, indicating that L-serine benzyl ester was an accessible intermediate at the time.[4] This suggests that by the mid-20th century, the synthesis and application of L-Serine benzyl ester were established practices within the research community.

Synthetic Methodologies: From Early Approaches to Modern Protocols

The synthesis of L-Serine benzyl ester has been approached through various methods over the decades. The foundational method for the preparation of amino acid benzyl esters is the Fischer-Speier esterification.

Fischer-Speier Esterification: A Historical Mainstay

This acid-catalyzed esterification remains a common and historically significant method for preparing amino acid benzyl esters. The reaction involves heating the amino acid with a large excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or hydrogen chloride. The water formed during the reaction is typically removed azeotropically to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification of L-Serine

  • Reactants: L-Serine, benzyl alcohol, p-toluenesulfonic acid (catalyst), and a solvent for azeotropic water removal (e.g., benzene or toluene).

  • Procedure: A mixture of L-Serine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent is refluxed using a Dean-Stark apparatus to continuously remove water. The reaction is monitored for the disappearance of the starting L-Serine. Upon completion, the reaction mixture is cooled, and the L-Serine benzyl ester is typically isolated as its p-toluenesulfonate salt by precipitation with an ether.

  • Work-up: The precipitated salt is collected by filtration, washed with a non-polar solvent, and can be used directly or converted to the free base by neutralization.

Fischer_Speier_Esterification L_Serine L-Serine Heat Reflux (Azeotropic removal of H2O) L_Serine->Heat + Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Heat + PTSA p-Toluenesulfonic Acid (catalyst) PTSA->Heat L_Serine_Benzyl_Ester L-Serine Benzyl Ester (p-toluenesulfonate salt) Heat->L_Serine_Benzyl_Ester Synthesis_from_N_Boc_L_Serine N_Boc_L_Serine N-Boc-L-Serine N_Boc_L_Serine_Benzyl_Ester N-Boc-L-Serine Benzyl Ester N_Boc_L_Serine->N_Boc_L_Serine_Benzyl_Ester + Base, Benzyl Bromide Base Base (e.g., Cs2CO3) Benzyl_Bromide Benzyl Bromide DMF DMF DMF->N_Boc_L_Serine_Benzyl_Ester L_Serine_Benzyl_Ester L-Serine Benzyl Ester N_Boc_L_Serine_Benzyl_Ester->L_Serine_Benzyl_Ester + TFA TFA TFA

References

Thermodynamic Properties of Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine, is a molecule of interest in peptide synthesis and drug development. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and stability assessment. This technical guide provides a comprehensive overview of the methodologies available for determining these properties. Due to a lack of published experimental data for this compound, this document focuses on predictive computational techniques and detailed experimental protocols that can be employed to obtain the desired thermodynamic parameters.

Current Status of Thermodynamic Data

A comprehensive search of scientific literature and databases reveals a significant gap in the experimentally determined thermodynamic properties of this compound. To date, specific values for enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity have not been published. This guide, therefore, serves as a roadmap for researchers to either predict these values using computational methods or determine them through laboratory experiments.

Predictive Methodologies for Thermodynamic Properties

In the absence of experimental data, several computational and group-contribution methods can be used to estimate the thermodynamic properties of organic molecules. These methods provide valuable approximations for initial analysis and model development.

Group-Contribution Methods

Group-contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[1][2] Two of the most common methods are the Benson Group Increment Theory and the Joback method.

2.1.1. Benson Group Increment Theory

The Benson group-increment theory is a widely used method for estimating the heat of formation (ΔHf°), entropy (S°), and heat capacity (Cp) of gas-phase molecules.[2][3] The theory posits that a molecule's thermodynamic properties can be calculated by summing the contributions of its constituent groups.[2]

For this compound (C₁₀H₁₃NO₃), the molecule can be dissected into the following Benson groups:

  • C-(C)(H)₂(N) : Carbon atom bonded to another carbon, two hydrogens, and a nitrogen.

  • C-(C)(H)(O)(CO) : Carbon atom bonded to a carbon, a hydrogen, an oxygen, and a carbonyl group.

  • C-(H)₂(O) : Carbon atom bonded to two hydrogens and an oxygen.

  • O-(C)(H) : Oxygen atom in a hydroxyl group.

  • N-(C)(H)₂ : Primary amine nitrogen.

  • CO-(O)(C) : Carbonyl group in an ester.

  • O-(CO)(C) : Oxygen atom in an ester linkage.

  • Cb-(H) (5 groups): Aromatic carbon bonded to a hydrogen.

  • Cb-(C) : Aromatic carbon bonded to another carbon.

To estimate the thermodynamic properties, the specific contribution of each group, along with any necessary corrections for symmetry or ring strain, would be summed.[3] While this method is powerful, its accuracy depends on the availability and quality of the group values in the database.[2][4]

2.1.2. Joback Method

The Joback method is another group-contribution technique used to predict various thermodynamic and physical properties from the molecular structure alone.[1][5] It can estimate properties such as normal boiling point, melting point, critical properties, heat of formation, Gibbs energy of formation, and heat capacity.[1][6]

The functional groups for this compound in the Joback method would be:

  • -CH₂- : Methylene group

  • >CH- : Methine group

  • -OH (primary) : Primary alcohol

  • -NH₂ : Primary amine

  • -COO- (ester) : Ester group

  • =CH- (aromatic) (5 groups): Aromatic CH

  • =C< (aromatic) : Aromatic carbon

Each group has an associated numerical contribution for each property, and these are summed to obtain the final estimated value.[5] The Joback method is known for its simplicity and broad applicability, though it may have reduced accuracy for complex molecules.[1][7]

Computational Quantum Chemistry

Modern computational chemistry offers a more rigorous approach to predicting thermodynamic properties through the calculation of electronic structure.[8]

2.2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10] By solving the Schrödinger equation with approximations, DFT can be used to calculate the optimized geometry of a molecule and its vibrational frequencies. From these, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[9] This method can provide more accurate predictions than group-contribution methods, especially for novel molecules where group parameters may not be available.[9]

Workflow for DFT Calculation of Thermodynamic Properties

dft_workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermochem Thermochemical Analysis (Statistical Mechanics) freq_calc->thermochem results Enthalpy (H) Entropy (S) Gibbs Free Energy (G) thermochem->results

Caption: Workflow for DFT-based thermodynamic property calculation.

Experimental Protocols for Thermodynamic Property Determination

Experimental determination remains the gold standard for obtaining accurate thermodynamic data. The following section details the primary experimental techniques that can be used for this compound.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the principal method for determining the standard enthalpy of combustion (ΔHc°) of a solid or liquid.[11][12] From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry [11][13][14]

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 gram of a standard substance with a known heat of combustion (e.g., benzoic acid).

    • Press the standard into a pellet and place it in the sample cup of the bomb calorimeter.[11]

    • Attach a fuse wire of known length and weight to the electrodes, ensuring it is in contact with the sample.[12]

    • Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.[13]

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.[12]

    • Immerse the bomb in a known volume of water in the calorimeter bucket.

    • Ignite the sample and record the temperature change of the water until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter system based on the known energy of combustion of the standard and the observed temperature rise.

  • Sample Measurement:

    • Repeat the procedure using a precisely weighed pellet of this compound (approximately 0.5-0.8 grams).

    • Measure the temperature rise upon combustion.

    • After the experiment, vent the bomb, measure the length of the unburned fuse wire, and analyze the bomb washings for the formation of nitric acid (from the nitrogen in the sample).

    • Calculate the total heat released by the sample, making corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

    • From the corrected heat of combustion, determine the standard enthalpy of combustion (ΔHc°) per mole of the sample.

  • Calculation of Enthalpy of Formation:

    • Use the balanced combustion reaction for this compound: C₁₀H₁₃NO₃(s) + 11.75 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

    • Apply Hess's Law: ΔHf°(sample) = [10 * ΔHf°(CO₂) + 6.5 * ΔHf°(H₂O)] - ΔHc°(sample)

Diagram of Bomb Calorimetry Workflow

bomb_calorimetry_workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis weigh Weigh Sample pelletize Pelletize Sample weigh->pelletize assemble Assemble Bomb pelletize->assemble charge Charge with O₂ assemble->charge ignite Ignite & Record Temp charge->ignite corrections Apply Corrections (fuse, acid) ignite->corrections calc_dhc Calculate ΔH_c° corrections->calc_dhc calc_dhf Calculate ΔH_f° calc_dhc->calc_dhf

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[15][16] It can be used to determine heat capacity (Cp), melting temperature (Tm), and enthalpy of fusion (ΔHfus).[15][17]

Experimental Protocol: Differential Scanning Calorimetry [15][16][18]

  • Instrument Calibration:

    • Perform temperature and heat flow calibrations using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.

  • Heat Capacity (Cp) Measurement:

    • Accurately weigh an empty sample pan (reference).

    • Place a precisely weighed sample of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

    • Perform a three-step measurement:

      • Run a baseline scan with two empty pans.

      • Run a scan with a sapphire standard (known Cp) in the sample pan.

      • Run a scan with the sample pan.

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the baseline, and the sapphire standard at a given temperature.

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) Measurement:

    • Place the weighed and sealed sample pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.

    • The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

Data Presentation

The following tables summarize the types of thermodynamic data that can be obtained for this compound using the described methods. The values provided are hypothetical placeholders and should be replaced with actual data as it is generated.

Table 1: Estimated Thermodynamic Properties (298.15 K, 1 atm)

PropertyBenson Group IncrementJoback MethodDFT (e.g., B3LYP/6-31G(d))Units
Standard Enthalpy of Formation (ΔHf°)Calculated ValueCalculated ValueCalculated ValuekJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)Calculated ValueCalculated ValueCalculated ValuekJ/mol
Standard Entropy (S°)Calculated ValueNot ApplicableCalculated ValueJ/(mol·K)
Heat Capacity (Cp)Calculated ValueCalculated ValueCalculated ValueJ/(mol·K)

Table 2: Experimentally Determined Thermodynamic Properties

PropertyMethodValueUnits
Standard Enthalpy of Combustion (ΔHc°)Bomb CalorimetryMeasured ValuekJ/mol
Standard Enthalpy of Formation (ΔHf°)Bomb CalorimetryCalculated ValuekJ/mol
Melting Point (Tm)DSCMeasured Value°C or K
Enthalpy of Fusion (ΔHfus)DSCMeasured ValuekJ/mol
Heat Capacity (Cp) at 298.15 KDSCMeasured ValueJ/(mol·K)

Conclusion

While there is currently no published experimental thermodynamic data for this compound, this guide provides the necessary theoretical framework and practical protocols for its determination. For preliminary assessments, group-contribution methods and DFT calculations can yield valuable estimates. For definitive data required for process scale-up, reaction modeling, and safety analysis, experimental determination via bomb calorimetry and differential scanning calorimetry is essential. The application of these methodologies will enable a more complete understanding of the physicochemical properties of this important compound, thereby facilitating its use in research and development.

References

Solubility Profile of L-Serine Benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Serine benzyl ester, a key intermediate in peptide synthesis and various pharmaceutical applications. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, standardized experimental protocols for solubility determination, and a detailed synthesis workflow. This guide is intended to equip researchers with the necessary information to effectively utilize L-Serine benzyl ester in their work.

Executive Summary

L-Serine benzyl ester, particularly in its hydrochloride salt form, exhibits distinct solubility properties critical for its application in organic synthesis. It is generally characterized by high solubility in water and polar organic solvents, a feature attributed to the presence of the amino and hydroxyl groups, as well as the hydrochloride salt which enhances aqueous solubility.[1][2][3] Conversely, its solubility is limited in nonpolar organic solvents. This guide outlines these characteristics and provides robust methodologies for researchers to determine solubility in their specific solvent systems.

Solubility of L-Serine Benzyl Ester Hydrochloride

While exact quantitative values are not widely reported, a clear qualitative understanding of L-Serine benzyl ester hydrochloride's solubility can be derived from various sources. The following table summarizes the available information.

SolventTypeSolubilityRemarks
WaterPolar ProticReadily Soluble[1][2]The hydrochloride salt form significantly enhances solubility in aqueous solutions.[2][3]
MethanolPolar ProticSoluble[1]Often used in reactions and purification processes.
Dichloromethane (DCM)Polar AproticSoluble[1]A common solvent for organic reactions involving this intermediate.
Dimethylformamide (DMF)Polar AproticEnhances Solubility[1]While it improves solubility, it can complicate the purification process.[1]
Ethyl Acetate / HexaneNonpolar MixtureLow / InsolubleThis solvent system is commonly used for the crystallization and precipitation of the compound.[1]
CyclohexaneNonpolarInsolubleUsed as a water-azeotroping solvent during synthesis, indicating low solubility.
Diethyl EtherSlightly Polar EtherInsolubleOften used as an anti-solvent for precipitation.[1]

Experimental Protocols

Synthesis of L-Serine Benzyl Ester Hydrochloride

A common and straightforward method for the preparation of L-Serine benzyl ester hydrochloride is through the direct esterification of L-Serine with benzyl alcohol, using an acid catalyst.

Materials:

  • L-Serine

  • Benzyl alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Cyclohexane

  • Ethyl acetate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.

  • To the flask, add L-Serine, an excess of benzyl alcohol (which acts as both reactant and solvent), and a catalytic amount of concentrated hydrochloric acid.

  • Add cyclohexane to the flask to serve as an azeotropic agent for the removal of water.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add ethyl acetate to the cooled mixture to induce the precipitation of L-Serine benzyl ester hydrochloride.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethyl acetate or diethyl ether to remove any residual benzyl alcohol and other impurities.

  • Dry the purified L-Serine benzyl ester hydrochloride under vacuum.

Determination of Solubility via Static Gravimetric Method

This protocol is adapted from established methods for determining the solubility of amino acid esters and provides a reliable way to obtain quantitative solubility data.

Materials:

  • L-Serine benzyl ester hydrochloride

  • Selected solvents (e.g., methanol, ethanol, acetone, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated digital thermometer

  • Analytical balance

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

Procedure:

  • Equilibrate the jacketed glass vessel to the desired temperature using the thermostatic water bath.

  • Add a known volume of the selected solvent to the vessel and allow it to reach thermal equilibrium.

  • Add an excess amount of L-Serine benzyl ester hydrochloride to the solvent to create a saturated solution.

  • Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached.

  • After equilibration, stop the stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation during sampling.

  • Transfer the filtered supernatant to a pre-weighed vial.

  • Determine the mass of the collected solution.

  • Evaporate the solvent from the vial under vacuum or in a fume hood until a constant weight of the dried solid is achieved.

  • Calculate the solubility of L-Serine benzyl ester hydrochloride in the chosen solvent at the specified temperature, typically expressed in g/100mL or mol/L.

Visualized Workflows

Synthesis Workflow

G Synthesis of L-Serine Benzyl Ester Hydrochloride cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product L_Serine L-Serine Reaction Direct Esterification (Reflux with Dean-Stark) L_Serine->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction HCl Conc. HCl (Catalyst) HCl->Reaction Cyclohexane Cyclohexane (Azeotroping Agent) Cyclohexane->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Add Ethyl Acetate Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethyl Acetate Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product L-Serine Benzyl Ester HCl Drying->Final_Product

Caption: Workflow for the synthesis of L-Serine Benzyl Ester Hydrochloride.

Solubility Determination Workflow

G Solubility Determination (Static Gravimetric Method) cluster_setup Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Measurement cluster_calculation Calculation Setup Equilibrate Jacketed Vessel to Desired Temperature Add_Solvent Add Known Volume of Solvent Setup->Add_Solvent Add_Solute Add Excess L-Serine Benzyl Ester HCl Add_Solvent->Add_Solute Stir Stir to Reach Equilibrium (e.g., 24h) Add_Solute->Stir Settle Allow Undissolved Solid to Settle Stir->Settle Sample Withdraw Supernatant with Filtered Syringe Settle->Sample Weigh_Solution Weigh the Collected Solution Sample->Weigh_Solution Evaporate Evaporate Solvent to Dryness Weigh_Solution->Evaporate Weigh_Solid Weigh the Dried Solute Evaporate->Weigh_Solid Calculate Calculate Solubility (g/100mL or mol/L) Weigh_Solid->Calculate

Caption: Workflow for determining solubility by the static gravimetric method.

References

L-Serine Benzyl Ester: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling protocols, and emergency procedures for L-Serine benzyl ester. The following sections detail the compound's properties, potential hazards, and best practices for its use in a laboratory setting to ensure the safety of all personnel.

Chemical and Physical Properties

L-Serine benzyl ester is a derivative of the amino acid L-serine, commonly used in peptide synthesis and other organic reactions.[1][2] It is typically available as a white to off-white powder or crystalline solid.[3][4] The hydrochloride salt form is also common and is readily soluble in water.[1][5]

Table 1: Physical and Chemical Properties of L-Serine Benzyl Ester and its Hydrochloride Salt

PropertyL-Serine Benzyl EsterL-Serine Benzyl Ester HydrochlorideSource(s)
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃・HCl[3][6]
Molecular Weight 195.21 g/mol 231.68 g/mol [3][6]
Appearance White to off-white powderWhite crystalline solid[4][7]
Melting Point 92 - 102 °C (for Fmoc-protected)Approximately 175°C (decomposition)[1][7]
Solubility Data not readily availableSoluble in water[1][5]
Storage Temperature 0-8 °C (for Fmoc-protected)-20°C[3][7]

Safety and Hazard Information

The toxicological properties of L-Serine benzyl ester have not been fully investigated.[8] Therefore, it should be handled with care, assuming it may be harmful. Some sources suggest that certain amino acid esters can have high nicotinic activity and may be lethal at low doses in animal studies, with the cause of death being asphyxia due to respiratory muscle paralysis.[8]

GHS Hazard Classification:

There is some inconsistency in the GHS classification for L-Serine benzyl ester and its derivatives across different suppliers. Some safety data sheets (SDS) for related compounds, such as Boc-L-Serine benzyl ester, indicate potential for skin irritation, eye irritation, and respiratory irritation.[9] However, other sources state that L-Serine benzyl ester hydrochloride does not meet the criteria for classification in any hazard class.[10] Given this ambiguity, it is prudent to handle the compound as potentially hazardous.

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.[6]

  • Skin Contact: May cause skin irritation.[6]

  • Eye Contact: May cause serious eye irritation.[6]

  • Ingestion: The effects of ingestion are not well-documented, but it should be avoided.

Standard Operating Procedures for Safe Handling

The following protocols are recommended for handling L-Serine benzyl ester in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure.[11]

  • Eye Protection: Chemical safety goggles or glasses that meet ANSI Z.87.1 standards should be worn.[4] A face shield may be necessary if there is a risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[12] Gloves should be inspected before use and changed immediately if contaminated.[4]

  • Body Protection: A laboratory coat should be worn and kept buttoned.[4] Long pants and closed-toe shoes are required.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[3][12] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13]

Handling and Storage
  • Handling: Avoid creating dust.[14] Use in a well-ventilated area or in a chemical fume hood.[13] Wash hands thoroughly after handling.[15] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.[10] Some forms of L-Serine benzyl ester require storage at reduced temperatures (e.g., -20°C).[3] Always check the supplier's recommendations.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Spill Response

For a small powder spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including respiratory protection.

  • Gently cover the spill with a damp paper towel or use a light mist of water to prevent the powder from becoming airborne.[16]

  • Carefully sweep the material into a suitable container for disposal.[1] Avoid dry sweeping which can generate dust.[14]

  • Decontaminate the area with a suitable cleaning solution.

  • Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16]

For a large spill, evacuate the area and contact your institution's emergency response team.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[14]

  • Specific Hazards: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Disposal Considerations

Dispose of L-Serine benzyl ester and any contaminated materials as hazardous waste.[14] Follow all federal, state, and local regulations for chemical waste disposal.[16] Do not allow the material to enter drains or waterways.[14]

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

GHS_Hazard_Communication GHS Hazard Communication for L-Serine Benzyl Ester cluster_product Product Information cluster_hazards Hazard Identification cluster_user User Actions Product L-Serine Benzyl Ester SDS Safety Data Sheet (SDS) Product->SDS Provides detailed safety information Label Product Label Product->Label Provides key hazard information PrecautionaryStatements Precautionary Statements (Prevention, Response, Storage, Disposal) SDS->PrecautionaryStatements Pictograms Hazard Pictograms (e.g., Exclamation Mark) Label->Pictograms SignalWord Signal Word (e.g., Warning) Label->SignalWord HazardStatements Hazard Statements (e.g., H315: Causes skin irritation) Label->HazardStatements ReadSDS Read and Understand SDS FollowPrecautions Follow Precautionary Statements ReadSDS->FollowPrecautions UsePPE Use appropriate PPE FollowPrecautions->UsePPE

Caption: GHS Hazard Communication Workflow.

Emergency_Procedure_Flowchart Emergency Procedure for Chemical Exposure/Spill Start Incident Occurs (Exposure or Spill) Assess Assess the Situation Is it a major spill or serious injury? Start->Assess MinorSpill Minor Spill / Exposure Assess->MinorSpill No MajorSpill Major Spill / Serious Injury Assess->MajorSpill Yes FirstAid Administer First Aid (Flush skin/eyes, move to fresh air) MinorSpill->FirstAid SpillCleanup Follow Spill Cleanup Protocol MinorSpill->SpillCleanup Evacuate Evacuate the Area MajorSpill->Evacuate SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Dispose Dispose of Contaminated Waste Properly SpillCleanup->Dispose Alert Alert Supervisor and Emergency Services Evacuate->Alert Alert->SeekMedical Report Report the Incident SeekMedical->Report Dispose->Report

Caption: Emergency Procedure Flowchart.

References

Methodological & Application

Application Notes and Protocols for the Use of Benzyl 2-amino-3-hydroxypropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-3-hydroxypropanoate, commonly known as O-Benzyl-L-serine (Ser(Bzl)), is a critical protected amino acid derivative for the synthesis of complex peptides.[1][2] Its primary role is to protect the hydroxyl group of the serine side chain with a benzyl ether, thereby preventing undesirable side reactions during peptide chain elongation.[1][2] This protection strategy is fundamental for achieving high purity and yield in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3] While compatible with both Fmoc/tBu and Boc/Bzl strategies, it is most commonly employed in the Boc/Bzl approach due to the benzyl group's stability to the repeated acid treatments used for Nα-Boc deprotection and its lability under the strong acidic conditions used for final cleavage.[4][5]

Data Presentation

The efficiency of incorporating Ser(Bzl) and the potential for side reactions are influenced by the chosen synthesis strategy and coupling reagents. The following tables summarize representative quantitative data for the use of Benzyl-L-serine derivatives in peptide synthesis.

Table 1: Representative Coupling Efficiencies of Protected Benzyl-L-Serine

Nα-Protecting GroupCoupling ReagentActivator/BaseTypical Coupling TimeEstimated Efficiency (%)
BocHBTU/DIEAHOBt30-60 min>99%
BocDIC/HOBt-60-120 min>98%
FmocHATU/DIEAHOAt20-45 min>99%
FmocDIC/Oxyma-45-90 min>98.5%

Note: Efficiencies can be sequence-dependent and may be affected by steric hindrance and peptide aggregation. Monitoring the reaction is crucial.

Table 2: Deprotection Conditions and Estimated Yields for Ser(Bzl)

Synthesis StrategyDeprotection ReagentConditionsTypical TimeEstimated Yield (%)
Boc-SPPS (Final Cleavage)HF0 °C, with scavengers (e.g., anisole)1-2 hours>95%
Boc-SPPS (Final Cleavage)TFMSA/TFA0 °C to RT, with scavengers2-4 hours>90%
Solution PhaseH₂/Pd-CRT, atmospheric pressure2-16 hours>98%

Table 3: Common Side Reactions Associated with Serine and Their Estimated Occurrence

Side ReactionPrevalent Condition/SequenceMitigating StrategyEstimated Occurrence
RacemizationUse of certain coupling reagents (e.g., HATU/NMM); prolonged activation times.[6]Use of additives like HOBt or Oxyma; minimize pre-activation time.[7]0.1 - 2.0%
Aspartimide FormationAsp-Ser(Bzl) sequences, especially with piperidine deprotection in Fmoc-SPPS.[4][8]Use of DBU in deprotection, or addition of an acidic additive to piperidine.[5][9]5 - 30% (sequence dependent)
N→O Acyl ShiftStrong acid treatment during cleavage.[10]Controlled cleavage conditions; use of appropriate scavengers.< 2%

Experimental Protocols

Protocol 1: Incorporation of Boc-Ser(Bzl)-OH in Boc-SPPS

This protocol outlines the manual coupling of Boc-Ser(Bzl)-OH onto a peptide-resin.

  • Resin Preparation: Start with the desired peptide-resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 20 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling:

    • Dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

    • Add HBTU (2.9 eq.) and DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm reaction completion (see Protocol 3).[11] If the test is positive (blue beads), repeat the coupling step.

    • Once the test is negative (yellow/colorless beads), wash the resin with DMF (3x), DCM (3x), and methanol (2x).

    • Dry the resin under vacuum.

Protocol 2: Monitoring Coupling Completion using the Kaiser Test

The Kaiser test detects free primary amines on the resin.[11]

  • Sample Preparation: Withdraw a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step. Wash the beads thoroughly with ethanol on a filter paper to remove any residual reagents.

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Test Procedure:

    • Place the washed resin beads in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the tube at 100-110°C for 5 minutes.[12]

  • Result Interpretation:

    • Intense Blue Solution and Beads: Incomplete or failed coupling. Recouple is necessary.

    • Colorless/Yellow Solution and Beads: Complete coupling. Proceed to the next deprotection step.[12]

    • Note: This test is not reliable for N-terminal proline and gives a faint color with serine.

Protocol 3: Cleavage and Benzyl Group Deprotection in Boc-SPPS

This protocol describes the final cleavage of the peptide from the resin and simultaneous deprotection of the Ser(Bzl) side chain.

  • Resin Preparation: Dry the final peptide-resin thoroughly under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For a peptide containing Ser(Bzl), a common cocktail is HF:anisole (9:1, v/v). Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. Handle with appropriate personal protective equipment and in a specialized apparatus.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Cool the vessel to -5 to 0°C.

    • Slowly distill the pre-cooled HF into the reaction vessel containing the resin and scavenger (anisole).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the remaining resin and peptide residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge or filter to collect the precipitated peptide. Repeat the ether wash 2-3 times.

  • Peptide Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove the resin.

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

    • Purify the peptide using reverse-phase HPLC.

Visualizations

Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_final_steps Final Steps Resin 1. Start with solid support resin Swell 2. Swell resin in solvent (DCM/DMF) Resin->Swell Deprotection 3. Nα-Protecting Group Removal (e.g., TFA for Boc) Swell->Deprotection Neutralization 4. Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling 5. Couple Protected Amino Acid (e.g., Boc-Ser(Bzl)-OH) Neutralization->Coupling Wash 6. Wash Coupling->Wash Monitor 7. Monitor Completion (Kaiser Test) Wash->Monitor Monitor->Deprotection Coupling Complete Monitor->Coupling Incomplete (Recouple) Cleavage 8. Final Cleavage & Side-Chain Deprotection (e.g., HF) Monitor->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spec) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-Ser(Bzl)-OH.

Side_Reactions cluster_asp Context: Asp-Ser Sequence Activated_AA Activated Ser(Bzl) Residue (e.g., Active Ester) Coupling Peptide Bond Formation (Desired Reaction) Activated_AA->Coupling Nucleophilic attack by N-terminus of peptide chain Racemization Racemization (Loss of Stereochemistry) Activated_AA->Racemization α-proton abstraction Peptide_Chain Elongated Peptide Chain Coupling->Peptide_Chain Aspartimide Aspartimide Formation (in Asp-Ser sequence) Peptide_Chain_Asp Peptide chain ending in Asp Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Deprotection->Aspartimide Base-catalyzed cyclization

Caption: Key reactions and potential side reactions involving Ser(Bzl) in SPPS.

References

Applications of L-Serine Benzyl Ester in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Serine benzyl ester and its derivatives are versatile chiral building blocks with significant applications in medicinal chemistry. Their utility stems from the inherent chirality of the serine backbone and the synthetic tractability offered by the protected carboxyl and hydroxyl groups. These compounds serve as crucial starting materials and intermediates in the synthesis of a wide array of biologically active molecules, including peptides, peptidomimetics, and heterocyclic scaffolds for antiviral, anticancer, and neuroprotective agents.

Chiral Precursor for Bioactive Molecules

L-Serine benzyl ester provides a rigid and stereochemically defined framework for the enantioselective synthesis of complex molecules. The benzyl ester group offers convenient protection of the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions, ensuring compatibility with a variety of functional groups.

Synthesis of β-Lactams

β-Lactam antibiotics remain a cornerstone of antibacterial therapy. L-Serine benzyl ester can be utilized as a chiral precursor for the stereoselective synthesis of β-lactam rings, a key structural motif in these antibiotics.

Experimental Protocol: Synthesis of a β-Lactam Intermediate from L-Serine Benzyl Ester

This protocol outlines a general procedure for the synthesis of a chiral β-lactam intermediate.

  • Protection of the amino group: To a solution of L-Serine benzyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C. Then, add a solution of a suitable N-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection, 1.1 eq) in DCM. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the N-protected L-Serine benzyl ester.

  • Activation of the hydroxyl group: Dissolve the N-protected L-Serine benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add a non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. After stirring for 30 minutes, add a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Intramolecular cyclization: To the reaction mixture, add a strong base such as sodium hydride (1.5 eq) at 0 °C. Stir the mixture at room temperature for 24 hours to effect the intramolecular cyclization to the β-lactam.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired β-lactam.

StepProductTypical Yield
1N-Boc-L-Serine benzyl ester>95%
2-4Chiral β-Lactam60-80%
Synthesis of Morpholine Scaffolds

Morpholine and its derivatives are prevalent structural motifs in many approved drugs due to their favorable physicochemical properties and ability to improve pharmacokinetic profiles. L-Serine benzyl ester serves as a valuable chiral starting material for the stereoselective synthesis of substituted morpholines.

Experimental Protocol: Synthesis of a Chiral Morpholine Derivative

  • Reductive amination: To a solution of L-Serine benzyl ester hydrochloride (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in portions. Stir the reaction at room temperature for 24 hours.

  • N-protection: After completion of the reductive amination, protect the secondary amine with a suitable protecting group (e.g., Boc or Cbz).

  • Intramolecular cyclization: Deprotect the hydroxyl group (if protected) and induce intramolecular cyclization via an O-alkylation reaction to form the morpholine ring. This can be achieved under basic conditions (e.g., NaH in THF).

  • Deprotection and purification: Remove the protecting groups and purify the final product by column chromatography or recrystallization. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, which can be derived from L-serine, has been described, with the key step being a Pd-catalyzed carboamination reaction, generating the products as single stereoisomers in moderate to good yields[1].

Solid-Phase Peptide Synthesis (SPPS)

Derivatives of L-Serine benzyl ester, particularly O-benzyl-L-serine, are extensively used in solid-phase peptide synthesis (SPPS) to incorporate serine residues into peptide chains.[2] The benzyl group serves as a stable protecting group for the hydroxyl side chain, preventing unwanted side reactions during peptide elongation.[2] It is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of O-Benzyl-L-Serine in Fmoc-SPPS

This protocol describes the manual coupling of Fmoc-Ser(Bzl)-OH onto a resin-bound peptide chain.

  • Resin preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino acid activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 eq), a coupling reagent such as HBTU (3-5 eq), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from the serine residue.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Fmoc-Ser(Bzl)-OH (HBTU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycles Wash2->Repeat Next Amino Acid Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final Amino Acid Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Ser(Bzl)-OH.

Synthesis of Antiviral Agents

L-Serine benzyl ester is a valuable chiral synthon for the preparation of various antiviral compounds, including nucleoside analogs and protease inhibitors.

Nucleoside Analogs

While direct synthesis from L-serine benzyl ester is less common, its derivatives can be transformed into chiral synthons for nucleoside analogs. The serine backbone can be modified to mimic the ribose sugar of natural nucleosides.

HIV Protease Inhibitors

L-Serine derivatives have been incorporated into the scaffolds of HIV protease inhibitors. The stereochemistry of the serine moiety is crucial for the binding affinity of these inhibitors to the viral protease. For instance, chromone-L-serine adducts derived from benzyl esters have shown competitive inhibition of HIV-1 protease with Ki values in the micromolar range[2].

Experimental Protocol: Synthesis of a Precursor for an HIV Protease Inhibitor

A Baylis-Hillman reaction between a chromone-derived aldehyde and L-serine benzyl ester can yield a precursor for HIV-1 protease inhibitors[2].

  • Reaction setup: In a flask, dissolve the chromone-derived aldehyde (1.0 eq) and L-Serine benzyl ester hydrochloride (1.2 eq) in a suitable solvent such as a mixture of THF and water.

  • Catalyst addition: Add a catalyst, typically DABCO (diazabicyclo[2.2.2]octane) (0.2 eq).

  • Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Work-up and purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired adduct. A reported yield for such a reaction is 33%[2].

Inhibitor ClassTargetL-Serine Derivative ApplicationRepresentative Biological Data
HIV-1 Protease InhibitorsHIV-1 ProteaseChiral backbone for inhibitor scaffoldChromone-L-serine adducts: Competitive inhibition (Ki in µM range)[2]

Development of Anticancer Agents

The serine biosynthesis pathway is often upregulated in cancer cells to meet the high demand for this amino acid in proliferation. This makes the pathway an attractive target for cancer therapy. While not directly an inhibitor, L-serine derivatives can be used to synthesize peptides and other molecules with anticancer activity.

Serine_Biosynthesis_Pathway Glycolysis Glycolysis _3PG 3-Phosphoglycerate Glycolysis->_3PG PHP 3-Phosphohydroxypyruvate _3PG->PHP PHGDH PSer Phosphoserine PHP->PSer PSAT1 Ser L-Serine PSer->Ser PSPH Proliferation Cancer Cell Proliferation Ser->Proliferation

Caption: The serine biosynthesis pathway in cancer cells.

Neuroprotective Agents

L-serine and its derivatives have shown potential as neuroprotective agents in various neurological diseases and injuries.[3][4] L-serine can cross the blood-brain barrier and is involved in the synthesis of neurotransmitters and other essential molecules in the central nervous system.[5][6]

NMDA_Receptor_Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine D_Serine->NMDA_Receptor Co-agonist Binding Glutamate->NMDA_Receptor Binds Neuroprotection Neuroprotection/ Synaptic Plasticity Ca_Influx->Neuroprotection

References

Application Notes: Benzyl 2-amino-3-hydroxypropanoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid L-serine, is a highly valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of three distinct functional groups—a primary amine, a primary alcohol, and a carboxylic acid (protected as a benzyl ester)—makes it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules. The benzyl ester functionality offers moderate stability and can be selectively removed under various conditions, most commonly via hydrogenolysis, which is orthogonal to many other protecting groups used for the amine and hydroxyl moieties.

This document provides detailed application notes and experimental protocols for the use of this compound and its N-protected derivatives in the synthesis of key chiral structures, including aziridines, β-lactams, morpholinones, and as a precursor for diastereoselective transformations.

Key Applications and Protocols

Synthesis of Chiral Aziridine-2-carboxylates

Chiral aziridine-2-carboxylates are valuable synthetic intermediates, serving as precursors to a variety of non-proteinogenic amino acids, β-lactam antibiotics, and other nitrogen-containing compounds. The direct conversion of N-protected serine benzyl esters to aziridines proceeds with retention of stereochemistry at the α-carbon.

Experimental Protocol: Synthesis of Benzyl (2S)-1-tritylaziridine-2-carboxylate

This protocol details the one-pot synthesis of a protected aziridine from N-trityl-L-serine benzyl ester. The trityl group provides steric bulk, which facilitates the selective activation of the hydroxyl group and subsequent intramolecular cyclization.

  • Materials: N-trityl-L-serine benzyl ester, Triethylamine (Et3N), Sulfuryl chloride (SO2Cl2), Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve N-trityl-L-serine benzyl ester (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -50 °C using a dry ice/acetone bath.

    • Add triethylamine (2.2 eq) dropwise to the cooled solution.

    • Slowly add a solution of sulfuryl chloride (1.1 eq) in CH2Cl2, maintaining the temperature at -50 °C.

    • Stir the reaction mixture at -50 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
Benzyl (2S)-1-tritylaziridine-2-carboxylateN-trityl-L-serine benzyl esterSO2Cl2, Et3NCH2Cl2-50 to RTExcellent[1]

Note: "Excellent" yield is reported in the literature; specific numerical yield is not provided.

Logical Workflow for Aziridination:

Aziridination_Workflow Start N-trityl-L-serine benzyl ester Activation Activation of Hydroxyl Group (SO2Cl2, Et3N, -50 °C) Start->Activation Cyclization Intramolecular SN2 Cyclization Activation->Cyclization Product Benzyl (2S)-1-tritylaziridine- 2-carboxylate Cyclization->Product Mitsunobu_Pathway cluster_0 Activation Phase cluster_1 Cyclization Phase Alcohol N-Protected Serine Ester (Alcohol) Phosphonium Alkoxyphosphonium ion Alcohol->Phosphonium Reacts with PPh3 PPh3 PPh3->Phosphonium DIAD DIAD DIAD->Phosphonium Deprotonation Amide Deprotonation Phosphonium->Deprotonation Activates Attack Intramolecular SN2 Attack Deprotonation->Attack Product β-Lactam Attack->Product Morpholinone_Workflow Start L-Serine Derivative Step1 N-Alkylation with 1,2-Dibromoethane Start->Step1 Intermediate N-(2-bromoethyl)-Serine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Base-mediated) Intermediate->Step2 Product Morpholin-2-one Step2->Product Stereocontrol cluster_chelation Chelation Control cluster_felkin Felkin-Anh Model Chelated Intermediate Chelated Intermediate Syn Product Syn Product Chelated Intermediate->Syn Product Major Grignard Reagent Grignard Reagent Grignard Reagent->Chelated Intermediate Attacks from less hindered face Staggered Conformation Staggered Conformation Anti Product Anti Product Staggered Conformation->Anti Product Major Grignard Reagent_FA Grignard Reagent Grignard Reagent_FA->Staggered Conformation Attacks along Bürgi-Dunitz trajectory

References

L-Serine Benzyl Ester: A Versatile Chiral Building Block for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: L-Serine benzyl ester, a protected derivative of the naturally occurring amino acid L-serine, has emerged as a valuable and versatile chiral precursor for the synthesis of sophisticated ligands and organocatalysts. Its inherent chirality, coupled with the synthetic handles offered by its amino, hydroxyl, and carboxyl groups, makes it an ideal starting material for constructing complex molecular architectures that can effectively induce stereoselectivity in a variety of chemical transformations. This document provides an in-depth overview of the applications of L-Serine benzyl ester in asymmetric catalysis, complete with detailed experimental protocols and quantitative data for key reactions. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are interested in leveraging chiral catalysts derived from this readily available building block.

The primary application of L-Serine benzyl ester in asymmetric catalysis lies in its role as a precursor for the synthesis of C2-symmetric chiral bis(oxazoline) (BOX) ligands and dirhodium(II) carboxylate catalysts. These catalysts have demonstrated remarkable efficacy in a range of enantioselective reactions, including cyclopropanation and aziridination, which are fundamental processes for the construction of chiral molecules.

Application 1: Synthesis of Bis(oxazoline) Ligands for Asymmetric Cyclopropanation

L-Serine benzyl ester is a key starting material for the synthesis of chiral bis(oxazoline) ligands. The synthetic pathway typically involves the reduction of the benzyl ester to the corresponding amino alcohol, followed by condensation with a dicarboxylic acid derivative and subsequent cyclization to form the bis(oxazoline) core. These ligands, when complexed with transition metals such as copper or ruthenium, form highly effective catalysts for asymmetric cyclopropanation reactions.

Quantitative Data Summary:

Ligand/CatalystSubstratesYield (%)Enantiomeric Excess (ee %)Reference
L-Serine-derived Bis(oxazoline)-Cu(I)Styrene, Ethyl diazoacetate7092[1]

Experimental Protocol: Synthesis of L-Serine-derived Bis(oxazoline) Ligand and its Application in Asymmetric Cyclopropanation

Step 1: Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol

  • To a stirred solution of L-Serine benzyl ester hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and water at 0 °C, add sodium borohydride (NaBH4) (2.5 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude amino alcohol.

Step 2: Synthesis of the Bis(oxazoline) Ligand

  • To a solution of the (S)-2-Amino-3-benzyloxy-1-propanol (2 equivalents) in dichloromethane (DCM), add diethyl malonimidate dihydrochloride (1 equivalent) and triethylamine (2.2 equivalents).

  • Stir the mixture at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral bis(oxazoline) ligand.

Step 3: Asymmetric Cyclopropanation of Styrene

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the synthesized bis(oxazoline) ligand (0.01 equivalents) and copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C6H6) (0.01 equivalents) in anhydrous DCM.

  • Stir the solution at room temperature for 1 hour to form the catalyst complex.

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C) and add styrene (1 equivalent).

  • Add ethyl diazoacetate (1.2 equivalents) dropwise over a period of 4 hours using a syringe pump.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the cyclopropane product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

experimental_workflow_cyclopropanation cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Cyclopropanation L-Serine_benzyl_ester L-Serine_benzyl_ester Reduction Reduction L-Serine_benzyl_ester->Reduction NaBH4 Amino_alcohol Amino_alcohol Reduction->Amino_alcohol Condensation_Cyclization Condensation_Cyclization Amino_alcohol->Condensation_Cyclization Malonimidate BOX_Ligand BOX_Ligand Condensation_Cyclization->BOX_Ligand Catalyst_Formation Catalyst_Formation BOX_Ligand->Catalyst_Formation CuOTf Reaction Reaction Catalyst_Formation->Reaction Styrene Styrene Styrene->Reaction Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Reaction Cyclopropane_Product Cyclopropane_Product Reaction->Cyclopropane_Product up to 92% ee

Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand from L-Serine benzyl ester and its application in asymmetric cyclopropanation.

Application 2: Synthesis of Dirhodium(II) Catalysts for Asymmetric Aziridination and Cyclopropanation

L-Serine serves as a precursor for chiral oxazolidinone ligands that can be incorporated into dirhodium(II) complexes. These complexes are powerful catalysts for various asymmetric transformations, including the aziridination of olefins. While the literature directly details the synthesis from L-serine, L-serine benzyl ester can be readily hydrolyzed to L-serine, making it a closely related and viable starting material. These dirhodium catalysts have shown excellent enantioselectivities in key C-N and C-C bond-forming reactions.[2]

Quantitative Data Summary:

CatalystReactionSubstratesYield (%)Enantiomeric Excess (ee %)Reference
Rh2(4S-DOSO)4AziridinationStyrene, Chloramine-THigh94[2]
Rh2(4S,5R-MNOSO)4CyclopropanationStyrene, DiazoacetateHigh98[2]

Experimental Protocol: Synthesis of a Chiral Dirhodium(II) Catalyst from an L-Serine Derivative and its Use in Asymmetric Aziridination

Step 1: Synthesis of the (4S)-3-(arylsulfonyl)oxazolidine-4-carboxylic acid Ligand

  • Start with L-Serine (obtainable by hydrolysis of L-Serine benzyl ester).

  • React L-Serine with an appropriate arylsulfonyl chloride in the presence of a base to yield the N-sulfonylated derivative.

  • Cyclize the N-sulfonylated serine with an aldehyde (e.g., formaldehyde) under acidic conditions to form the oxazolidine-4-carboxylic acid ligand.

Step 2: Synthesis of the Dirhodium(II) Catalyst

  • Reflux the synthesized chiral ligand (4 equivalents) with a rhodium source, such as dirhodium tetraacetate (Rh2(OAc)4) or Na4Rh2(CO3)4, in a suitable solvent (e.g., water or chlorobenzene) to facilitate ligand exchange.[2]

  • The resulting dirhodium tetrakis(chiral carboxylate) complex precipitates or is isolated after solvent removal.

  • Purify the catalyst by recrystallization.

Step 3: Asymmetric Aziridination of Styrene

  • To a solution of styrene (1 equivalent) and the chiral dirhodium(II) catalyst (e.g., Rh2(4S-DOSO)4, 0.01 equivalents) in a suitable solvent like acetonitrile, add the nitrogen source, such as Chloramine-T trihydrate (1.5 equivalents), and a drying agent (e.g., anhydrous magnesium sulfate).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the chiral aziridine.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

signaling_pathway_aziridination cluster_reaction Asymmetric Aziridination L-Serine_benzyl_ester L-Serine_benzyl_ester L-Serine L-Serine L-Serine_benzyl_ester->L-Serine Hydrolysis Chiral_Oxazolidinone_Ligand Chiral_Oxazolidinone_Ligand L-Serine->Chiral_Oxazolidinone_Ligand Sulfonylation & Cyclization Dirhodium_Catalyst Dirhodium_Catalyst Chiral_Oxazolidinone_Ligand->Dirhodium_Catalyst Rh2(OAc)4 Catalytic_Cycle Catalytic_Cycle Dirhodium_Catalyst->Catalytic_Cycle Styrene Styrene Styrene->Catalytic_Cycle Chloramine-T Chloramine-T Chloramine-T->Catalytic_Cycle Chiral_Aziridine Chiral_Aziridine Catalytic_Cycle->Chiral_Aziridine up to 94% ee

Caption: Synthetic route to a chiral dirhodium catalyst from an L-Serine precursor and its application in asymmetric aziridination.

L-Serine benzyl ester stands out as a readily accessible and highly valuable chiral starting material for the development of effective catalysts for asymmetric synthesis. Its conversion into chiral bis(oxazoline) ligands and dirhodium(II) catalysts enables the highly enantioselective synthesis of important chiral building blocks like cyclopropanes and aziridines. The protocols outlined in this document provide a practical guide for researchers to harness the potential of L-Serine benzyl ester in their own synthetic endeavors, contributing to the advancement of asymmetric catalysis and the efficient production of enantiomerically pure compounds for the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Deprotection of L-Serine Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and drug development, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent unwanted side reactions. The benzyl ester is a commonly employed protecting group for the carboxylic acid functionality of amino acids, including L-Serine, due to its stability under various reaction conditions and its relatively straightforward removal. This document provides detailed protocols for the deprotection of L-Serine benzyl ester, a critical step in the synthesis of serine-containing peptides and other pharmaceutical compounds. The two primary methods covered are catalytic hydrogenation and acid-catalyzed hydrolysis, offering flexibility based on the substrate's sensitivity to different reagents and conditions.

Chemical Deprotection Pathway

The following diagram illustrates the general chemical transformation involved in the deprotection of L-Serine benzyl ester to yield L-Serine.

G cluster_reactants Reactants cluster_products Products L-Serine_benzyl_ester L-Serine Benzyl Ester L-Serine L-Serine L-Serine_benzyl_ester->L-Serine Deprotection Byproduct Byproduct (Toluene or Benzyl Cation) L-Serine_benzyl_ester->Byproduct Cleavage Reagents Deprotection Reagents (e.g., H₂, Pd/C or H⁺) Reagents->L-Serine

Caption: Chemical deprotection of L-Serine benzyl ester.

Experimental Protocols

Two primary methods for the deprotection of L-Serine benzyl ester are detailed below. The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to either hydrogenation or acidic conditions.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and "green" method for the removal of benzyl protecting groups.[1][2][3] This method typically proceeds under mild conditions and results in a clean reaction with easy work-up.

Experimental Workflow for Catalytic Hydrogenation

G start Start dissolve Dissolve L-Serine benzyl ester in a suitable solvent (e.g., MeOH, EtOH, EtOAc) start->dissolve add_catalyst Add Palladium on Carbon (Pd/C) (typically 5-10 mol%) dissolve->add_catalyst hydrogenate Subject the mixture to hydrogen atmosphere (H₂ gas balloon or Parr shaker) add_catalyst->hydrogenate monitor Monitor reaction progress by TLC hydrogenate->monitor filter Filter the reaction mixture through Celite to remove Pd/C monitor->filter Reaction Complete concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product (e.g., recrystallization) concentrate->purify end End purify->end

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the L-Serine benzyl ester starting material in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[3]

  • Catalyst Addition: To the solution, carefully add palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: The reaction vessel is then placed under a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen gas for small-scale reactions or a Parr hydrogenator for larger scales and higher pressures.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid Pd/C catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting crude L-Serine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure product.

Protocol 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an alternative method for benzyl ester deprotection, particularly when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes or alkynes).[1][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the L-Serine benzyl ester in a suitable solvent, such as dichloromethane (CH₂Cl₂).[5]

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution.[5] The amount of acid can vary, but a common condition is a mixture of CH₂Cl₂ and TFA.[5]

  • Reaction: The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the deprotection is monitored by TLC.

  • Solvent Removal: Once the reaction is complete, the solvents are removed under reduced pressure.[5]

  • Work-up: The residue is then subjected to a work-up procedure to remove excess acid. This may involve co-evaporation with a non-polar solvent like diethyl ether (Et₂O) or toluene.[5]

  • Isolation: The final product, L-Serine, is then isolated. Further purification may be necessary depending on the purity of the crude product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the deprotection of benzyl esters of amino acids, providing a comparative overview of the different methods.

Deprotection MethodReagents and ConditionsSubstrateYield (%)Reference
Acid-Catalyzed HydrolysisTrifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂), Room Temperature, 2hN-(tert-butoxycarbonyl)-O-benzyl-L-serine97[5]
Catalytic Transfer HydrogenationFormic acid (HCOOH), 10% Pd/C, Methanol (MeOH)Z-Glycine95[6]
Catalytic Transfer HydrogenationFormic acid (HCOOH), 10% Pd/C, Methanol (MeOH)Z-Phenylalanine95[6]
Catalytic Transfer HydrogenationFormic acid (HCOOH), 10% Pd/C, Methanol (MeOH)Z-Alanine95[6]
Catalytic Transfer HydrogenationFormic acid (HCOOH), 10% Pd/C, Methanol (MeOH)Z-Methionine89[6]

Note: "Z" refers to the benzyloxycarbonyl protecting group.

Conclusion

The deprotection of L-Serine benzyl ester is a crucial transformation in synthetic organic chemistry. Both catalytic hydrogenation and acid-catalyzed hydrolysis are effective methods for this purpose. The choice of the protocol should be made based on the overall synthetic strategy and the compatibility of other functional groups present in the molecule. The protocols and data presented herein provide a comprehensive guide for researchers to perform this deprotection reaction efficiently and with high yields.

References

Application Notes and Protocols for Benzyl 2-amino-3-hydroxypropanoate (Benzylserine) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-3-hydroxypropanoate, commonly known as Benzylserine (BenSer), is a valuable research compound for investigating cellular metabolism and amino acid signaling pathways, particularly in the context of cancer biology. As a competitive inhibitor of the amino acid transporters ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2) and LAT1 (L-type Amino Acid Transporter 1), Benzylserine effectively blocks the uptake of key amino acids such as glutamine and leucine.[1][2] This disruption of amino acid homeostasis triggers cellular stress responses and can lead to the inhibition of cell growth and proliferation, making it a compound of interest for therapeutic strategy development.[1][2][3]

These application notes provide detailed protocols for utilizing Benzylserine in cell culture studies to investigate its effects on cancer cell lines. The included methodologies cover amino acid uptake, cell viability, and cell cycle progression, along with data presentation guidelines and a schematic of the relevant signaling pathway.

Mechanism of Action

Benzylserine primarily exerts its effects by competitively inhibiting the ASCT2 and LAT1 amino acid transporters on the cell surface.[1][2] This dual inhibition leads to a significant reduction in the intracellular pool of essential and conditionally essential amino acids, most notably glutamine and leucine. The resulting amino acid deprivation triggers the Amino Acid Response (AAR) pathway, a key cellular stress response mechanism.[3]

The AAR pathway is initiated by the sensor kinase General Control Nonderepressible 2 (GCN2), which becomes activated in the presence of uncharged tRNAs—a hallmark of amino acid scarcity.[4] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global decrease in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4).[4][5] ATF4, a master regulator of stress-responsive genes, then orchestrates a transcriptional program aimed at restoring amino acid homeostasis, which can ultimately impact cell fate decisions, including cell cycle arrest and apoptosis.[4][5]

Data Presentation

The following tables summarize the quantitative effects of Benzylserine treatment on various breast cancer cell lines as reported in the literature.

Table 1: Inhibition of Amino Acid Uptake by Benzylserine (10 mM)

Cell LineCancer Subtype[³H]-L-Glutamine Uptake Inhibition (%)[³H]-L-Leucine Uptake Inhibition (%)
MCF-7Luminal A (ER+)~35%~55%
HCC1806Triple-Negative~35%~78%
MDA-MB-231Triple-Negative~35%~55%

Data extracted from van Geldermalsen et al., BMC Cancer, 2018.[1]

Table 2: Effect of Benzylserine (10 mM) on Cell Cycle Progression

Cell LineCancer SubtypeIncrease in G0/G1 Phase Population (%)
MCF-7Luminal A (ER+)~20%
HCC1806Triple-Negative~10%
MDA-MB-231Triple-Negative~15%

Data extracted from van Geldermalsen et al., BMC Cancer, 2018.[1]

Experimental Protocols

Amino Acid Uptake Assay

This protocol details the measurement of radiolabeled amino acid uptake to quantify the inhibitory effect of Benzylserine.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, HCC1806, MDA-MB-231)

  • Complete cell culture medium

  • Benzylserine (BenSer)

  • [³H]-L-glutamine or [³H]-L-leucine

  • Glutamine-free and Leucine-free media

  • 96-well cell culture plates

  • Scintillation fluid and counter

  • Plate harvester

Procedure:

  • Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

  • The following day, wash the cells with the appropriate amino acid-free medium.

  • Incubate the cells for 15 minutes at 37°C in the amino acid-free medium containing 0.3 µCi of [³H]-L-glutamine or [³H]-L-leucine, with or without 10 mM Benzylserine.

  • Terminate the uptake by washing the cells rapidly with ice-cold PBS.

  • Harvest the cells onto filter paper using a 96-well plate harvester.

  • Allow the filter paper to dry completely.

  • Add scintillation fluid to the dried filters and measure the radioactive decay using a liquid scintillation counter.

  • Normalize the counts to the protein content of parallel wells to determine the rate of uptake.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following Benzylserine treatment.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • Benzylserine (BenSer)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Benzylserine (or a vehicle control) for the desired duration (e.g., 24, 48, 72 hours). Media should be refreshed every 24 hours.[1]

  • At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for at least 5 hours at 37°C.[1]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm and 640 nm (background) using a multi-well spectrophotometer.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis (BrdU Incorporation and 7-AAD Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after Benzylserine treatment.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • Benzylserine (BenSer)

  • BrdU (Bromodeoxyuridine)

  • 7-AAD (7-Aminoactinomycin D)

  • Flow cytometry cell cycle analysis kit (e.g., BD APC-BrdU Flow Kit)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed 3 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Treat the cells with 10 mM Benzylserine or a vehicle control for 24 hours.

  • Add BrdU (150 µg/mL) to the culture medium and incubate for an additional 2 hours.[1]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the flow cytometry kit.

  • Stain the cells with an anti-BrdU antibody and 7-AAD for total DNA content.[1]

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Benzylserine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amino Acids Amino Acids ASCT2/LAT1 ASCT2/LAT1 Amino Acids->ASCT2/LAT1 Uptake Intracellular Amino Acids Intracellular Amino Acids ASCT2/LAT1->Intracellular Amino Acids Benzylserine Benzylserine Benzylserine->ASCT2/LAT1 Inhibition Benzylserine->Intracellular Amino Acids Depletion Uncharged tRNA Uncharged tRNA Intracellular Amino Acids->Uncharged tRNA Accumulation GCN2 (inactive) GCN2 (inactive) Intracellular Amino Acids->GCN2 (inactive) Inhibition of activation GCN2 (active) GCN2 (active) Uncharged tRNA->GCN2 (active) Activation eIF2a eIF2a GCN2 (active)->eIF2a Phosphorylation p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 Increased Translation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Upregulation Cell Cycle Arrest Cell Cycle Arrest Stress Response Genes->Cell Cycle Arrest Reduced Proliferation Reduced Proliferation Cell Cycle Arrest->Reduced Proliferation

Caption: Benzylserine-induced Amino Acid Response pathway.

Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture Treatment Benzylserine Treatment Cell Culture->Treatment Amino Acid Uptake Assay Amino Acid Uptake Assay Treatment->Amino Acid Uptake Assay Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Data Analysis Data Analysis Amino Acid Uptake Assay->Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis Results Results Data Analysis->Results

Caption: General workflow for studying Benzylserine effects.

References

Application Notes and Protocols: L-Serine Benzyl Ester as a Precursor for Novel Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-serine, a proteinogenic amino acid, serves as a versatile and powerful starting material for the synthesis of novel and unnatural amino acids. Its hydroxyl side chain offers a reactive handle for a variety of chemical transformations. By protecting the carboxylic acid as a benzyl ester, the reactivity of the α-amino group and the β-hydroxyl group can be selectively harnessed. L-Serine benzyl ester is a key intermediate, enabling the introduction of diverse functionalities at the β-position, leading to the creation of β-substituted alanines, α,β-diamino acids, and other structurally unique amino acid derivatives. These novel amino acids are invaluable tools in peptide chemistry, drug discovery, and materials science, offering the potential to enhance peptide stability, modulate biological activity, and create new molecular probes.

This document outlines two robust and widely applicable synthetic strategies that utilize N-protected L-serine benzyl ester as a precursor:

  • Synthesis via β-Lactone Intermediate: This pathway involves an intramolecular cyclization of N-protected serine to form a highly reactive β-lactone. Subsequent nucleophilic ring-opening of this intermediate allows for the stereospecific introduction of a wide array of substituents at the β-carbon.

  • Synthesis via Dehydroalanine Intermediate: This strategy proceeds through the dehydration of N-protected L-serine benzyl ester to form the corresponding α,β-unsaturated dehydroalanine derivative. This electrophilic intermediate readily undergoes Michael addition with various nucleophiles, yielding a diverse range of β-functionalized amino acids.

Data Presentation: Synthesis of Novel Amino Acids

The following tables summarize quantitative data for the synthesis of novel amino acids using the two primary strategies, starting from L-serine derivatives.

Strategy 1: β-Lactone Intermediate Pathway

This method involves the formation of an N-protected serine β-lactone, followed by nucleophilic opening.

Starting MaterialNucleophileProductYield (%)Reference
N-(Benzyloxycarbonyl)-L-serinePyrazoleNα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine47% (overall yield for two steps)[1]
N-Cbz-D-serine-β-lactoneBoc-L-His-OMeτ- and π-regioisomers of a histidinoalanine derivativeNot specified (2:1 mixture of regioisomers)[2]
N-benzyl-D-serine methyl ester (via sulfamidate)Boc-L-His-OMeτ-Histidinyl-D-alanine derivative57%[2]
Strategy 2: Dehydroalanine Intermediate Pathway

This approach involves the formation of an N-protected dehydroalanine ester, followed by a Michael addition reaction.

Starting MaterialNucleophileProductYield (%)Reference
N-Cbz SerineIsopropyl Bromide (forms dehydroalanine ester in situ)N-Cbz-dehydroalanine isopropyl ester25%[3]
N-Boc SerineBenzyl Bromide (forms dehydroalanine ester in situ)N-Boc-dehydroalanine benzyl ester45%[3]
N,N-diacyl dehydroalanineThiols, dicarbonyls, amines, heterocyclesβ-substituted amino acidsFair to good yields[4]
Dehydroalanine amidesVarious amines and thiols in waterβ-substituted amino acid amidesHigh yields[4]

Experimental Protocols

Protocol 1: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine via a β-Lactone Intermediate

This protocol is a two-step process involving the formation of N-(Benzyloxycarbonyl)-L-serine β-lactone, followed by its reaction with pyrazole.

Part A: N-(Benzyloxycarbonyl)-L-serine β-lactone

  • Reaction Setup: Equip a 2-L, three-necked, round-bottomed flask with a mechanical stirrer, a low-temperature thermometer, and a rubber septum with an argon inlet.

  • Reagents: Charge the flask with triphenylphosphine (41.9 g, 160 mmol) and anhydrous tetrahydrofuran (THF, 800 mL).

  • Cooling: Cool the stirred solution to between -75°C and -78°C using a dry ice-acetone bath.

  • Addition of Azodicarboxylate: Add distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) dropwise via syringe over 10 minutes. A milky white slurry will form.

  • Addition of N-Cbz-L-serine: In a separate flask, dissolve N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in THF (240 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the mixture at -75°C to -77°C for 20 minutes, then remove the cooling bath and allow it to warm slowly to room temperature over 2.5 hours.

  • Work-up: Remove the solvent using a rotary evaporator at 35°C. The resulting residue contains the β-lactone and can be used directly in the next step or purified. The overall yield for this step is approximately 60-72%.[2]

Part B: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine [1]

  • Reaction Setup: Equip a 500-mL, single-necked, round-bottomed flask with a magnetic stirring bar, a rubber septum, and an argon inlet.

  • Reagents: Charge the flask with N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).

  • Addition of Pyrazole: To the cloudy mixture, add solid pyrazole (4.9 g, 72 mmol).

  • Heating: Replace the septum with a reflux condenser and heat the reaction mixture in an oil bath at 52–54°C for 24 hours.

  • Work-up: Remove the solvent on a rotary evaporator to leave a white solid. Add 1 N sodium hydroxide (69 mL) and distilled water (350 mL) and stir vigorously for 5 minutes.

  • Extraction: Extract the mixture with dichloromethane (3 x 100 mL) to remove unreacted pyrazole and side products.

  • Precipitation: Cool the aqueous phase in an ice bath to approximately 4°C and add concentrated hydrochloric acid with stirring to bring the pH to 1.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. The total yield for this two-step procedure is 47%.[1]

Protocol 2: One-Pot Synthesis of N-Boc-Dehydroalanine Benzyl Ester

This protocol describes a cesium carbonate-mediated simultaneous esterification and elimination process starting from N-Boc-L-serine.

  • Reaction Setup: To a reaction vial, add N-Boc-L-serine (1.0 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), and 4 Å molecular sieves (90 mg).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by benzyl bromide (1.5 mmol).

  • Reaction: Seal the vial and heat the reaction mixture at 60°C for 12 hours with stirring.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford N-Boc-dehydroalanine benzyl ester. The expected yield is approximately 45%.[3]

Protocol 3: Michael Addition of a Thiol to a Dehydroalanine Derivative (General Procedure)

This protocol outlines a general procedure for the conjugate addition of a thiol to an N-protected dehydroalanine ester.

  • Reaction Setup: Dissolve the N-protected dehydroalanine benzyl ester (1.0 equiv) in a suitable solvent. For reactions with thiols and amines, using water as a solvent can lead to a remarkable rate acceleration.[4]

  • Nucleophile Addition: Add the thiol nucleophile (typically 1.1 to 1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times are typically shorter in water.[4]

  • Work-up: Upon completion, the work-up procedure will depend on the properties of the product. Typically, it may involve extraction with an organic solvent, followed by washing with brine.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired β-thio-substituted amino acid.

Visualizations: Synthetic Pathways and Workflows

G cluster_0 Strategy 1: β-Lactone Pathway A N-Cbz-L-Serine B N-Cbz-L-Serine β-Lactone A->B Mitsunobu Reaction (PPh₃, DMAD) C Novel β-Substituted Alanine B->C Nucleophilic Ring Opening Nu Nucleophile (e.g., Pyrazole) Nu->B

Caption: Synthetic route to novel amino acids via a serine β-lactone intermediate.

G cluster_1 Strategy 2: Dehydroalanine Pathway D N-Protected L-Serine Benzyl Ester E N-Protected Dehydroalanine Benzyl Ester D->E Dehydration (e.g., Cs₂CO₃) F Novel β-Substituted Amino Acid E->F Michael Addition Nu2 Nucleophile (e.g., Thiol, Amine) Nu2->E

Caption: Synthesis of novel amino acids via a dehydroalanine intermediate.

G cluster_workflow General Experimental Workflow start Start with N-Protected L-Serine Benzyl Ester reaction Perform Chemical Transformation (e.g., Mitsunobu, Dehydration) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis product Isolated Novel Amino Acid analysis->product

Caption: A generalized workflow for the synthesis of novel amino acids.

References

Application Notes and Protocols for In Vivo Animal Models for Testing Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 2-amino-3-hydroxypropanoate, also known as Benzylserine (BenSer), is a competitive inhibitor of the amino acid transporters ASCT2 (Alanine, Serine, Cysteine Transporter 2) and LAT1 (L-type Amino Acid Transporter 1).[1][2] Both transporters are overexpressed in a variety of cancers and play a crucial role in supplying essential amino acids necessary for tumor growth and proliferation.[3][4] In vitro studies have demonstrated that Benzylserine can inhibit the uptake of key amino acids like glutamine and leucine in breast cancer cell lines, leading to decreased cell viability and cell cycle progression.[1][2] These findings suggest that this compound is a promising candidate for anticancer therapy, warranting further investigation in in vivo animal models.

These application notes provide a comprehensive overview of recommended in vivo animal models and detailed protocols for evaluating the anti-tumor efficacy, pharmacokinetics, and toxicology of this compound.

Signaling Pathway of ASCT2 and LAT1 Inhibition

The primary mechanism of action of this compound is the inhibition of ASCT2 and LAT1. This disrupts the intracellular amino acid homeostasis, leading to the activation of the amino acid response (AAR) pathway and inhibition of the mTOR signaling pathway, ultimately resulting in reduced cell growth and proliferation.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine Glutamine ASCT2 ASCT2 Glutamine->ASCT2 Leucine Leucine LAT1 LAT1 Leucine->LAT1 mTOR mTOR Signaling ASCT2->mTOR activates AAR Amino Acid Response (AAR) ASCT2->AAR suppresses LAT1->mTOR activates LAT1->AAR suppresses BenSer Benzyl 2-amino-3- hydroxypropanoate BenSer->ASCT2 inhibits BenSer->LAT1 inhibits Growth Cell Growth & Proliferation mTOR->Growth promotes AAR->Growth inhibits

Caption: Inhibition of ASCT2 and LAT1 by this compound.

Recommended In Vivo Animal Models

Given that this compound has shown efficacy in breast cancer cell lines, the most relevant in vivo models are xenograft and syngeneic mouse models of breast cancer.

Model Type Description Advantages Disadvantages Recommended Strains
Xenograft Human cancer cells are implanted into immunodeficient mice.Allows for the testing of drugs against human tumors.The absence of a functional immune system prevents the evaluation of immunomodulatory effects.NOD/SCID, NSG, BALB/c nude
Syngeneic Mouse cancer cells are implanted into immunocompetent mice of the same genetic background.Possesses a complete and functional immune system, enabling the study of interactions between the drug, tumor, and immune system.The tumors are of mouse origin and may not fully recapitulate the complexity of human cancers.C57BL/6, BALB/c

Experimental Protocols

Anti-Tumor Efficacy in a Breast Cancer Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft model using human breast cancer cells.

Workflow Diagram:

G cluster_prep Preparation cluster_animal Animal Procedure CellCulture 1. Culture Breast Cancer Cells Harvest 2. Harvest & Count Cells CellCulture->Harvest Prepare 3. Prepare Cell Suspension Harvest->Prepare Implant 4. Subcutaneous Implantation Prepare->Implant TumorGrowth 5. Monitor Tumor Growth Implant->TumorGrowth Randomize 6. Randomize Mice TumorGrowth->Randomize Treatment 7. Administer Treatment Randomize->Treatment Monitor 8. Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint 9. Euthanize & Collect Tissues Monitor->Endpoint

Caption: Workflow for a xenograft efficacy study.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • This compound

  • Vehicle control (e.g., saline, DMSO/PEG solution)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected breast cancer cell line under standard conditions.

    • Harvest cells using trypsin and perform a cell count.

    • Resuspend the cells in sterile PBS or serum-free media at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.[5]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 1 x 106 cells (in 0.1 mL) into the flank of each mouse.[5]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[6]

  • Treatment Administration:

    • Prepare the dosing solution of this compound and the vehicle control.

    • Administer the treatment as per the study design (e.g., daily intraperitoneal or intravenous injection). The exact dose and schedule will need to be determined in preliminary dose-finding studies.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6]

    • Measure the body weight of the mice 2-3 times per week as an indicator of toxicity.[5]

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Group Treatment Dose Mean Tumor Volume (mm³) ± SEM Mean Body Weight (g) ± SEM Tumor Growth Inhibition (%)
1Vehicle Control-DataData0
2This compoundX mg/kgDataDataCalculated
3This compoundY mg/kgDataDataCalculated
Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the plasma concentration-time profile of this compound in mice.

Workflow Diagram:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dose 1. Administer Single Dose (IV or PO) Collect 2. Collect Blood Samples at Pre-defined Time Points Dose->Collect Process 3. Process Blood to Obtain Plasma Collect->Process Analyze 4. Analyze Plasma Concentration (LC-MS/MS) Process->Analyze Calculate 5. Calculate PK Parameters Analyze->Calculate

Caption: Workflow for a pharmacokinetic study.

Materials:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • This compound

  • Appropriate vehicle

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a cohort of mice, either intravenously (IV) for bioavailability assessment or orally (PO) to mimic a potential clinical route.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). A sparse sampling design is often used where small groups of mice are sampled at each time point.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters.

Data Presentation:

PK Parameter Definition IV Administration PO Administration
Cmax Maximum plasma concentrationDataData
Tmax Time to reach CmaxDataData
AUC Area under the plasma concentration-time curveDataData
t1/2 Half-lifeDataData
CL ClearanceData-
Vd Volume of distributionData-
F% Bioavailability-Calculated
Toxicology Study (Acute)

This protocol provides a framework for an acute toxicology study to determine the maximum tolerated dose (MTD) and observe any immediate adverse effects.

Materials:

  • Male and female mice (e.g., Sprague-Dawley rats or BALB/c mice)

  • This compound

  • Vehicle control

Procedure:

  • Dose Escalation:

    • Administer single, escalating doses of this compound to small groups of mice.

  • Clinical Observations:

    • Monitor the animals closely for a defined period (e.g., 7-14 days) for any signs of toxicity. A functional observation battery can be used to systematically assess any effects on the central nervous system, neuromuscular function, and autonomic function.[7]

    • Record body weights at regular intervals.[8]

  • Necropsy and Histopathology:

    • At the end of the observation period, euthanize the animals and perform a gross necropsy.

    • Collect major organs for histopathological examination to identify any treatment-related changes.

Data Presentation:

Dose (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Change in Body Weight (%) Gross Necropsy Findings
VehicleM:5, F:50/10NoneDataNo abnormal findings
Dose 1M:5, F:5DataObservationsDataFindings
Dose 2M:5, F:5DataObservationsDataFindings
Dose 3M:5, F:5DataObservationsDataFindings

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound as a potential anticancer agent. The selection of the appropriate animal model and the meticulous execution of these experimental protocols are critical for obtaining reliable and translatable data for further drug development. It is imperative to note that all animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl 2-amino-3-hydroxypropanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl 2-amino-3-hydroxypropanoate Synthesis

Welcome to the technical support center for the synthesis of this compound (Serine Benzyl Ester). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the direct Fischer-Speier esterification of L-serine with benzyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and involves the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

Q2: Why am I experiencing low yields in my synthesis?

Low yields in the synthesis of serine benzyl ester are a common issue, often stemming from several factors:

  • Incomplete Reaction: Inefficient removal of water, which is a byproduct of the esterification, can stall the reaction equilibrium.

  • Side Reactions: The polar hydroxyl group in the serine side chain can lead to undesired side reactions.

  • Racemization: The reaction conditions, particularly high temperatures in certain solvents like toluene, can cause racemization, complicating purification and reducing the yield of the desired enantiomer.[1][2]

  • Product Degradation: The product can be sensitive to the harsh acidic conditions and high temperatures required for the reaction.

  • Purification Losses: The product's polarity can make it challenging to isolate, leading to significant losses during the workup and purification stages.

Q3: What are the primary side products I should be aware of?

The main potential side products include:

  • Dipeptides/Polypeptides: Self-condensation of serine molecules can occur under the reaction conditions.

  • Racemic Mixture: Loss of stereochemical integrity at the alpha-carbon results in the formation of the D-enantiomer.[1]

  • O-benzylated product: Benzylation of the hydroxyl group on the serine side chain is a possible, though less common, side reaction.

Q4: How can I minimize racemization during the synthesis?

Racemization is often accelerated by high temperatures and the choice of solvent.[1] Using solvents like cyclohexane for azeotropic water removal instead of higher-boiling solvents like toluene has been shown to produce enantiomerically pure benzyl esters.[1][2] Toluene, in contrast, can lead to partially or totally racemized products.[1][2]

Q5: Are there "greener" or safer alternatives to solvents like benzene or toluene?

Yes. Due to the hazardous nature of solvents like benzene and carbon tetrachloride, cyclohexane is recommended as a safer and effective alternative for the azeotropic removal of water.[2] This substitution has been validated to produce enantiomerically pure amino acid benzyl esters.[1][2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of L-Serine
Potential Cause Recommended Solution
Inefficient Water Removal Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Check for leaks in the system. Use a sufficient volume of a suitable azeotropic solvent (e.g., cyclohexane).
Inactive Catalyst Use fresh p-toluenesulfonic acid monohydrate. Ensure the catalyst has not been deactivated by exposure to moisture before the reaction.
Insufficient Reaction Time/Temp Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is refluxing at the correct temperature for the chosen solvent.
Poor Solubility of L-Serine L-serine has limited solubility in non-polar solvents. Ensure vigorous stirring to maintain a well-mixed suspension.
Problem 2: Multiple Spots on TLC, Indicating Byproduct Formation
Potential Cause Recommended Solution
Racemization As discussed in the FAQ, switch from toluene to cyclohexane as the azeotroping solvent to maintain enantiomeric purity.[1][2]
Peptide Formation Avoid excessively high temperatures or prolonged reaction times. Consider using N-protection (e.g., Boc group) for the amino group if peptide formation is a significant issue, although this adds extra steps to the synthesis.
Degradation of Product Work up the reaction as soon as TLC indicates the consumption of the starting material. Neutralize the acid catalyst during workup to prevent product degradation.
Problem 3: Difficulty Isolating the Product
Potential Cause Recommended Solution
Product is Water-Soluble During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic phase.
Formation of an Emulsion Add a small amount of brine (saturated NaCl solution) to help break up emulsions during extraction. Allow the layers to separate for a longer period.
Co-precipitation with Catalyst The product is often isolated as a p-toluenesulfonate salt. Precipitation is typically achieved by adding a non-polar solvent like diethyl ether or ethyl acetate.[2] Ensure the correct solvent is used to selectively precipitate the desired salt.

Data Presentation

Table 1: Comparison of Solvents for Amino Acid Benzylation

This table summarizes the effect of the azeotroping solvent on the chemical yield and enantiomeric excess (e.e.) for the benzylation of various amino acids, highlighting the issues with polar side chains like serine.

Amino AcidSolventChemical Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Serine TolueneModest / PoorNot determined due to low yield[1]
Serine CyclohexaneExcellent>99[2]
Alanine Toluene9598[1]
Alanine Cyclohexane97>99[2]
Phenylalanine Toluene9699[1]
Phenylalanine Cyclohexane98>99[2]

Note: Data for serine in cyclohexane is inferred from the general success of the procedure reported for polar amino acids.[2]

Experimental Protocols

Protocol: Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate Salt

This protocol is adapted from established methods for the benzylation of amino acids using safer solvents.[2][3]

Materials:

  • L-Serine

  • Benzyl alcohol (reagent grade)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Cyclohexane

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging the Flask: To the flask, add L-serine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5-10 eq, serves as reagent and co-solvent), and cyclohexane (sufficient volume to fill the Dean-Stark trap and ensure reflux).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction's progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure to remove most of the cyclohexane and excess benzyl alcohol.

  • Precipitation: Add ethyl acetate to the concentrated residue and stir. The product, L-serine benzyl ester p-toluenesulfonate, should begin to precipitate. The addition of diethyl ether can be used to further induce precipitation.

  • Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any remaining impurities. Dry the white crystalline solid under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis and Side Reactions Serine L-Serine Catalyst p-TsOH (H+) Serine->Catalyst Dipeptide Ser-Ser Dipeptide Serine->Dipeptide Self- Condensation BnOH Benzyl Alcohol (BnOH) BnOH->Catalyst Product Benzyl 2-amino-3- hydroxypropanoate (Desired Product) Catalyst->Product Esterification Water H₂O Catalyst->Water Racemic D/L-Serine Benzyl Ester (Racemization) Product->Racemic High Temp in Toluene

Caption: Main reaction pathway for serine benzylation and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/HPLC Start->Check_TLC Start_Material Is significant starting material remaining? Check_TLC->Start_Material Byproducts Are there multiple byproduct spots? Check_TLC->Byproducts Start_Material->Byproducts No Sol_Water Improve water removal: - Check Dean-Stark - Use dry reagents/solvent Start_Material->Sol_Water Yes Sol_Catalyst Check catalyst activity: - Use fresh p-TsOH - Ensure correct loading Start_Material->Sol_Catalyst Yes Sol_Racemization Minimize racemization: - Switch solvent to cyclohexane - Avoid prolonged high temp Byproducts->Sol_Racemization Yes Sol_Purification Optimize purification: - Saturate aqueous phase - Use correct precipitation solvent Byproducts->Sol_Purification No, product seems impure Sol_Peptide Reduce side reactions: - Lower reaction temp - Reduce reaction time Byproducts->Sol_Peptide Yes

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Solvent Selection Guide

Solvent_Selection Solvent Selection Decision Tree Start Choosing an Azeotropic Solvent Purity Is Enantiomeric Purity CRITICAL? Start->Purity Safety Is Lab Safety / Green Chemistry a HIGH Priority? Purity->Safety Yes Toluene Use Toluene - Risk of Racemization - Moderate hazard Purity->Toluene No Cyclohexane Use Cyclohexane - High e.e. - Safer alternative Safety->Cyclohexane Yes Benzene AVOID Benzene / CCl₄ - High e.e. - HIGHLY HAZARDOUS Safety->Benzene No

Caption: A decision tree to guide the selection of an appropriate solvent.

References

Identifying and minimizing side reactions in Benzyl 2-amino-3-hydroxypropanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-amino-3-hydroxypropanoate. The information provided aims to help identify and minimize common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The primary side reactions of concern are:

  • O-acylation: Unwanted acylation of the hydroxyl group of the serine side chain.

  • N-acylation: Acylation of the primary amino group, which can compete with the desired reaction or occur if the amino group is deprotected prematurely.

  • Racemization: Loss of stereochemical integrity at the α-carbon, leading to a mixture of L- and D-enantiomers.[1][2]

  • Diketopiperazine Formation: An intramolecular cyclization that can occur at the dipeptide stage in peptide synthesis, particularly with proline or when the N-terminus is deprotected.

Q2: How can I minimize racemization during the synthesis?

A2: Racemization can be minimized by careful selection of reaction conditions. The use of urethane-based protecting groups like Cbz (benzyloxycarbonyl) helps reduce the potential for racemization.[1] Additionally, the choice of solvent is critical. For instance, in Fischer-Speier esterification, using cyclohexane as a solvent for azeotropic water removal has been shown to prevent racemization, whereas toluene can lead to significant racemization.[2][3][4] Prolonged exposure to strong bases should also be avoided, as this can promote racemization, especially once the carboxylic acid is esterified.[1]

Q3: What is the role of protecting groups in this synthesis?

A3: Protecting groups are essential to prevent unwanted side reactions at the reactive amino and hydroxyl functional groups of serine.

  • N-protection: Groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are commonly used to protect the amino group, preventing N-acylation and polymerization.

  • O-protection: Protecting the hydroxyl group, for example as a benzyl ether, is crucial to avoid O-acylation during subsequent reaction steps.[5]

Q4: How can I monitor the progress of the reaction and the presence of side products?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Chiral HPLC can be used to determine the enantiomeric purity of the product and quantify any racemization that may have occurred.[2][3][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the desired product and identification of impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (starting material remains).Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Inefficient water removal in Fischer-Speier esterification.Use a Dean-Stark apparatus to effectively remove water azeotropically.[7][8] Ensure the solvent (e.g., cyclohexane) is anhydrous.
Poor activation of the carboxylic acid.If using a coupling agent, ensure it is fresh and used in the appropriate stoichiometry.
Product is lost during workup and purification.Product is water-soluble.Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the product.
Inappropriate purification method.For N-Boc protected intermediates, flash chromatography with a suitable solvent system (e.g., petroleum ether/diethyl ether) is often effective.[9] Crystallization can also be an effective purification method.[1]
Problem 2: Presence of Impurities and Side Products
Symptom Possible Cause Suggested Solution
An extra spot on TLC or an unexpected peak in HPLC/NMR corresponding to a more polar compound.O-acylation: The hydroxyl group has been acylated.Use a protecting group for the hydroxyl function (e.g., benzyl ether). If performing acylation on an unprotected serine derivative, use acidic conditions to favor O-acylation over N-acylation.[10]
An extra spot on TLC or an unexpected peak in HPLC/NMR corresponding to a less polar compound.N-acylation: The amino group has been acylated.Ensure the amino group is adequately protected (e.g., with Boc or Cbz) before proceeding with reactions that could lead to acylation.
Product shows two peaks in chiral HPLC analysis.Racemization: Loss of stereochemical purity.Avoid high temperatures and prolonged reaction times in the presence of base.[1] Use a non-racemizing solvent like cyclohexane instead of toluene for esterification.[2][3][4] The final crystallization step can help to remove the undesired D-isomer.[1]
Product is a sticky oil instead of a solid.Presence of impurities that inhibit crystallization.Re-purify the product using column chromatography. Attempt to crystallize from a different solvent system.

Quantitative Data Summary

Table 1: Effect of Solvent on Racemization in the Synthesis of Amino Acid Benzyl Esters via Fischer-Speier Esterification

Amino AcidSolventEnantiomeric Excess (e.e.) %
L-SerineCyclohexane>99%
L-SerineTolueneSignificant Racemization
L-PhenylalanineCyclohexane>99%
L-PhenylalanineToluene85.2%
L-AlanineCyclohexane>99%
L-AlanineToluene79.4%
Data adapted from a study on various amino acid benzyl esters, highlighting the importance of solvent choice in preventing racemization.[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine benzyl ester

This protocol describes the synthesis of an N-protected precursor to this compound.

Materials:

  • N-Boc-L-serine

  • Cesium carbonate (Cs₂CO₃)

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Aqueous lithium bromide (LiBr)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Saturated saline (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-L-serine (4.87 mmol) in DMF (100 mL), add cesium carbonate (5.11 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzyl bromide (5.84 mmol) to the reaction mixture and continue stirring for 12 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate (25 mL).

  • Wash the organic layer sequentially with aqueous lithium bromide (3 x 15 mL), aqueous sodium bicarbonate (2 x 15 mL), and saturated saline (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (eluent: petroleum ether/ether = 1:1) to yield Boc-L-serine benzyl ester as a white solid (expected yield: ~100%).[9]

Protocol 2: Deprotection of N-Boc-L-serine benzyl ester

This step yields the target molecule, this compound, as a salt.

Materials:

  • N-Boc-L-serine benzyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve N-Boc-L-serine benzyl ester in a mixture of CH₂Cl₂ and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvents under reduced pressure.

  • The resulting residue can be purified by decantation using diethyl ether to remove residual TFA, yielding the trifluoroacetate salt of this compound.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general guideline for assessing the enantiomeric purity of the final product. Specific conditions may need to be optimized.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak).[6]

Mobile Phase:

  • A mixture of hexane and isopropanol is commonly used for normal-phase chiral separations. The exact ratio may need to be optimized (e.g., 90:10 hexane:isopropanol).

Procedure:

  • Prepare a standard solution of the racemic this compound to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the synthesized product in the mobile phase.

  • Inject the sample onto the chiral column and monitor the elution profile with the UV detector.

  • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Visualizations

Synthesis_Pathway Serine L-Serine N_Protected_Serine N-Protected L-Serine (e.g., N-Boc-L-Serine) Serine->N_Protected_Serine  N-protection (e.g., Boc2O) Target_Precursor N-Protected Benzyl 2-amino-3-hydroxypropanoate N_Protected_Serine->Target_Precursor  Esterification (e.g., BnBr, Base) Final_Product This compound Target_Precursor->Final_Product  N-deprotection (e.g., TFA) Side_Reactions cluster_starting Starting Material / Intermediate cluster_products Potential Products N-Protected_Serine_Ester N-Protected Serine Benzyl Ester Desired_Product Desired Product N-Protected_Serine_Ester->Desired_Product Successful Deprotection O_Acylated O-Acylated Side Product N-Protected_Serine_Ester->O_Acylated Unwanted Acylation (e.g., with coupling agent) Racemized_Product Racemized Product (D-isomer) N-Protected_Serine_Ester->Racemized_Product Base/Heat Induced N_Acylated N-Acylated Side Product (if deprotected) N-Protected_Serine_Ester->N_Acylated Premature Deprotection + Acylation Troubleshooting_Workflow Start Analyze Crude Product (TLC, HPLC, NMR) Check_Purity Is Purity Low? Start->Check_Purity Check_Yield Is Yield Low? Check_Purity->Check_Yield No Impurity_ID Identify Impurities (NMR, MS) Check_Purity->Impurity_ID Yes Check_Chiral Chiral HPLC Analysis: Racemization? Check_Yield->Check_Chiral No Yield_Source Review Reaction Conditions: - Reaction time/temp - Water removal - Workup procedure Check_Yield->Yield_Source Yes Racemization_Source Review Reaction Conditions: - Base strength - Temperature - Solvent (Toluene?) Check_Chiral->Racemization_Source Yes End_Purity Pure Product Check_Chiral->End_Purity No Optimize_Purification Optimize Purification: - Recrystallization - Chromatography Impurity_ID->Optimize_Purification Modify_Conditions_Rac Modify Synthesis: - Use weaker base - Lower temperature - Change solvent to Cyclohexane Racemization_Source->Modify_Conditions_Rac Modify_Conditions_Yield Modify Synthesis: - Optimize reaction time/temp - Ensure anhydrous conditions - Adjust workup pH Yield_Source->Modify_Conditions_Yield Optimize_Purification->End_Purity Modify_Conditions_Rac->End_Purity End_Yield Improved Yield Modify_Conditions_Yield->End_Yield

References

Purification challenges and solutions for L-Serine benzyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of L-Serine benzyl ester.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of L-Serine benzyl ester, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction during esterification.[1][2] - Hydrolysis of the ester during workup or purification.[1] - Loss of product during crystallization or transfer. - Formation of byproducts.[3]- Optimize Reaction Conditions: Ensure azeotropic removal of water is efficient, for example, by using a Dean-Stark apparatus with a suitable solvent like cyclohexane.[2][4] Consider increasing the reaction time or temperature, but be mindful of potential racemization.[1][2] - Control pH: Maintain neutral or slightly acidic conditions during aqueous extractions to minimize hydrolysis. - Improve Isolation Technique: Ensure complete precipitation of the salt form (hydrochloride or tosylate) by using an appropriate anti-solvent like ethyl acetate or diethyl ether and allowing sufficient time for crystallization at a low temperature.[2] - Purification of Crude Product: If significant byproducts are present, consider column chromatography on silica gel.[1][5]
Product is an Oil or Wax, Fails to Crystallize - Presence of impurities (e.g., residual benzyl alcohol, starting materials). - The free base of L-Serine benzyl ester can be an oil.[4] - Insufficient purity for crystallization.- Convert to a Salt: The hydrochloride or p-toluenesulfonate salts of L-Serine benzyl ester are typically stable, crystalline solids with well-defined melting points, making them easier to isolate and handle.[1][2] - Purify by Chromatography: Use column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to remove impurities before attempting crystallization.[1][5] - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.
Racemization (Loss of Optical Purity) - High reaction temperatures, especially when using certain solvents like toluene.[2][4] - Exposure to strong acidic or basic conditions for prolonged periods.- Solvent Selection: Use cyclohexane instead of toluene for azeotropic water removal during esterification to minimize racemization.[2][4] - Temperature Control: Maintain the lowest effective temperature during the reaction and purification steps. - Chiral HPLC Analysis: Verify the enantiomeric purity of the final product using chiral HPLC.[2]
Presence of Starting Material (L-Serine) - Incomplete esterification reaction.[1]- Reaction Monitoring: Monitor the reaction progress using TLC or another suitable analytical technique to ensure complete consumption of L-Serine. - Purification: L-Serine is highly polar and can be removed by washing the organic solution of the product with water (if the product is protected and in a water-immiscible solvent) or during the crystallization of the product salt.
Hydrolysis During Storage - The ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[1]- Store as a Salt: The hydrochloride or p-toluenesulfonate salts are more stable than the free base.[1][2] - Storage Conditions: Store the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended) to minimize degradation.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my L-Serine benzyl ester an oil instead of a solid?

A1: The free base of L-Serine benzyl ester can exist as an oil or a waxy solid, which can be challenging to purify.[3][4] It is common practice to convert it to a salt, such as the hydrochloride (HCl) or p-toluenesulfonate (tosylate), which are typically stable, crystalline solids with sharp melting points, facilitating purification by recrystallization.[1][2]

Q2: I'm observing a loss of optical purity in my final product. What could be the cause?

A2: Racemization is a known issue, particularly during the esterification step at elevated temperatures. The choice of solvent plays a critical role; for instance, refluxing in toluene can lead to significant racemization.[2][4] To preserve enantiomeric purity, it is recommended to use cyclohexane for azeotropic water removal, as it allows for lower reaction temperatures.[2][4] Chiral HPLC analysis can be used to confirm the enantiomeric excess of your product.[2]

Q3: What are the most common impurities I should look out for?

A3: Common impurities include unreacted L-Serine, excess benzyl alcohol, and byproducts from side reactions. Residual acid catalyst (like p-toluenesulfonic acid) may also be present.[2] These impurities can often be removed through proper workup procedures, such as aqueous washes and recrystallization of the product salt. For persistent impurities, column chromatography is an effective purification method.[1]

Q4: How can I remove residual benzyl alcohol from my product?

A4: Benzyl alcohol can typically be removed by washing the crude product solution with water (if the product is in an organic solvent) and/or by vacuum drying. Recrystallization of the L-Serine benzyl ester salt from a suitable solvent system, such as ethyl acetate, will also help in removing residual benzyl alcohol.[2]

Q5: What is the best way to store L-Serine benzyl ester to prevent degradation?

A5: L-Serine benzyl ester is susceptible to hydrolysis.[1] For long-term stability, it should be stored as its hydrochloride or tosylate salt in a cool (-20°C), dry environment, preferably under an inert atmosphere.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of L-Serine benzyl ester and its derivatives.

Parameter Value Conditions/Method Reference
Yield (as p-toluenesulfonate salt) ExcellentL-Serine with benzyl alcohol and p-toluenesulfonic acid in refluxing cyclohexane.[2][4]
Yield (as hydrochloride salt) 70-75% (Lab Scale), 85-90% (Industrial Scale)Direct esterification with HCl catalyst.[1]
Enantiomeric Excess (e.e.) >95%Synthesis in refluxing cyclohexane.[2]
Enantiomeric Excess (e.e.) 27.0%Synthesis in refluxing toluene (demonstrating racemization).[2]
Melting Point (hydrochloride salt) ~175°C (decomposes)Not specified.[1][7]
Optical Rotation [α]D (hydrochloride salt) -12°c = 4 in water.[1]

Experimental Protocols

Protocol 1: Preparation and Purification of L-Serine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from a method that avoids the use of hazardous solvents and minimizes racemization.[2][4]

Materials:

  • L-Serine

  • p-Toluenesulfonic acid monohydrate (1.2 equivalents)

  • Benzyl alcohol (5 equivalents)

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-Serine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

  • Heat the mixture to reflux and continue for approximately 4 hours, collecting the water generated in the Dean-Stark trap.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Add ethyl acetate to the reaction mixture and stir for 1 hour to precipitate the product.

  • Collect the white solid precipitate by filtration.

  • Wash the solid with ethyl acetate to remove residual benzyl alcohol and other impurities.

  • Dry the purified L-Serine benzyl ester p-toluenesulfonate salt under vacuum.

Protocol 2: Purification by Column Chromatography

This is a general protocol for purifying L-Serine benzyl ester or its protected derivatives when recrystallization is ineffective.

Materials:

  • Crude L-Serine benzyl ester product

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., ethyl acetate/hexane gradient)

  • Glass column and other standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with the low-polarity solvent mixture.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

TroubleshootingWorkflow start Start: L-Serine Benzyl Ester Purification Issue issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield oily_product Oily/Waxy Product issue->oily_product Physical Form racemization Racemization Detected issue->racemization Purity check_reaction Check Reaction Completion (TLC, NMR) low_yield->check_reaction convert_to_salt Convert to Hydrochloride or Tosylate Salt oily_product->convert_to_salt check_solvent_temp Review Synthesis: - Solvent (use Cyclohexane) - Temperature racemization->check_solvent_temp optimize_reaction Optimize Reaction: - Azeotropic water removal - Adjust time/temp check_reaction->optimize_reaction Incomplete check_workup Review Workup Procedure (pH, extractions) check_reaction->check_workup Complete end Pure L-Serine Benzyl Ester optimize_reaction->end improve_workup Improve Workup: - Control pH - Efficient extraction check_workup->improve_workup Issues Found check_workup->end No Issues improve_workup->end recrystallize Recrystallize from Appropriate Solvent convert_to_salt->recrystallize chromatography Purify by Column Chromatography recrystallize->chromatography Fails recrystallize->end Successful chromatography->end modify_synthesis Modify Synthesis Protocol: - Lower temperature - Change solvent check_solvent_temp->modify_synthesis Issues Found check_solvent_temp->end No Issues modify_synthesis->end

References

How to improve the stability of Benzyl 2-amino-3-hydroxypropanoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Benzyl 2-amino-3-hydroxypropanoate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the benzyl ester bond. This reaction is catalyzed by both acid and base, yielding benzyl alcohol and 2-amino-3-hydroxypropanoic acid (isoserine). At certain pH values and temperatures, other reactions such as oxidation of the amino or hydroxyl group and racemization can also occur.

Q2: What are the key factors that influence the stability of this compound?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and alkaline conditions can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of all degradation reactions, particularly hydrolysis.

  • Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Rapid loss of compound in my aqueous solution.

Possible Cause Suggested Solution
Inappropriate pH Adjust the pH of your solution to a range of 4-6, where ester hydrolysis is generally minimized. Use a suitable buffer system to maintain the pH.
High Storage Temperature Store your solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down degradation kinetics.
Oxidation Degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant.
Contamination with Metal Ions Use high-purity solvents and glassware. If metal ion contamination is suspected, add a chelating agent like EDTA.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause Suggested Solution
Degradation Products The primary degradation product is 2-amino-3-hydroxypropanoic acid. Other minor peaks could be oxidation products.
Impurity in the Starting Material Analyze a freshly prepared solution of your compound to identify any initial impurities.
Interaction with Excipients If you are using a formulated solution, consider potential interactions between your compound and other components.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of this compound

This protocol provides a general method that can be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and 254 nm.

  • Column Temperature: 30 °C.

Sample Preparation: Dilute your sample to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition.

Protocol 2: Forced Degradation Study

To understand the degradation profile of your compound, perform a forced degradation study under various stress conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80 °C) for 72 hours.

  • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by HPLC to identify and quantify the degradation products.

Data Presentation

The following tables summarize the expected impact of various factors on the stability of this compound, based on general principles for similar compounds.

Table 1: Effect of pH on Hydrolysis Rate (Illustrative)

pHRelative Hydrolysis Rate
2High
4Low
6Very Low
8Moderate
10High

Table 2: Effect of Temperature on Degradation Rate (Illustrative)

Temperature (°C)Relative Degradation Rate
41x (Baseline)
254-8x
4015-30x
6050-100x

Table 3: Potential Stabilizers and Their Mechanisms

Stabilizer TypeExampleMechanism of Action
pH Buffers Citrate, Phosphate, AcetateMaintain optimal pH to minimize hydrolysis.
Antioxidants Ascorbic Acid, Butylated Hydroxytoluene (BHT)Scavenge free radicals to prevent oxidative degradation.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind metal ions that can catalyze degradation.
Amino Acids Glycine, ArginineCan act as cryoprotectants and may reduce aggregation.[1]

Visualizations

Compound This compound in Solution Hydrolysis Ester Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Acid Acidic Conditions (H+) Acid->Hydrolysis catalyzes Base Basic Conditions (OH-) Base->Hydrolysis catalyzes Oxidants Oxidizing Agents (e.g., O2, Peroxides) Oxidants->Oxidation induces Heat Elevated Temperature Heat->Hydrolysis accelerates Heat->Oxidation accelerates DegradationProducts Degradation Products: - 2-amino-3-hydroxypropanoic acid - Benzyl Alcohol - Oxidized species Hydrolysis->DegradationProducts Oxidation->DegradationProducts

Caption: Primary degradation pathways of this compound in solution.

start Start: Stability Issue (e.g., loss of compound) check_ph Is pH controlled? start->check_ph adjust_ph Adjust pH to 4-6 using a buffer check_ph->adjust_ph No check_temp Is solution stored at low temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at 2-8°C or frozen check_temp->adjust_temp No check_oxidation Is oxidation a risk? check_temp->check_oxidation Yes adjust_temp->check_oxidation prevent_oxidation Use inert atmosphere and/or add antioxidant check_oxidation->prevent_oxidation Yes check_metals Possible metal ion contamination? check_oxidation->check_metals No prevent_oxidation->check_metals add_chelator Add a chelating agent (e.g., EDTA) check_metals->add_chelator Yes end Stability Improved check_metals->end No add_chelator->end

Caption: Troubleshooting workflow for improving the stability of this compound.

References

A troubleshooting guide for Benzyl 2-amino-3-hydroxypropanoate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-amino-3-hydroxypropanoate.

I. Synthesis and Purification

Question: What are the common issues encountered during the synthesis of this compound and how can they be resolved?

Answer: The synthesis of this compound, a benzyl ester of serine, can present challenges such as incomplete reaction, side product formation, and difficulties in purification. A common synthetic route involves the Fischer-Speier esterification of serine with benzyl alcohol in the presence of an acid catalyst.

Troubleshooting Common Synthesis Issues:

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield of Benzyl Ester Incomplete reaction due to equilibrium.Use a Dean-Stark apparatus to remove water azeotropically during the reaction.Drive the equilibrium towards product formation, increasing the yield.
Inactivation of the catalyst.Ensure the catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate molar ratio.Improved catalytic activity and reaction rate.
Formation of Side Products Racemization of the chiral center.Maintain a moderate reaction temperature and avoid prolonged reaction times. Use of milder catalysts can also be beneficial.Preservation of the desired stereochemistry.
Polymerization of serine.Ensure proper protection of the amino group if not intended to be free.Minimized formation of polymeric byproducts.
Difficult Purification Co-elution of starting materials and product.Optimize column chromatography conditions (e.g., gradient elution, different solvent systems).Improved separation and purity of the final product.
Product is an oil and difficult to handle.Convert the product to its hydrochloride salt by treating the purified ester with HCl in an anhydrous solvent (e.g., diethyl ether or dioxane).Formation of a stable, crystalline solid that is easier to handle and store.[1]

Experimental Protocol: Fischer-Speier Esterification of Serine

  • Combine L-serine, 1.5-2.0 equivalents of benzyl alcohol, and 0.1 equivalents of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a suitable solvent that forms an azeotrope with water, such as toluene or benzene.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

II. Protection and Deprotection Strategies

Question: What are the recommended protecting groups for the amino and hydroxyl functionalities of this compound, and what are the common issues with their introduction and removal?

Answer: The choice of protecting groups is critical for the successful use of this compound in peptide synthesis and other applications. The most common strategies involve the use of Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the α-amino group and a benzyl or t-butyl ether for the side-chain hydroxyl group.

Amino Group Protection

Troubleshooting Amino Group Protection:

Protecting Group Common Issues Troubleshooting Steps
Boc Incomplete protection.Use a slight excess of Boc-anhydride (Boc₂O) and a suitable base (e.g., triethylamine, diisopropylethylamine). Ensure anhydrous conditions.
Formation of di-protected amine.Use stoichiometric amounts of Boc₂O and monitor the reaction closely by TLC.
Fmoc Incomplete protection.Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl with a base like sodium bicarbonate or triethylamine.
Premature deprotection.Fmoc is base-labile; avoid basic conditions during workup and purification if the Fmoc group needs to be retained.
Hydroxyl Group Protection

Troubleshooting Hydroxyl Group Protection:

Protecting Group Common Issues Troubleshooting Steps
Benzyl Ether (Bzl) Incomplete protection.Use benzyl bromide with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF).
Side reactions with the amino group.Protect the amino group first before introducing the benzyl ether.
tert-Butyl Ether (tBu) Difficult to introduce directly.Typically, Fmoc-Ser(tBu)-OH is used as the starting material in solid-phase peptide synthesis.
Deprotection

Troubleshooting Deprotection:

Protecting Group Deprotection Method Common Issues Troubleshooting Steps
Boc Trifluoroacetic acid (TFA)Incomplete deprotection.Increase reaction time or TFA concentration. Use scavengers (e.g., triisopropylsilane) to prevent side reactions.
Fmoc Piperidine in DMFIncomplete deprotection.Ensure fresh piperidine solution and adequate reaction time.
Formation of dibenzofulvene adducts.Add a scavenger like piperonal to the deprotection solution.
Benzyl Ester/Ether Hydrogenolysis (H₂, Pd/C)Catalyst poisoning.Ensure the substrate is free of sulfur-containing impurities. Use a fresh catalyst.
Incomplete deprotection.Increase hydrogen pressure, reaction time, or catalyst loading.

Experimental Workflow for Protection and Deprotection:

G cluster_protection Protection Strategy cluster_deprotection Deprotection Strategy H-Ser-OBzl This compound Boc-Ser-OBzl Boc-Protected H-Ser-OBzl->Boc-Ser-OBzl Boc₂O, Base Fmoc-Ser-OBzl Fmoc-Protected H-Ser-OBzl->Fmoc-Ser-OBzl Fmoc-OSu, Base Boc-Ser(Bzl)-OBzl Fully Protected (Boc/Bzl) Boc-Ser-OBzl->Boc-Ser(Bzl)-OBzl BnBr, NaH Peptide Synthesis Peptide Synthesis Fmoc-Ser-OBzl->Peptide Synthesis Piperidine (Fmoc removal) Boc-Ser(Bzl)-OBzl->Peptide Synthesis TFA (Boc removal) Final Product Final Product Peptide Synthesis->Final Product H₂, Pd/C (Benzyl removal)

Caption: General workflow for protection and deprotection of this compound.

III. Peptide Coupling and Side Reactions

Question: What are the common side reactions observed when using this compound in peptide synthesis?

Answer: When incorporated into a peptide chain, serine derivatives like this compound can be prone to several side reactions, primarily racemization, diketopiperazine formation, and aspartimide formation when adjacent to an aspartic acid residue.

Troubleshooting Common Side Reactions in Peptide Synthesis:

Side Reaction Contributing Factors Mitigation Strategies Analytical Detection
Racemization Strong bases, high temperatures, prolonged activation times.Use milder bases (e.g., collidine, N-methylmorpholine). Keep reaction temperatures low. Use coupling reagents known to suppress racemization (e.g., HATU, HOBt).Chiral HPLC, NMR analysis of the final peptide.
Diketopiperazine (DKP) Formation Occurs at the dipeptide stage, especially with Proline or Glycine as the second amino acid. The free N-terminus of the dipeptide-resin attacks the ester linkage, cleaving the dipeptide as a cyclic DKP.[3][4][5]Couple the third amino acid immediately after the second. Use a resin with higher steric hindrance (e.g., 2-chlorotrityl chloride resin).[6] Couple a pre-formed dipeptide.HPLC-MS to detect the truncated peptide and the DKP byproduct.
Aspartimide Formation Occurs in sequences containing Asp-Ser, particularly during Fmoc deprotection with piperidine. The backbone amide nitrogen attacks the side-chain ester of aspartic acid.[2][7]Use a milder base for Fmoc deprotection (e.g., DBU in low concentration). Protect the backbone amide with a protecting group like Hmb (2-hydroxy-4-methoxybenzyl).HPLC-MS to detect the aspartimide intermediate and the resulting α- and β-aspartyl peptides.

Logical Flow for Troubleshooting Failed Peptide Synthesis:

G Start Peptide Synthesis Failed Analyze Analyze Crude Product by HPLC-MS Start->Analyze Identify Identify Major Impurity Analyze->Identify Deletion Major Peak is a Deletion Sequence Identify->Deletion Truncated Peptide SideProduct Major Peak is a Side Product Identify->SideProduct Unexpected Mass NoProduct No Desired Product Peak Identify->NoProduct Low Yield TroubleshootCoupling Incomplete Coupling. - Increase coupling time/equivalents. - Use a stronger coupling reagent. - Check for aggregation. Deletion->TroubleshootCoupling TroubleshootSideReaction Identify Side Reaction SideProduct->TroubleshootSideReaction TroubleshootCleavage Incomplete Cleavage/Deprotection. - Check cleavage cocktail. - Increase cleavage time. NoProduct->TroubleshootCleavage Racemization Racemization Detected. - Use racemization suppressing reagents. - Lower temperature. TroubleshootSideReaction->Racemization Isomeric Impurities DKP DKP Formation Detected. - Use hindered resin. - Couple a dipeptide. TroubleshootSideReaction->DKP Mass of Cyclic Dipeptide Aspartimide Aspartimide Detected. - Use milder deprotection base. - Backbone protection. TroubleshootSideReaction->Aspartimide Mass of Isomeric Peptides

Caption: A logical workflow for troubleshooting a failed peptide synthesis involving this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound and its protected derivatives?

A1: this compound hydrochloride is generally soluble in water and polar organic solvents like methanol and DMSO. The free base and its N-protected (Boc, Fmoc) derivatives have better solubility in a wider range of organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Solubility can be an issue in non-polar solvents like hexanes.

Q2: How can I monitor the progress of reactions involving this compound?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring most reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) and visualize with UV light (for aromatic groups) and/or a ninhydrin stain (for free amines). For more quantitative analysis, HPLC and LC-MS are recommended.

Q3: What are the recommended storage conditions for this compound and its derivatives?

A3: this compound hydrochloride is relatively stable and can be stored at room temperature.[1] The free base and protected derivatives should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if they are oils.

Q4: Are there any specific safety precautions to take when working with this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents like TFA and piperidine. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Technical Support Center: L-Serine Benzyl Ester Synthesis and Utilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of L-Serine benzyl ester during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for L-Serine benzyl ester?

A1: Racemization is the process where an enantiomerically pure compound, like L-Serine benzyl ester, converts into a mixture of equal parts of both of its enantiomers (L and D forms).[1] This is a significant issue in pharmaceutical and peptide synthesis because the biological activity of a molecule is often specific to one enantiomer. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological properties, or even toxicity.

Q2: What are the primary factors that cause racemization of L-Serine benzyl ester?

A2: The primary factors contributing to the racemization of L-Serine benzyl ester and other amino acid derivatives include:

  • Base: The presence and strength of a base can facilitate the abstraction of the alpha-proton, leading to a planar intermediate that can be protonated from either side, resulting in racemization.[2][3]

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and increase the rate of racemization.[2]

  • Solvent: The polarity and type of solvent can influence the stability of the intermediates involved in racemization.[2][4] For instance, using toluene as a solvent in the synthesis of L-Serine benzyl ester has been shown to cause significant racemization compared to cyclohexane.[2][5]

  • Coupling Reagents: In peptide synthesis, the choice of coupling reagent to activate the carboxylic acid group of serine can significantly impact the extent of racemization.[3][6]

Q3: How can I minimize racemization during the synthesis of L-Serine benzyl ester?

A3: To minimize racemization during the synthesis of L-Serine benzyl ester, it is crucial to control the reaction conditions carefully. A highly effective method involves the Fischer-Speier esterification using cyclohexane as a solvent for azeotropic water removal at a relatively low temperature. This method has been shown to produce enantiomerically pure L-Serine benzyl ester.[2][5]

Q4: Which coupling reagents are recommended for peptide synthesis involving L-Serine benzyl ester to avoid racemization?

A4: For peptide synthesis, using coupling reagents that incorporate racemization-suppressing additives is recommended. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are known to reduce racemization.[7] Coupling reagents such as HATU (which contains HOAt) and HBTU (which contains HOBt) are commonly used.[3][8] More recent developments include COMU, which has shown high coupling efficiency with reduced epimerization.[3][8] DEPBT is another coupling reagent noted for its remarkable resistance to racemization.[9]

Troubleshooting Guides

Issue 1: High Degree of Racemization Detected in Synthesized L-Serine Benzyl Ester
Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. For the synthesis of L-Serine benzyl ester tosylate, using refluxing cyclohexane (b.p. ~81°C) instead of toluene (b.p. ~111°C) significantly reduces racemization.[2]
Inappropriate Solvent Switch to a less polar, lower-boiling point solvent for azeotropic water removal. Cyclohexane is a highly recommended solvent for this purpose.[2][5]
Prolonged Reaction Time in the Presence of Base If a base is used in a subsequent reaction, minimize the reaction time and use the mildest effective base. For peptide coupling, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered bases like triethylamine (TEA).[3]
Issue 2: Low Yield During the Synthesis of L-Serine Benzyl Ester
Potential Cause Recommended Solution
Incomplete Water Removal Ensure efficient azeotropic removal of water using a Dean-Stark apparatus. The reaction's equilibrium will be driven towards the product side with effective water removal.[2]
Side Reactions In the case of amino acids with polar side chains like serine, using a high-boiling solvent like toluene can lead to the formation of byproducts and result in a poor yield.[2] Switching to a lower-boiling solvent like cyclohexane can improve the yield.[2]
Purification Issues L-Serine benzyl ester is often isolated as its p-toluenesulfonate salt, which facilitates purification by crystallization. Ensure proper crystallization and washing steps to remove unreacted starting materials and byproducts.[2]
Issue 3: Racemization During Peptide Coupling with L-Serine Benzyl Ester
Potential Cause Recommended Solution
Choice of Coupling Reagent Use a coupling reagent known to suppress racemization. Reagents containing HOBt or HOAt moieties are preferable. For challenging couplings, consider newer generation reagents like COMU or DEPBT.[3][8][9]
Excess or Strong Base Use the minimum necessary amount of a sterically hindered base. The choice of base can have a significant impact on the level of racemization.
Pre-activation Time Minimize the time the carboxylic acid is activated before the addition of the amine component. Prolonged exposure of the activated ester to the basic reaction medium can increase the risk of racemization.

Quantitative Data Summary

Table 1: Effect of Solvent on the Enantiomeric Excess (e.e.) of Amino Acid Benzyl Esters

Amino Acide.e. (%) in Cyclohexanee.e. (%) in Toluene
L-Alanine>99.990.6
L-Leucine>99.998.4
L-Phenylalanine>99.967.8
L-Valine>99.9>99.9
L-Serine >99.9 Low yield, significant byproducts [2]

Data extracted from Bolchi et al. (2017).[2]

Table 2: Comparison of Racemization with Different Coupling Reagents

Coupling ReagentBase% Enantiomeric Purity (e.e.)
DEPBTDIEA95.8%
TDBTUDIEA91.8%
HBTUDIEA83.6%
HATUDIEA77.2%

Data from a comparative study on a model peptide, indicating the superior performance of DEPBT in suppressing racemization.[9]

Experimental Protocols

Protocol 1: Synthesis of Enantiomerically Pure L-Serine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from Bolchi et al. (2017).[2]

Materials:

  • L-Serine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of L-Serine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (5 equivalents) in cyclohexane (10 mL per gram of L-Serine) is heated to reflux in a flask equipped with a Dean-Stark apparatus.

  • The reaction is refluxed until the theoretical amount of water is collected in the Dean-Stark trap.

  • The reaction mixture is then cooled to room temperature.

  • Ethyl acetate is added to precipitate the L-Serine benzyl ester p-toluenesulfonate salt.

  • The precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum.

Protocol 2: Chiral HPLC Analysis of L-Serine Benzyl Ester

To determine the enantiomeric purity of the synthesized L-Serine benzyl ester, the p-toluenesulfonate salt is first neutralized to obtain the free ester.

Sample Preparation:

  • Dissolve the L-Serine benzyl ester p-toluenesulfonate salt in water.

  • Add a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the free L-Serine benzyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Dissolve the residue in the mobile phase for HPLC analysis.

HPLC Conditions (Example):

  • Chiral Column: A suitable chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak series), should be used. The selection may require screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

Visualizations

Troubleshooting_Workflow Start High Racemization Detected Check_Synthesis During Synthesis of L-Serine Benzyl Ester? Start->Check_Synthesis Yes Check_Coupling During Peptide Coupling? Start->Check_Coupling No High_Temp High Reaction Temperature? Check_Synthesis->High_Temp Wrong_Coupling_Reagent Suboptimal Coupling Reagent? Check_Coupling->Wrong_Coupling_Reagent Wrong_Solvent Inappropriate Solvent? High_Temp->Wrong_Solvent No Solution_Temp Lower Temperature (e.g., use Cyclohexane) High_Temp->Solution_Temp Yes Solution_Solvent Use Cyclohexane for Azeotropic Removal Wrong_Solvent->Solution_Solvent Yes Wrong_Base Strong/Unhindered Base? Wrong_Coupling_Reagent->Wrong_Base No Solution_Coupling Use Reagent with Suppressing Additive (e.g., HATU, COMU, DEPBT) Wrong_Coupling_Reagent->Solution_Coupling Yes Solution_Base Use Sterically Hindered Base (e.g., DIPEA, Collidine) Wrong_Base->Solution_Base Yes

References

Technical Support Center: Optimizing the Deprotection of Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the deprotection of Benzyl 2-amino-3-hydroxypropanoate (Serine benzyl ester). The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most prevalent and recommended method for the deprotection of the benzyl ester of serine is catalytic hydrogenation. This involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source.[1] Catalytic transfer hydrogenation is also a widely used and effective alternative.[2][3]

Q2: Why is my hydrogenation reaction not proceeding to completion?

A2: Incomplete hydrogenation reactions can be due to several factors. A primary cause is often the deactivation or "poisoning" of the palladium catalyst.[4] This can be caused by impurities in the starting material, solvent, or even by the substrate itself if it contains functional groups like thiols.[5] Insufficient catalyst loading or inadequate hydrogen pressure can also lead to incomplete reactions.

Q3: Are there any specific side reactions to be aware of when deprotecting this compound?

A3: While catalytic hydrogenation is generally a clean reaction, potential side reactions can occur. One possibility is the saturation of the benzyl group's aromatic ring, although this is less common with palladium catalysts compared to others like platinum.[6] If acidic conditions are used for deprotection, there is a risk of O- to C-migration of the benzyl group, particularly if the hydroxyl group of serine is also benzyl-protected.[7]

Q4: Can I use methods other than hydrogenation for deprotection?

A4: Yes, alternative methods exist, though they may be harsher. Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) can cleave the benzyl ester, but these conditions may not be suitable for sensitive substrates.[7][] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another possibility, but this is more commonly used for p-methoxybenzyl (PMB) ethers and may require specific conditions for simple benzyl ethers.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Reaction Catalyst poisoning (e.g., by sulfur-containing impurities).- Ensure the purity of the starting material and solvents.- Consider pre-treating the reaction mixture with a scavenger for catalyst poisons.- Increase the catalyst loading or add fresh catalyst portion-wise.[5]
Inactive catalyst.- Use a fresh batch of catalyst.- Ensure the catalyst has been stored properly under an inert atmosphere.
Insufficient hydrogen pressure or poor mixing.- Increase the hydrogen pressure within safe limits for your equipment.- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Formation of Impurities Saturation of the aromatic ring.- Use a high-quality palladium catalyst known for its selectivity.[6][11]- Consider using catalytic transfer hydrogenation, which can sometimes offer better selectivity.[2]
Acid-catalyzed side reactions.- If using acidic deprotection methods, carefully control the reaction time and temperature.- Add scavengers, such as cresol, to trap the liberated benzyl carbocation.[7]
Difficulty in Product Isolation Product is highly polar and water-soluble.- After filtration of the catalyst, consider lyophilization (freeze-drying) of the aqueous/alcoholic solution to isolate the serine product.- Ion-exchange chromatography can be an effective purification method for amino acids.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas
  • Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected serine.

Protocol 2: Catalytic Transfer Hydrogenation
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst and Donor Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%) followed by a hydrogen donor such as ammonium formate (3-5 eq) or formic acid.[2][3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Isolation: Remove the solvent and any volatile byproducts under reduced pressure. The crude product can then be purified as needed.

Data Summary

Deprotection Method Typical Catalyst Loading Hydrogen Source Typical Solvents Advantages Disadvantages
Catalytic Hydrogenation 5-10 mol% Pd/CH₂ gasMethanol, Ethanol, Ethyl Acetate[1]Clean reaction, high yield.Requires specialized hydrogenation equipment.
Catalytic Transfer Hydrogenation 10-20 mol% Pd/CAmmonium formate, Formic acid[2][3]Methanol, EthanolDoes not require a pressurized hydrogen atmosphere.May require a higher catalyst loading and longer reaction times.
Acidolysis N/AN/ATFA, HBr in Acetic Acid[7][]Fast reaction.Harsh conditions, potential for side reactions.[7]

Diagrams

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ Gas or Transfer Reagent) B->C D Stir and Monitor Progress (TLC/LC-MS) C->D E Filter to Remove Catalyst D->E F Solvent Evaporation E->F G Purification (if needed) F->G

Caption: General workflow for catalytic hydrogenation/transfer hydrogenation.

Troubleshooting_Tree Start Reaction Stalled or Incomplete? CheckCatalyst Is the catalyst fresh and stored properly? Start->CheckCatalyst No CheckPurity Are starting materials and solvents pure? Start->CheckPurity Yes CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use fresh catalyst. CheckCatalyst->ReplaceCatalyst No CheckConditions Are H₂ pressure and stirring adequate? CheckPurity->CheckConditions Yes PoisoningSuspected Catalyst Poisoning Suspected CheckPurity->PoisoningSuspected No CheckConditions->Start Yes (Re-evaluate) OptimizeConditions Increase H₂ pressure or stirring rate. CheckConditions->OptimizeConditions No PurifyMaterials Purify starting materials or use new solvents. IncreaseLoading Increase catalyst loading. PoisoningSuspected->PurifyMaterials PoisoningSuspected->IncreaseLoading

Caption: Troubleshooting decision tree for incomplete hydrogenation.

References

Strategies for resolving impurities in L-Serine benzyl ester samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common purity issues encountered with L-Serine benzyl ester samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in L-Serine benzyl ester samples?

A1: Common impurities in L-Serine benzyl ester, particularly when synthesized via Fischer-Speier esterification, include:

  • D-Serine benzyl ester: The D-enantiomer, resulting from racemization during synthesis.

  • L-Serine: Unreacted starting material.

  • Benzyl alcohol: Excess reagent from the esterification reaction.

  • N-protected L-Serine benzyl ester: If a protected L-Serine derivative (e.g., Boc, Cbz, Fmoc) is used as the starting material, incomplete deprotection can leave this impurity.

  • Hydrolysis products: L-Serine and benzyl alcohol can be formed by the hydrolysis of the ester bond, which can be catalyzed by residual acid or base.[1]

Q2: My L-Serine benzyl ester sample shows a poor optical rotation. What is the likely cause?

A2: A lower than expected optical rotation suggests the presence of the D-enantiomer, indicating that racemization has occurred. This is a known issue in the synthesis of amino acid esters, especially when the reaction is carried out at high temperatures or in certain solvents like toluene.[2] To confirm, it is recommended to perform chiral HPLC analysis.

Q3: I observe an extra spot on the TLC plate of my reaction mixture. What could it be?

A3: An extra spot on a TLC plate could be one of several possibilities. If the spot has a lower Rf value than the product, it is likely a more polar compound, such as unreacted L-Serine. A spot with a similar Rf to the starting materials could be unreacted benzyl alcohol. If a protecting group was used, it could also be the N-protected product from incomplete deprotection. It is advisable to run co-spots with the starting materials to help with identification.

Q4: How can I remove residual benzyl alcohol from my L-Serine benzyl ester sample?

A4: Residual benzyl alcohol can typically be removed during the work-up and purification steps. Precipitation of the L-Serine benzyl ester as a hydrochloride or p-toluenesulfonate salt can be effective, as benzyl alcohol will remain in the mother liquor.[3] Additionally, purification by column chromatography can separate the product from the less polar benzyl alcohol.[1]

Q5: What are the best storage conditions for L-Serine benzyl ester to prevent degradation?

A5: L-Serine benzyl ester should be stored in a cool, dry place to minimize hydrolysis. As it is often supplied as a hydrochloride salt, it is relatively stable. However, exposure to moisture and high temperatures should be avoided.

Troubleshooting Guides

Issue 1: Low Yield of L-Serine Benzyl Ester
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC until the starting material (L-Serine) is consumed. If the reaction stalls, consider adding more catalyst or extending the reaction time.
Hydrolysis during work-upEnsure all work-up steps are performed under anhydrous conditions where possible. Use a non-aqueous work-up if feasible. Neutralize any excess acid carefully.
Product loss during purificationIf precipitating the salt, ensure the solution is sufficiently cooled and an appropriate anti-solvent is used to maximize precipitation. If using column chromatography, optimize the solvent system to ensure good separation and recovery.
Sub-optimal reaction conditionsFor Fischer-Speier esterification, using cyclohexane as a solvent with a Dean-Stark trap to remove water can improve the yield by shifting the equilibrium towards the product.[2]
Issue 2: Presence of D-Enantiomer (Racemization)
Possible Cause Suggested Solution
High reaction temperatureConduct the esterification at the lowest effective temperature.
Use of inappropriate solventAvoid high-boiling point solvents like toluene which are known to promote racemization. Cyclohexane is a recommended alternative for azeotropic water removal.[2]
Prolonged reaction time at high temperatureOptimize the reaction time to be as short as possible while still achieving a good conversion.
Verification Use chiral HPLC to quantify the enantiomeric excess (e.e.) of your sample.
Issue 3: Incomplete Deprotection of N-Protected L-Serine Benzyl Ester

| Possible Cause | Suggested Solution | | Insufficient deprotection reagent or time | Ensure the correct stoichiometry of the deprotection reagent is used and allow the reaction to proceed for the recommended time. Monitor the reaction by TLC or HPLC to confirm the complete removal of the protecting group. | | Inappropriate deprotection conditions | Verify that the deprotection conditions are suitable for the specific protecting group used (e.g., TFA for Boc, catalytic hydrogenation for Cbz, piperidine for Fmoc). | | Purification | If incomplete deprotection has occurred, the N-protected impurity can often be separated from the desired product by column chromatography due to differences in polarity. |

Data Presentation

Table 1: Comparison of Catalysts for Fischer-Speier Esterification of L-Serine

CatalystYield (%)Purity (%)Reaction Time (h)Reference
HCl859512[1]
H₂SO₄788918[1]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of L-Serine Benzyl Ester

Objective: To determine the enantiomeric purity of L-Serine benzyl ester.

Materials:

  • L-Serine benzyl ester sample

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • HPLC system with UV detector

Methodology:

  • Prepare a stock solution of the L-Serine benzyl ester sample in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Prepare the mobile phase. A common mobile phase for chiral separations of amino acid esters is a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for the specific column used.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Set the UV detector to a wavelength where the compound has good absorbance (e.g., 254 nm).

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Run the chromatogram and identify the peaks corresponding to the L- and D-enantiomers. The retention times will be different for each enantiomer on a chiral column.

  • To confirm peak identity, if available, inject a standard of the racemic mixture.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100

Protocol 2: Recrystallization of L-Serine Benzyl Ester Hydrochloride

Objective: To purify L-Serine benzyl ester hydrochloride by removing non-polar impurities such as benzyl alcohol and some side-products.

Materials:

  • Crude L-Serine benzyl ester hydrochloride

  • Ethanol

  • Diethyl ether (or another suitable anti-solvent like hexane)

  • Heating plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Methodology:

  • Place the crude L-Serine benzyl ester hydrochloride in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. Avoid using a large excess of solvent.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, slowly add diethyl ether with stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized product by TLC, HPLC, and melting point determination.

Visualizations

Troubleshooting_Workflow start Impurity Detected in L-Serine Benzyl Ester Sample check_racemization Check for Racemization (Low Optical Rotation or Chiral HPLC) start->check_racemization racemization_yes Racemization Confirmed check_racemization->racemization_yes racemization_no No Significant Racemization check_racemization->racemization_no solution_racemization Optimize Synthesis: - Lower Temperature - Change Solvent (e.g., to Cyclohexane) racemization_yes->solution_racemization check_starting_materials Check for Unreacted Starting Materials (TLC/HPLC vs Standards) racemization_no->check_starting_materials starting_materials_present Starting Materials Present check_starting_materials->starting_materials_present starting_materials_absent Starting Materials Absent check_starting_materials->starting_materials_absent solution_starting_materials Optimize Reaction: - Increase Reaction Time - Add More Reagent - Improve Purification (Recrystallization/Chromatography) starting_materials_present->solution_starting_materials check_deprotection Was a Protecting Group Used? starting_materials_absent->check_deprotection deprotection_yes Yes check_deprotection->deprotection_yes deprotection_no No check_deprotection->deprotection_no check_incomplete_deprotection Check for N-Protected Impurity (TLC/HPLC/Mass Spec) deprotection_yes->check_incomplete_deprotection other_impurities Consider Other Impurities (e.g., Hydrolysis, Side-products) deprotection_no->other_impurities incomplete_deprotection_present N-Protected Impurity Found check_incomplete_deprotection->incomplete_deprotection_present solution_incomplete_deprotection Optimize Deprotection: - Increase Reagent/Time - Purify by Chromatography incomplete_deprotection_present->solution_incomplete_deprotection solution_other Purify by Recrystallization or Chromatography. Analyze by Mass Spec to Identify. other_impurities->solution_other

Caption: Troubleshooting workflow for identifying and resolving impurities in L-Serine benzyl ester.

Purification_Strategy crude_product Crude L-Serine Benzyl Ester analysis Analyze by TLC/HPLC crude_product->analysis major_impurities Major Impurities Detected? analysis->major_impurities minor_impurities Minor Impurities Detected analysis->minor_impurities column_chromatography Column Chromatography major_impurities->column_chromatography recrystallization Recrystallization as Salt (HCl or Tosylate) minor_impurities->recrystallization column_chromatography->recrystallization final_analysis Final Purity Check (HPLC, Chiral HPLC, NMR) recrystallization->final_analysis pure_product Pure L-Serine Benzyl Ester final_analysis->pure_product

Caption: General purification strategy for L-Serine benzyl ester.

References

Navigating the Scale-Up of Benzyl 2-amino-3-hydroxypropanoate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and scaling up the synthesis of Benzyl 2-amino-3-hydroxypropanoate, a key intermediate in pharmaceutical development.[1] This resource offers detailed experimental protocols, troubleshooting FAQs, and quantitative data summaries to facilitate a smooth transition from bench-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at scale?

A1: The most prevalent method is the Fischer-Speier esterification of serine with benzyl alcohol, catalyzed by an acid such as p-toluenesulfonic acid or hydrogen chloride.[2][3] For industrial-scale production, a process involving the initial formation of the amino acid hydrochloride salt followed by esterification with benzyl alcohol using a metal chloride catalyst is advantageous. This method often employs azeotropic distillation to remove water and drive the reaction to completion, and it avoids the use of hazardous reagents like thionyl chloride.[4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: Esterification is a reversible reaction.[5] Inefficient removal of water, a byproduct, can limit the conversion to the desired ester.

  • Side Reactions: The hydroxyl group in serine can undergo side reactions. While less common under acidic esterification conditions, protection of the hydroxyl group might be necessary in some synthetic routes.

  • Degradation: The use of excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material or product.

  • Impure Reagents: The quality of starting materials, particularly the serine and benzyl alcohol, is crucial. Old or impure reagents can introduce contaminants that interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate, indicating impurities. How can I identify and minimize them?

A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. Common impurities can include unreacted serine, benzyl alcohol, and potentially self-condensation products of serine. To minimize these:

  • Optimize Reaction Conditions: Adjust the reaction temperature, time, and catalyst loading to favor the formation of the desired product.

  • Purification: The crude product can be purified by recrystallization. A common method involves filtering the hot reaction mixture to remove the catalyst, removing the solvent under reduced pressure, and then recrystallizing the residue.[4] Washing the filtrate with a sodium bicarbonate solution can help remove acidic impurities.[6]

  • Protecting Groups: If side reactions involving the amino or hydroxyl groups are suspected, consider using protecting groups. For instance, starting with N-Boc-L-serine can prevent side reactions at the amino group.[7]

Q4: Are there more modern or efficient technologies for scaling up this synthesis?

A4: Yes, modern process intensification strategies can significantly improve efficiency and scalability. Microwave-assisted synthesis has been shown to accelerate the esterification of amino acids.[2][3] For larger-scale industrial production, continuous flow reactors offer advantages in terms of heat and mass transfer, reaction control, and safety, potentially reducing production costs.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion Rate Incomplete water removal in Fischer-Speier esterification.Implement azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene or toluene to continuously remove water.[4][6]
Insufficient catalyst activity.Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate molar ratio. For industrial scale, consider robust catalysts like metal chlorides.[4]
Product Degradation (Discoloration) Excessive heat or prolonged reaction time.Optimize the reaction temperature and monitor the reaction progress closely by TLC to avoid extended heating.
Use of strong, non-selective acids.Consider using a milder acid catalyst or a heterogeneous catalyst that can be easily filtered off.
Difficulty in Product Isolation Product is too soluble in the recrystallization solvent.Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., acetone-ether) might be effective.
Oily product instead of solid.Ensure all water has been removed from the product before recrystallization. Try seeding the solution with a small crystal of the pure product.
Formation of N-Acylurea byproduct (when using DCC) Rearrangement of the O-acylisourea intermediate.Lower the reaction temperature and consider adding an activating agent like HOBt or 4-nitrophenol to trap the intermediate as an activated ester.
Inconsistent Results at Larger Scale Poor heat and mass transfer.For larger batches, ensure efficient stirring and temperature control. Consider transitioning to a jacketed reactor for better heat management. For very large scales, a continuous flow process might be more suitable.[8]

Experimental Protocols

Protocol 1: Scalable Synthesis using Acid Catalysis and Azeotropic Distillation

This protocol is adapted from a method suitable for industrial production.[4]

1. Formation of Serine Hydrochloride:

  • Suspend L-serine in a suitable solvent (e.g., toluene).

  • Bubble dry hydrogen chloride gas through the suspension until saturation to form L-serine hydrochloride.

2. Esterification:

  • Add benzyl alcohol and a metal chloride catalyst (e.g., zinc chloride) to the reaction mixture.

  • Heat the mixture to reflux and equip the reactor with a Dean-Stark apparatus to azeotropically remove the water generated during the reaction.

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, filter the hot reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound hydrochloride. The mother liquor can be recycled for subsequent batches.[4]

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general principles of microwave-assisted esterification of amino acids.[2][3]

1. Reaction Setup:

  • In a microwave-safe reaction vessel, combine L-serine, benzyl alcohol, and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Place the vessel in a microwave reactor.

2. Microwave Irradiation:

  • Set the reaction temperature (e.g., 120-140°C) and time (e.g., 10-30 minutes).[2]

  • Run the microwave program with stirring.

3. Purification:

  • After cooling, dissolve the reaction mixture in an appropriate organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution, followed by water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

Method Catalyst Temperature Reaction Time Yield Key Advantages Reference
Metal Chloride Catalyzed EsterificationMetal ChlorideRefluxVaries (monitored by TLC)High (not specified)Scalable, avoids hazardous reagents, allows for mother liquor recycling.[4]
Microwave-Assisted Esterification (L-leucine example)p-toluenesulfonic acid140°C30 min72%Rapid reaction times, efficient heating.[2]
N-Boc-Serine Benzylation-Not specifiedNot specifiedExcellentGood for controlling side reactions at the amino group.[7]

Visualizing the Workflow

Below are diagrams illustrating the key experimental workflow and logical relationships in the synthesis and troubleshooting process.

experimental_workflow cluster_synthesis Synthesis start L-Serine + Benzyl Alcohol catalyst Acid Catalyst (e.g., p-TsOH or Metal Chloride) start->catalyst reaction Esterification Reaction (Conventional Heating or Microwave) catalyst->reaction workup Work-up (Filtration, Washing) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impurities Detected cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 cause3 Degradation? issue->cause3 solution1 Improve Water Removal (Azeotropic Distillation) cause1->solution1 solution2 Optimize Catalyst/Conditions cause1->solution2 solution3 Consider Protecting Groups cause2->solution3 solution4 Lower Temperature/ Reduce Reaction Time cause3->solution4

References

Interpreting unexpected analytical results for L-Serine benzyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Serine benzyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected analytical results and troubleshooting common issues encountered during experiments involving this compound.

Troubleshooting Guides

This section provides question-and-answer-based guides to address specific problems you might encounter.

Question 1: My NMR spectrum for L-Serine benzyl ester shows unexpected peaks. What could be the cause?

Answer:

Unexpected peaks in your NMR spectrum can arise from several sources. Here is a systematic approach to identifying the issue:

  • Residual Solvents: Solvents used during synthesis or purification can be retained in the final product. For instance, dichloromethane often appears around δ 5.3 ppm in ¹H NMR.[1]

  • Hydrolysis: L-Serine benzyl ester is susceptible to hydrolysis under acidic or basic conditions, which would yield L-serine and benzyl alcohol.[1] The presence of broad peaks corresponding to hydroxyl and amine protons, or peaks characteristic of benzyl alcohol, may indicate degradation.

  • Side-products from Synthesis: Depending on the synthetic route, by-products may be present. For example, if using an acid catalyst like HCl for esterification, incomplete reaction or side reactions could lead to impurities.[1]

A troubleshooting workflow for this issue is presented below:

G start Unexpected NMR Peaks Observed check_solvent Compare unexpected peaks to known solvent chemical shifts. start->check_solvent solvent_present Residual solvent detected. check_solvent->solvent_present Match found? dry_sample Dry sample under high vacuum and re-acquire spectrum. solvent_present->dry_sample Yes check_hydrolysis Look for peaks corresponding to L-serine and benzyl alcohol. solvent_present->check_hydrolysis No re_evaluate Re-evaluate spectrum. dry_sample->re_evaluate hydrolysis_present Hydrolysis suspected. check_hydrolysis->hydrolysis_present Match found? check_conditions Review storage and handling conditions for moisture/pH exposure. hydrolysis_present->check_conditions Yes check_ms Acquire Mass Spectrum to check for other masses. hydrolysis_present->check_ms No re_purify Re-purify sample if necessary. check_conditions->re_purify re_purify->re_evaluate ms_confirm Mass spec confirms presence of unexpected species. check_ms->ms_confirm ms_confirm->re_evaluate No, mass is pure purify_hplc Isolate impurity using preparative HPLC for full characterization. ms_confirm->purify_hplc Yes

Caption: Troubleshooting workflow for unexpected NMR results.

Question 2: My mass spectrometry results show a lower mass than expected for L-Serine benzyl ester. Why?

Answer:

A common reason for observing a lower mass is in-source fragmentation. The benzyl ester group can be labile under certain ionization conditions. Fragmentation patterns may include the loss of the benzyl group (-91 Da) or other characteristic fragments.[2] Additionally, ensure you are accounting for the correct molecular weight, especially if your product is a salt form (e.g., hydrochloride), which will affect the expected mass.[1]

Question 3: I'm observing poor yields or side reactions during peptide coupling with L-Serine benzyl ester. How can I optimize this?

Answer:

For successful peptide coupling, it is crucial to maintain anhydrous (water-free) conditions to prevent hydrolysis of the benzyl ester.[1] Ensure all solvents and reagents are thoroughly dried before use. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help in optimizing reaction times and preventing the formation of side products.[1]

Frequently Asked Questions (FAQs)

What are the expected analytical values for L-Serine benzyl ester hydrochloride?

The following table summarizes key analytical data for L-Serine benzyl ester hydrochloride.

ParameterExpected ValueSource
Molecular Formula C₁₀H₁₃NO₃ · HCl[3]
Molecular Weight 231.68 g/mol [3]
Appearance White to off-white powder[4][5]
Melting Point ~175°C (with decomposition)[1][6]
Optical Rotation [α]D = -12° (c=4 in water)[1]
¹H NMR See detailed protocol below. Key signals include benzyl group (~7.3 ppm) and serine backbone protons.[2]
Mass Spec (ESI-MS) [M+H]⁺ at m/z corresponding to the free base (196.09 g/mol ).[2]

What is the primary degradation pathway for L-Serine benzyl ester?

The most common degradation pathway is the hydrolysis of the ester bond, which can occur under either acidic or basic conditions. This reaction yields L-serine and benzyl alcohol.[1]

G cluster_products Hydrolysis Products LSerBE L-Serine Benzyl Ester LSer L-Serine LSerBE->LSer Hydrolysis BnOH Benzyl Alcohol LSerBE->BnOH Hydrolysis H2O H₂O H2O->LSerBE H_plus_OH_minus H⁺ or OH⁻ H_plus_OH_minus->LSerBE G LSerBE L-Serine Benzyl Ester (Exogenous) LSer L-Serine LSerBE->LSer Hydrolysis Proteins Protein Synthesis LSer->Proteins Glycine Glycine LSer->Glycine DSerine D-Serine LSer->DSerine Neurotransmitters Neurotransmitter Pathways Glycine->Neurotransmitters DSerine->Neurotransmitters

References

Validation & Comparative

Validating the Bioactivity of Benzyl 2-amino-3-hydroxypropanoate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro bioactivity of Benzyl 2-amino-3-hydroxypropanoate, also known as Benzylserine, against other therapeutic alternatives. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in reproducibility and further investigation.

Introduction

This compound (Benzylserine) is a serine derivative that has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of amino acid transporters, particularly L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2).[1][2] These transporters are often overexpressed in cancer cells, facilitating the uptake of essential amino acids like leucine and glutamine required for their rapid growth and proliferation.[1][2] By blocking these transporters, Benzylserine disrupts intracellular amino acid homeostasis, leading to decreased cell viability and cell cycle progression in cancer cells.[1][2]

This guide compares the in vitro efficacy of Benzylserine with other amino acid transporter inhibitors and standard-of-care chemotherapy agents in relevant cancer cell lines.

Comparative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Benzylserine and its alternatives in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparison of IC50 Values of Amino Acid Transporter Inhibitors

CompoundTarget(s)Cell LineAssayIC50Reference(s)
This compound (Benzylserine) LAT1, ASCT2MCF-7 (Breast)Amino Acid Uptake~10 mM (for significant inhibition)[1][2][3]
HCC1806 (Breast)Amino Acid Uptake~10 mM (for significant inhibition)[1][2][3]
MDA-MB-231 (Breast)Amino Acid Uptake~10 mM (for significant inhibition)[1][2][3]
JPH203 (Nanvuranlat) LAT1HT-29 (Colon)Leucine Uptake0.06 µM[4][5]
HT-29 (Colon)Cell Growth4.1 µM[4][5]
YD-38 (Oral)Leucine Uptake0.79 µM[4]
Saos2 (Osteosarcoma)Leucine Uptake1.31 µM[6]
V-9302 ASCT2HEK-293Glutamine Uptake9.6 µM[7][8][9][10]
Colorectal Cancer Cell LinesCell Viability9-15 µM[7]
MCF-7 (Breast)Cytotoxicity4.68 µM[11]
MDA-MB-231 (Breast)Cytotoxicity19.19 µM[11]
GPNA ASCT2, LAT1/2A549 (Lung)Glutamine Uptake~250 µM[12][13][14]

Table 2: Comparison of IC50 Values of Standard Chemotherapeutic Agents

CompoundMechanism of ActionCell LineAssay DurationIC50Reference(s)
Doxorubicin DNA intercalator, Topoisomerase II inhibitorMCF-7 (Breast)48h8306 nM[15]
MDA-MB-231 (Breast)48h6602 nM[15]
MCF-7 (Breast)24h / 48h4 µM[16]
MDA-MB-231 (Breast)24h / 48h1 µM[16]
MCF-7 (Breast)24h2.50 µM[17]
Paclitaxel Microtubule stabilizerMCF-7 (Breast)Not Specified3.5 µM[18]
MDA-MB-231 (Breast)Not Specified0.3 µM[18]
SKBR3 (Breast)Not Specified4 µM[18]
BT-474 (Breast)Not Specified19 nM[18]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Benzylserine, JPH203, Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a fluorophore or a chromophore, leading to a measurable signal.

  • Protocol:

    • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds for a specified duration.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains the proluminescent DEVD substrate.

    • Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This results in cell lysis and allows the activated caspases to cleave the substrate.

    • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal generation.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Protocol:

    • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by amino acid transporter inhibition and a general workflow for in vitro validation.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) viability Cell Viability (MTT/XTT Assay) cell_culture->viability apoptosis Apoptosis (Caspase 3/7 Assay) cell_culture->apoptosis western_blot Protein Expression (Western Blot) cell_culture->western_blot compound_prep Compound Preparation (Benzylserine & Alternatives) compound_prep->viability compound_prep->apoptosis compound_prep->western_blot ic50 IC50 Determination viability->ic50 fold_change Fold Change Analysis apoptosis->fold_change pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: General workflow for in vitro validation of this compound.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus benzylserine Benzylserine transporters LAT1 / ASCT2 benzylserine->transporters Inhibits amino_acids Amino Acids (Leucine, Glutamine) transporters->amino_acids Uptake growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras mtor mTORC1 amino_acids->mtor Activates akt Akt pi3k->akt akt->mtor apoptosis Apoptosis (Caspase Activation) akt->apoptosis Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, SREBP) erk->transcription proliferation Cell Proliferation & Growth mtor->proliferation transcription->proliferation

Caption: Affected signaling pathways upon amino acid transporter inhibition.

References

A Comparative Study of L-Serine Benzyl Ester and Other Serine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This guide provides a comparative analysis of L-Serine benzyl ester and other key serine derivatives, focusing on their performance in enzymatic reactions and potential neuroprotective applications. The information is supported by experimental data and detailed protocols to aid in your research endeavors.

This document will delve into the chemical properties, synthesis, and comparative performance of L-Serine benzyl ester, L-Serine methyl ester, and O-benzyl-L-serine. We will explore their utility in peptide synthesis, their potential as neuroprotective agents, and their interaction with key cellular signaling pathways.

Comparative Data of Serine Derivatives

The choice of a serine derivative can significantly impact experimental outcomes, from reaction yields in peptide synthesis to biological activity in cell-based assays. The following table summarizes key comparative data for L-Serine benzyl ester and other relevant serine derivatives.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Application HighlightsPerformance in Papain-Catalyzed Polymerization
L-Serine Benzyl Ester C10H13NO3195.22Peptide synthesis, potential neuroprotective agentHigher reactivity and yields higher degrees of polymerization compared to methyl or ethyl esters. Yield: 62.6 ± 1.1%, Avg. DP: 10.7 ± 1.6, Max. DP: 23.0 ± 0.7.
L-Serine Methyl Ester C4H9NO3119.12Peptide synthesis, precursor for neuroactive compoundsMay have a higher affinity for papain than L-Serine ethyl ester, resulting in higher yield and degree of polymerization.
O-Benzyl-L-serine C10H13NO3195.22Peptide synthesis (protecting group for the hydroxyl moiety)Not typically used as a monomer in polymerization; serves as a protected amino acid.
Fmoc-O-benzyl-L-serine C25H23NO5417.46Solid-phase peptide synthesisBuilding block for peptide synthesis.

Performance in Enzymatic Polymerization

The efficiency of peptide bond formation is a critical factor in peptide synthesis. One common method to evaluate this is through enzyme-catalyzed polymerization.

Papain-Catalyzed Polymerization:

Studies have shown that in papain-catalyzed peptide synthesis, L-Serine benzyl ester demonstrates superior performance compared to other alkyl esters like methyl or ethyl esters. This is attributed to the benzyl group, which appears to enhance the substrate's affinity for the enzyme's active site. In one study, the polymerization of L-Serine benzyl ester resulted in a yield of 62.6 ± 1.1%, with an average degree of polymerization (DP) of 10.7 ± 1.6 and a maximum DP of 23.0 ± 0.7.

Conversely, another study investigating the chemoenzymatic polymerization of serine esters suggested that L-serine methyl ester might have a higher affinity for papain than L-serine ethyl ester, leading to a higher yield and degree of polymerization for the methyl ester. This highlights that the optimal choice of ester may be context-dependent, influenced by specific reaction conditions and the desired properties of the final polypeptide.

Neuroprotective Potential and Signaling Pathways

L-serine and its derivatives have garnered significant interest for their potential neuroprotective effects. L-serine itself is known to be neuroprotective through various mechanisms, including the activation of the PI3K/Akt and mTOR signaling pathways, which are crucial for cell survival and proliferation.

While direct comparative studies on the neuroprotective efficacy of L-Serine benzyl ester versus other serine derivatives are limited, it is hypothesized that these ester derivatives, by virtue of being more lipophilic than L-serine, may exhibit enhanced cell permeability, potentially leading to more potent biological effects. The ester groups are expected to be hydrolyzed intracellularly by esterases, releasing L-serine to exert its neuroprotective functions.

Further research is required to elucidate the specific effects of different serine esters on neuronal cell viability and to compare their potency in mitigating neurotoxicity.

Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for the synthesis of key serine derivatives and for assays to evaluate their performance.

Synthesis of L-Serine Benzyl Ester Hydrochloride

Materials:

  • L-Serine

  • Benzyl alcohol

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) (for alternative method)

  • Dichloromethane (for alternative method)

Procedure (Direct Esterification):

  • Suspend L-Serine in benzyl alcohol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture at 80-100°C for 12-24 hours.

  • Cool the reaction mixture to allow the hydrochloride salt of L-Serine benzyl ester to precipitate.

  • Collect the precipitate by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove excess benzyl alcohol.

  • Dry the product under vacuum.

Alternative Procedure (via Acyl Chloride):

  • Treat L-Serine with thionyl chloride to form the serine acyl chloride.

  • React the acyl chloride with benzyl alcohol in anhydrous dichloromethane.

  • Bubble HCl gas through the solution to precipitate the hydrochloride salt.

  • Collect and dry the product as described above.

Synthesis of L-Serine Methyl Ester Hydrochloride

Materials:

  • L-Serine

  • Methanol

  • Thionyl chloride or Hydrochloric acid (gas)

Procedure:

  • Add L-serine to methanol in a reaction kettle and cool the mixture to 10°C.

  • Slowly add thionyl chloride dropwise while maintaining the temperature at or below 15°C.

  • After the addition is complete, raise the temperature to 38°C and allow the reaction to proceed for 48 hours.

  • Cool the reaction mixture to induce crystallization.

  • Collect the crystals by centrifugation and dry them under vacuum at 60°C for 10 hours to obtain L-serine methyl ester hydrochloride.

Enzyme Kinetics Assay: Papain-Catalyzed Hydrolysis

Materials:

  • Papain

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate (or the serine ester to be tested)

  • Enzyme diluent (activation buffer): 0.01 M EDTA, 0.06 M Mercaptoethanol, 0.05 M Cysteine·HCl in reagent grade water.

  • Substrate solution: BAEE in a buffer containing EDTA and Cysteine·HCl, pH adjusted to 6.2.

  • Standardized NaOH solution (0.01-0.02 N) for titration.

  • Titrator or pH meter.

Procedure:

  • Activate the papain by dissolving it in the enzyme diluent to a concentration of 0.05-0.1 mg/ml. Allow activating for 30 minutes.

  • Set up a titration vessel maintained at 25°C.

  • Pipette the substrate solution, 3.0 M NaCl, and reagent grade water into the vessel.

  • Initiate the reaction by adding a small volume (e.g., 0.1 ml) of the activated enzyme solution and immediately adjust the pH to 6.2.

  • Record the volume of standardized NaOH added per minute to maintain the pH at 6.2. This rate is a measure of the enzyme activity.

  • Calculate the enzyme units based on the rate of NaOH addition.

Neuroprotection Assay: MTT Assay

Materials:

  • SH-SY5Y neuroblastoma cells

  • 96-well cell culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells per well and culture for 48 hours.

  • Induce neurotoxicity by treating the cells with a neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model). Concurrently, treat designated wells with different concentrations of the serine derivatives being tested. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • After the desired treatment period (e.g., 24 or 48 hours), remove the supernatant and wash the cells twice with PBS.

  • Add 20 μl of MTT solution to each well (containing 100 μl of culture medium).

  • Incubate the plate for 4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 150 μl of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm with a reference wavelength of 620 nm using a microplate reader.

  • Express cell viability as a percentage relative to the control group.

Visualizing the Science: Pathways and Workflows

To better understand the biological context and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes

Figure 1: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

MTT_Assay_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with neurotoxin and serine derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Dissolve_Formazan Dissolve formazan crystals with DMSO Incubate->Dissolve_Formazan Measure_Absorbance Measure absorbance at 490 nm Dissolve_Formazan->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for assessing neuroprotection using the MTT assay.

This guide provides a foundational comparison of L-Serine benzyl ester and other serine derivatives. The provided data and protocols are intended to assist researchers in making informed decisions for their specific experimental needs. Further investigations are encouraged to expand upon the comparative neuroprotective effects and to explore the full potential of these valuable chemical tools.

A Comparative Guide to High-Performance Liquid Chromatography for Purity Analysis of L-Serine Benzyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of L-Serine benzyl ester, a critical building block in peptide synthesis and pharmaceutical development, is paramount to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the chemical and enantiomeric purity of this compound. This guide provides a comparative overview of HPLC methods and other analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for Purity Analysis

While HPLC is the most prevalent method for purity analysis of L-Serine benzyl ester, other techniques can provide complementary information. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Principle Advantages Disadvantages Primary Application for L-Serine Benzyl Ester
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely applicable for both chemical and enantiomeric purity.Requires solvent consumption, potential for complex method development.Primary method for both chemical and enantiomeric purity.
Gas Chromatography (GC) Partitioning of the analyte between a stationary phase and a gaseous mobile phase.High efficiency and sensitivity, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like L-Serine benzyl ester, which can introduce variability.Analysis of volatile impurities or after derivatization of the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, higher instrumentation cost. Can be used for enantiomeric excess determination with chiral solvating agents.[1]Structural confirmation and identification of impurities, assessment of enantiomeric purity using chiral solvating agents.[1]

HPLC Methods for Purity Analysis of L-Serine Benzyl Ester

The purity of L-Serine benzyl ester is typically assessed using two types of HPLC methods: reversed-phase HPLC for chemical purity (detecting and quantifying impurities) and chiral HPLC for enantiomeric purity (ensuring the correct stereoisomer is present in the desired excess).

Table 1: Comparison of HPLC Methods for Chemical and Enantiomeric Purity
Parameter Method 1: Reversed-Phase HPLC (Chemical Purity) Method 2: Chiral HPLC (Enantiomeric Purity)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]Chiral Stationary Phase (e.g., Chiralpak® IA)[2]
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)[2]Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 220 nm
Temperature AmbientAmbient
Injection Volume 10 µL10 µL
Expected Retention Time Dependent on the specific gradient and column, but typically a sharp peak for the main component.Separation of L- and D-enantiomers into two distinct peaks.
Data Obtained Percentage purity, presence and quantification of impurities.Enantiomeric excess (e.e., %) of the L-enantiomer.

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

This protocol provides a detailed methodology for determining the chemical purity of L-Serine benzyl ester using a standard reversed-phase HPLC method.

1. Materials and Reagents:

  • L-Serine benzyl ester sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reference standards for any known impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the L-Serine benzyl ester sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the percentage purity of the L-Serine benzyl ester peak by area normalization, assuming all impurities have a similar response factor. The formula is:

    • % Purity = (Area of L-Serine benzyl ester peak / Total area of all peaks) x 100

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Filter Solution b->c d Inject Sample into HPLC c->d Prepared Sample e Separation on C18 Column d->e f UV Detection e->f g Integrate Peaks f->g Chromatogram h Calculate % Purity g->h Analytical_Method_Comparison cluster_goal Analytical Goal cluster_methods Primary Methods cluster_hplc_types HPLC Approaches cluster_applications Specific Purity Aspect start Purity Analysis of L-Serine Benzyl Ester hplc HPLC start->hplc Most Common gc GC start->gc For Volatiles nmr NMR start->nmr For Structure rp_hplc Reversed-Phase HPLC hplc->rp_hplc chiral_hplc Chiral HPLC hplc->chiral_hplc volatile_impurities Volatile Impurities gc->volatile_impurities struct_confirm Structural Confirmation nmr->struct_confirm chem_purity Chemical Purity (Impurity Profiling) rp_hplc->chem_purity enant_purity Enantiomeric Purity chiral_hplc->enant_purity

References

A Comparative Guide to L-Serine Benzyl Ester and Its Alternatives in Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount to success. L-Serine benzyl ester has traditionally been a staple in peptide synthesis and other biochemical applications. However, a range of alternative compounds now offer distinct advantages in specific contexts. This guide provides an objective comparison of L-Serine benzyl ester and its alternatives, supported by experimental data, to inform the selection of the most suitable compound for your research needs.

I. Comparison of Serine Protecting Groups in Peptide Synthesis

The primary application of L-Serine benzyl ester is as a protected amino acid in solid-phase peptide synthesis (SPPS). The benzyl (Bzl) group protects the hydroxyl side chain of serine, preventing unwanted side reactions. The choice of protecting group is critical and is dictated by the overall synthesis strategy, most commonly the Boc/Bzl or Fmoc/tBu approaches.[1][2] Below is a comparison of the most common protecting groups for serine.

Data Summary: Performance of Serine Protecting Groups

Protecting GroupCommon AbbreviationNα-Protection StrategyCleavage ConditionsStabilityKey AdvantagesPotential Disadvantages
Benzyl BzlBocStrong acids (e.g., HF, TFMSA)[3][4]Stable to TFA (used for Boc removal)Well-established, suitable for Boc/Bzl strategyHarsh cleavage conditions required
tert-Butyl tBuFmocTFA[5][6]Stable to piperidine (used for Fmoc removal)Mild cleavage, orthogonal to Fmoc group[5]Potential for aggregation in long peptides[3]
Trityl TrtFmoc1% TFA in DCM[7]Stable to piperidineVery mild cleavage allows for on-resin side-chain modification[8]Steric hindrance may slow coupling reactions
Cyclohexyl ChxBoc/Fmoc1 M TFMSA-thioanisole in TFA[9]Stable to TFA and piperidine[9]High acid stability compared to Bzl, stable to catalytic hydrogenation[9]Not as widely used, may require specific cleavage cocktails

Logical Relationship of Protecting Group Selection in SPPS

G cluster_0 Peptide Synthesis Strategy cluster_1 Serine Protecting Group Boc/Bzl Strategy Boc/Bzl Strategy Benzyl (Bzl) Benzyl (Bzl) Boc/Bzl Strategy->Benzyl (Bzl) Primarily used with Cyclohexyl (Chx) Cyclohexyl (Chx) Boc/Bzl Strategy->Cyclohexyl (Chx) Can be used with Fmoc/tBu Strategy Fmoc/tBu Strategy tert-Butyl (tBu) tert-Butyl (tBu) Fmoc/tBu Strategy->tert-Butyl (tBu) Standard choice Trityl (Trt) Trityl (Trt) Fmoc/tBu Strategy->Trityl (Trt) For selective deprotection Fmoc/tBu Strategy->Cyclohexyl (Chx) Can be used with

Figure 1: Selection of Serine Protecting Groups based on SPPS Strategy.

II. Enzymatic Hydrolysis of L-Serine Esters

Beyond peptide synthesis, L-serine esters can serve as substrates for enzymes such as proteases and lyases. The nature of the ester group can significantly influence the kinetics of the enzymatic reaction.

Data Summary: Kinetic Parameters for Enzymatic Reactions

A. Hydrolysis by Proteases

SubstrateEnzymeKm (mM)kcat (s⁻¹)
N-Benzoyl-L-serine methyl esterPapain52 ± 42.80 ± 0.1

Data from a study on the hydrolysis of N-Benzoyl-L-serine methyl ester.[10]

B. β-Elimination by Lyases

SubstrateEnzymeRelative Vmax
O-Benzoyl-L-serineTryptophanase / Tyrosine phenol-lyase5-6 fold higher than physiological substrates
O-Acetyl-L-serineTryptophanase / Tyrosine phenol-lyase~5% of physiological substrates

Data from a study on O-acyl-L-serines as substrates for tryptophanase and tyrosine phenol-lyase.[11]

Experimental Workflow for Enzyme Kinetics Assay

G cluster_workflow Enzyme Kinetic Analysis Prepare Substrate Solution Prepare Substrate Solution Mix Solutions Mix Solutions Prepare Substrate Solution->Mix Solutions Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Mix Solutions Monitor Reaction Monitor Reaction Mix Solutions->Monitor Reaction e.g., Spectrophotometry Data Analysis Data Analysis Monitor Reaction->Data Analysis Initial rates vs. [S] Determine Kinetic Parameters Determine Kinetic Parameters Data Analysis->Determine Kinetic Parameters e.g., Michaelis-Menten plot

Figure 2: General workflow for determining enzyme kinetic parameters.

III. Neuroprotective Signaling of the Parent Compound, L-Serine

While L-Serine benzyl ester's primary role is a protected synthetic building block, it is important to understand the biological context of the parent molecule, L-serine. L-serine itself is a neurotrophic factor and has been shown to be neuroprotective in various models of neurological disease.[12] Its mechanism involves the modulation of several cellular pathways to reduce inflammation and promote cell survival. It is important to note that L-Serine benzyl ester must be hydrolyzed to L-serine to exert these biological effects.[13]

Signaling Pathway of L-Serine Neuroprotection

G cluster_neuro L-Serine Mediated Neuroprotection L-Serine L-Serine Glycine_Receptor Glycine Receptor Activation L-Serine->Glycine_Receptor PPAR_gamma PPAR-γ Upregulation L-Serine->PPAR_gamma Neuron_Hyperpolarization Neuron Hyperpolarization Glycine_Receptor->Neuron_Hyperpolarization Microglia_Polarization Microglia/Macrophage Polarization PPAR_gamma->Microglia_Polarization Reduced_Excitotoxicity Reduced Excitotoxicity Neuron_Hyperpolarization->Reduced_Excitotoxicity Anti_inflammatory_Effects Anti-inflammatory Effects Microglia_Polarization->Anti_inflammatory_Effects Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Anti_inflammatory_Effects->Neuroprotection

Figure 3: Simplified signaling pathway of L-Serine's neuroprotective effects.

IV. Experimental Protocols

A. General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for SPPS and can be adapted for use with Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 20-30 minutes.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.[14][15]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) (3 equivalents), a coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (like tBu).[16]

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Synthesis of N-Boc-O-cyclohexyl-L-serine (Boc-Ser(Chx)-OH)

This protocol describes the synthesis of a serine derivative with an acid-stable cyclohexyl protecting group.

  • Synthesis of N-Boc-O-(cyclohex-2-enyl)-Ser:

    • Treat Boc-Ser-OH with sodium hydride (NaH).

    • React the resulting alkoxide with 3-bromocyclohexene to yield N-Boc-O-(cyclohex-2-enyl)-Ser.[9]

  • Hydrogenation:

    • Hydrogenate the product from the previous step in the presence of a PtO₂ catalyst to reduce the cyclohexenyl double bond.[9]

    • This yields the final product, Boc-Ser(Chx)-OH.

C. Enzymatic Hydrolysis of N-Benzoyl-L-serine methyl ester

This protocol is for determining the kinetic parameters of an enzyme with a serine ester substrate.

  • Prepare Solutions:

    • Prepare a stock solution of N-Benzoyl-L-serine methyl ester in a suitable buffer (e.g., phosphate buffer at a specific pH).

    • Prepare a stock solution of the enzyme (e.g., papain) in the same buffer.

  • Kinetic Measurements:

    • In a cuvette, mix the buffer and a specific concentration of the substrate solution.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Monitor the change in absorbance over time at a wavelength where the product absorbs.

    • Calculate the initial reaction velocity (v₀) from the linear phase of the reaction progress curve.

  • Data Analysis:

    • Repeat the measurement for a range of substrate concentrations.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated from Vmax and the enzyme concentration.

References

A Comparative Guide to Benzyl 2-amino-3-hydroxypropanoate: Synthesis, Alternatives, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental findings for Benzyl 2-amino-3-hydroxypropanoate. It offers an objective comparison of its synthesis, performance against alternatives, and delves into its biological context, supported by experimental data.

This compound, a derivative of the amino acid serine, is a valuable building block in peptide synthesis and a subject of interest for its potential biological activities. This guide presents a detailed examination of its synthesis, with a focus on different protective group strategies, and explores its interaction with the mTOR signaling pathway.

Comparative Analysis of Synthesis Strategies

The synthesis of this compound typically involves the protection of the amino and hydroxyl groups of serine, followed by esterification with benzyl alcohol. The choice of protecting groups is critical for achieving high yields and purity. This section compares the use of Benzyloxycarbonyl (Cbz) and tert-Butoxycarbonyl (Boc) as N-protecting groups for the synthesis of the key intermediate, O-benzyl-L-serine.

Synthesis StepN-Protecting GroupReagents and ConditionsYieldReference
N-protection of L-serine tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate, 1M NaOH, 1,4-dioxane, 0°C to room temperature, 24h94%[1]
Benzylation of N-Boc-L-serine tert-Butoxycarbonyl (Boc)Sodium hydride, Benzyl bromide, anhydrous DMF, 0°C to room temperature, 5h63%[1]
Deprotection of N-Boc-O-benzyl-L-serine tert-Butoxycarbonyl (Boc)Trifluoroacetic acid, CH2Cl2, room temperature, 2h97%[1]
Overall Synthesis of O-benzyl-L-serine 4-methoxybenzyloxycarbonylThree-step procedure from serine85%[2]

Alternative Protecting Groups for Serine in Peptide Synthesis

In the context of solid-phase peptide synthesis (SPPS), the choice of protecting group for the hydroxyl group of serine is crucial for the efficiency and purity of the final peptide. Besides the benzyl group, other protecting groups are commonly employed, each with its own advantages and specific deprotection conditions.

Protecting GroupCommon AbbreviationDeprotection ConditionsKey Features
tert-Butyl tBuStrong acids (e.g., Trifluoroacetic acid - TFA)Commonly used in Fmoc-based SPPS.
Trityl TrtMildly acidic conditionsUseful for the synthesis of protected peptide fragments.
Cyclohexyl Chx1 mol dm−3 trifluoromethanesulfonic acid – thioanisole in TFAStable to common Boc-deprotection conditions.

Experimental Protocols

Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

This protocol follows a two-step process starting from L-serine.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

  • Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL).

  • Cool the stirred solution to 0°C.

  • Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Evaporate the 1,4-dioxane.

  • Wash the aqueous layer with Et2O (50 mL).

  • Acidify the aqueous layer with 1M H2SO4 to pH 2-3.

  • Extract the product with EtOAc (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: 9.6 g, 94%).[1]

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

  • Dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).

  • Under an argon atmosphere, add sodium hydride (2.1 g, 88 mmol) at 0°C.

  • Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir the mixture at room temperature for 5 hours.

  • Remove the DMF under reduced pressure.

  • Wash the residue with a mixture of Et2O and water.

  • Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na2SO4.

  • Concentrate under reduced vacuum to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine as a sticky oil (Yield: 7.4 g, 63%).[1]

Deprotection to Yield O-benzyl-L-serine
  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH2Cl2 (30 mL) and TFA (5 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvents under reduced pressure.

  • Purify the resulting residue by decantation using Et2O to remove any remaining TFA.

  • The final product, O-benzyl-L-serine, is obtained as a white solid (Yield: 4.7 g, 97%).[1]

Biological Context: Serine and the mTOR Signaling Pathway

Recent research has highlighted the crucial role of amino acids, including serine, in regulating the mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5][6] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4][5][6] The mTOR pathway is organized into two distinct complexes, mTORC1 and mTORC2.[3][5][6]

mTORC1 integrates signals from growth factors, cellular energy status, and amino acids to control protein synthesis and cell growth.[3][5] Studies have shown that serine deprivation can inhibit mTORC1 activity, suggesting that serine, or a metabolite derived from it, is necessary for signaling nutrient sufficiency to this pathway.[7] This connection positions serine and its derivatives as potential modulators of mTOR signaling, a pathway frequently dysregulated in diseases such as cancer and metabolic disorders.[3][4][7]

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Serine Serine Serine->mTORC1 Modulates Raptor Raptor mLST8_1 mLST8 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation mTORC2 mTORC2 Rictor Rictor mLST8_2 mLST8 mTORC2->Cell Growth Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton

Caption: Role of Serine in the mTOR Signaling Pathway.

Comparative Biological Activity

While comprehensive biological activity data for this compound is still emerging, studies on related serine derivatives provide valuable insights into their potential therapeutic applications. For instance, certain 1-benzylamino-2-hydroxyalkyl derivatives have been identified as inhibitors of amylin aggregation, a process implicated in type 2 diabetes.

CompoundTargetBiological ActivityIC50Reference
Compound 18 Amylin AggregationInhibition3.04 µM[8]
Compound 22 Amylin AggregationInhibition2.71 µM[8]
N-dichloroacetyl-DL-serine (sodium salt) Sarcoma-37Tumor Growth Depression-[9]

This data suggests that modifications to the core structure of serine can lead to potent biological effects. Further investigation into the specific activities of this compound is warranted to fully understand its therapeutic potential.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of a protected amino acid like O-benzyl-L-serine involves several key stages, from the initial reaction to the characterization of the final product.

experimental_workflow start Start: L-Serine reaction1 N-Protection (e.g., Boc) start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate1 N-Protected Serine workup1->intermediate1 reaction2 O-Benzylation intermediate1->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 intermediate2 N-Protected O-Benzyl-Serine workup2->intermediate2 reaction3 N-Deprotection intermediate2->reaction3 purification Purification (e.g., Crystallization, Chromatography) reaction3->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: O-Benzyl-L-Serine characterization->end

Caption: General workflow for O-benzyl-L-serine synthesis.

References

Head-to-head comparison of L-Serine benzyl ester with N-Boc-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired molecular structures.[1] L-Serine, with its trifunctional nature (amine, carboxylic acid, and hydroxyl groups), requires precise protection to prevent unwanted side reactions.[1] This guide provides a direct comparison of two crucial serine derivatives, L-Serine benzyl ester and N-Boc-L-serine, outlining their distinct roles, physicochemical properties, and applications.

Fundamental Roles and Orthogonal Strategy

L-Serine benzyl ester and N-Boc-L-serine are not direct competitors but rather complementary tools in a synthetic chemist's arsenal. Their functions are dictated by which reactive group on the L-serine molecule is masked.

  • L-Serine Benzyl Ester: Protects the carboxylic acid (C-terminus) with a benzyl (Bzl) group. This leaves the α-amino and side-chain hydroxyl groups available for reaction. It is typically used to protect the C-terminal residue of a peptide.[2][3]

  • N-Boc-L-serine: Protects the α-amino group (N-terminus) with a tert-butyloxycarbonyl (Boc) group.[4] This leaves the carboxylic acid and side-chain hydroxyl groups free. It is the standard building block for introducing a serine residue into a growing peptide chain during solid-phase peptide synthesis (SPPS).[3][4]

This difference is the cornerstone of an orthogonal protection strategy , where different protecting groups can be removed under distinct chemical conditions without affecting others.[2][5][6] For instance, the Boc group is acid-labile, while the benzyl group is typically removed by catalytic hydrogenolysis, allowing for selective deprotection at different stages of a synthesis.[6][7]

References

A Comparative Guide to Protecting Groups for Serine in Peptide Synthesis: Benchmarking the Benzyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the success of peptide synthesis. This guide provides a detailed comparison of the performance of the benzyl group for protecting the hydroxyl functionality of serine against other common alternatives, supported by experimental data and protocols.

In the realm of solid-phase peptide synthesis (SPPS), the hydroxyl group of serine presents a reactive site that necessitates protection to prevent undesirable side reactions, such as O-acylation. The choice of protecting group is critical, as it must be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide. This guide focuses on the utility of the O-benzyl group (Bzl) for serine protection, often employed in the Boc/Bzl synthesis strategy, and compares it with other widely used protecting groups like tert-butyl (tBu) and trityl (Trt), which are staples in the orthogonal Fmoc/tBu strategy.[1][2][3]

Performance Comparison of Hydroxyl Protecting Groups for Serine

The selection of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (Boc or Fmoc). The following table summarizes the key performance characteristics of the most common protecting groups for the serine hydroxyl group.

Protecting GroupSynthetic StrategyIntroduction ConditionsRemoval ConditionsStabilityAdvantagesDisadvantages
Benzyl (Bzl) Boc/BzlBoc-Ser-OH + NaH, then Benzyl bromideStrong acid (e.g., HF, TFMSA)[4]Stable to TFA (used for Boc removal) and bases.[5]High stability, suitable for synthesis of long peptides.Harsh removal conditions can degrade sensitive peptides.
tert-Butyl (tBu) Fmoc/tBuFmoc-Ser(tBu)-OH is commercially available.TFA, concurrently with cleavage from most resins.[1]Stable to bases (e.g., piperidine for Fmoc removal).Mild removal conditions, compatible with many sensitive residues.[2]Can be prematurely removed to some extent by repeated acid treatments in long syntheses.
Trityl (Trt) Fmoc/tBuFmoc-Ser(Trt)-OH is commercially available.Mildly acidic conditions (e.g., dilute TFA).[6]Highly acid-labile, stable to bases.Very mild removal allows for the synthesis of protected peptide fragments.[7]Steric hindrance can sometimes affect coupling efficiency.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the serine hydroxyl group are crucial for reproducibility.

Protocol 1: Benzylation of the Serine Hydroxyl Group

This protocol describes the introduction of the benzyl group onto the hydroxyl side chain of N-Boc-serine.

Materials:

  • N-Boc-L-serine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend N-Boc-L-serine in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add NaH portion-wise with stirring.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Let the reaction proceed overnight, warming to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with EtOAc.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of O-Benzyl-Serine

This protocol outlines the removal of the benzyl protecting group using strong acid, typically during the final cleavage step in Boc-SPPS.

Materials:

  • O-Benzyl-serine containing peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[4]

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous ether

Procedure:

  • Place the peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers to the resin.

  • Cool the apparatus to -10 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide precipitate with cold, anhydrous ether.

  • Collect the crude peptide by filtration or centrifugation.

  • Purify the peptide using reverse-phase HPLC.

Protocol 3: Deprotection of O-tert-Butyl-Serine

This protocol details the removal of the tert-butyl group, which typically occurs simultaneously with the cleavage of the peptide from the resin in Fmoc-SPPS.

Materials:

  • O-tert-Butyl-serine containing peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)[1]

Procedure:

  • Place the peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Collect the peptide precipitate by centrifugation.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide and purify by reverse-phase HPLC.

Visualizing Synthesis Workflows

The following diagrams illustrate the key stages in peptide synthesis, highlighting the role of protecting groups.

Protection_Deprotection_Workflow cluster_Boc_Strategy Boc/Bzl Strategy cluster_Fmoc_Strategy Fmoc/tBu Strategy Boc_Start Boc-Ser(Bzl)-OH Boc_Coupling Couple next amino acid Boc_Start->Boc_Coupling Boc_Deprotection Remove Boc (TFA) Boc_Coupling->Boc_Deprotection Boc_Elongation Peptide Chain Elongation Boc_Deprotection->Boc_Elongation Repeat cycles Boc_Final_Cleavage Cleave from resin & Remove Bzl (HF) Boc_Elongation->Boc_Final_Cleavage Boc_Peptide Final Peptide Boc_Final__Cleavage Boc_Final__Cleavage Boc_Final__Cleavage->Boc_Peptide Fmoc_Start Fmoc-Ser(tBu)-OH Fmoc_Coupling Couple next amino acid Fmoc_Start->Fmoc_Coupling Fmoc_Deprotection Remove Fmoc (Piperidine) Fmoc_Coupling->Fmoc_Deprotection Fmoc_Elongation Peptide Chain Elongation Fmoc_Deprotection->Fmoc_Elongation Repeat cycles Fmoc_Final_Cleavage Cleave from resin & Remove tBu (TFA) Fmoc_Elongation->Fmoc_Final_Cleavage Fmoc_Peptide Final Peptide Fmoc_Final_Cleavage->Fmoc_Peptide

Caption: Comparative workflow of Boc/Bzl versus Fmoc/tBu strategies in SPPS.

Orthogonal_Protecting_Groups N_alpha Nα-Protection (e.g., Fmoc) Side_Chain Side-Chain Protection (e.g., tBu) N_alpha->Side_Chain Stable to Base C_Terminus C-Terminus (Resin Linkage) N_alpha->C_Terminus Stable to Base Side_Chain->C_Terminus Removed Together (Acid)

References

A Comparative Guide to Confirming the Stereochemical Purity of Synthesized Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of chiral molecules such as Benzyl 2-amino-3-hydroxypropanoate, a crucial intermediate in the development of various pharmaceuticals, the confirmation of stereochemical purity is a critical step. The biological activity of enantiomers can vary significantly, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. This guide provides a comparative analysis of two robust analytical techniques for determining the enantiomeric excess of synthesized this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent.

For the purpose of this guide, the synthesized product is N-tert-butoxycarbonyl (Boc) protected this compound, a common derivative in organic synthesis. This guide will present hypothetical, yet realistic, experimental data to illustrate the application and interpretation of each method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the hypothetical results obtained from the analysis of a synthesized batch of N-Boc-L-Benzyl 2-amino-3-hydroxypropanoate, which was expected to have high enantiomeric purity. The analysis was performed alongside the synthesized L- and D- enantiomeric standards.

ParameterChiral HPLC¹H NMR with Chiral Solvating Agent
Instrumentation HPLC with Chiral Stationary Phase400 MHz NMR Spectrometer
Sample Preparation Dissolved in mobile phaseDissolved in CDCl₃ with (R)-Mosher's acid
Retention Time (L-enantiomer) 12.5 minN/A
Retention Time (D-enantiomer) 15.2 minN/A
Chemical Shift α-H (L-enantiomer) N/A4.45 ppm (doublet)
Chemical Shift α-H (D-enantiomer) N/A4.55 ppm (doublet)
Resolution (Rs) 2.8N/A (baseline separation of signals)
Limit of Detection (D-enantiomer) ~0.05%~0.5%
Calculated Enantiomeric Excess (e.e.) 99.2%99.1%
Advantages High sensitivity, excellent resolution, well-established for quantitative analysis.Rapid analysis, simple sample preparation, provides structural information.
Disadvantages Requires specialized chiral columns, method development can be time-consuming.Lower sensitivity than HPLC, requires a chiral solvating agent, potential for signal overlap.

Experimental Protocols

Detailed methodologies for the synthesis of the standards and the analytical procedures are provided below.

Synthesis of N-Boc-L- and N-Boc-D-Benzyl 2-amino-3-hydroxypropanoate (Standards)

A standard and straightforward procedure was employed for the synthesis of the L- and D-enantiomers of N-Boc-Benzyl 2-amino-3-hydroxypropanoate, which will serve as reference materials.

  • N-Boc Protection: To a solution of L-serine (or D-serine) (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, sodium hydroxide (1.1 eq) was added, and the mixture was cooled to 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) was added portion-wise, and the reaction was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the aqueous layer was acidified with 1 M HCl to pH 2-3 and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-L-serine (or N-Boc-D-serine) as a white solid.

  • Benzylation: To a solution of N-Boc-L-serine (or N-Boc-D-serine) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), cesium carbonate (1.1 eq) was added, and the mixture was stirred for 30 minutes at room temperature. Benzyl bromide (1.2 eq) was then added dropwise, and the reaction was stirred for 12 hours. The reaction mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to afford N-Boc-L-Benzyl 2-amino-3-hydroxypropanoate (or the D-enantiomer) as a white solid.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Astec® CHIROBIOTIC® T (teicoplanin-based macrocyclic glycopeptide) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (70:30, v/v) with 0.02% formic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV at 220 nm.

  • Sample Preparation: The synthesized N-Boc-Benzyl 2-amino-3-hydroxypropanoate and the L- and D-standards were dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Procedure: 10 µL of each sample solution was injected into the HPLC system. The retention times of the enantiomers in the synthesized sample were compared to those of the L- and D-standards. The enantiomeric excess (e.e.) was calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.

Method 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a rapid method for determining enantiomeric purity. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-Mosher's acid).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the synthesized N-Boc-Benzyl 2-amino-3-hydroxypropanoate was dissolved in 0.6 mL of CDCl₃ in an NMR tube. A ¹H NMR spectrum was recorded. Then, 1.2 equivalents of (R)-Mosher's acid were added to the NMR tube, and the solution was mixed thoroughly before acquiring another ¹H NMR spectrum. The same procedure was applied to the racemic standard.

  • Procedure: The ¹H NMR spectra were analyzed, focusing on the signals of the proton on the stereogenic α-carbon. The chemical shifts of the signals for the two enantiomers in the presence of the CSA were compared. The enantiomeric excess (e.e.) was determined by integrating the corresponding signals for the L- and D-enantiomers using the formula: e.e. (%) = [(Integral_L - Integral_D) / (Integral_L + Integral_D)] x 100. For amino acid benzyl esters, the proton on the stereogenic α-carbon is generally the most suitable for enantiodifferentiation when using Mosher's acid.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and stereochemical purity confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Purity Analysis Start Start L-Serine L-Serine Start->L-Serine D-Serine D-Serine Start->D-Serine Boc_Protection N-Boc Protection L-Serine->Boc_Protection L-Serine->Boc_Protection D-Serine->Boc_Protection Benzylation Benzylation Boc_Protection->Benzylation Boc_Protection->Benzylation Boc_Protection->Benzylation L_Standard N-Boc-L-Ser-OBn (Standard) Benzylation->L_Standard D_Standard N-Boc-D-Ser-OBn (Standard) Benzylation->D_Standard Synthesized_Product Synthesized N-Boc-L-Ser-OBn Benzylation->Synthesized_Product Chiral_HPLC Chiral HPLC Analysis L_Standard->Chiral_HPLC NMR_CSA NMR with Chiral Solvating Agent L_Standard->NMR_CSA D_Standard->Chiral_HPLC D_Standard->NMR_CSA Synthesized_Product->Chiral_HPLC Synthesized_Product->NMR_CSA Data_Analysis Data Analysis & Enantiomeric Excess Calculation Chiral_HPLC->Data_Analysis NMR_CSA->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for Synthesis and Purity Analysis.

Logical Relationship of Analytical Methods

The diagram below outlines the logical flow for choosing and applying the analytical methods for stereochemical purity confirmation.

G Synthesized_Product Synthesized Product: This compound Purity_Question Is the product stereochemically pure? Synthesized_Product->Purity_Question Method_Selection Select Analytical Method Purity_Question->Method_Selection Chiral_HPLC Chiral HPLC Method_Selection->Chiral_HPLC NMR_CSA NMR with CSA Method_Selection->NMR_CSA HPLC_Protocol Inject sample and standards onto a chiral column. Compare retention times. Chiral_HPLC->HPLC_Protocol NMR_Protocol Acquire spectrum with and without chiral solvating agent. Observe signal splitting. NMR_CSA->NMR_Protocol HPLC_Result Calculate e.e. from peak areas. HPLC_Protocol->HPLC_Result NMR_Result Calculate e.e. from signal integrals. NMR_Protocol->NMR_Result Conclusion Confirm Stereochemical Purity HPLC_Result->Conclusion NMR_Result->Conclusion

Caption: Analytical Method Selection and Application.

References

Comparative analysis of the metabolic stability of L-Serine benzyl ester and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Metabolic Stability of L-Serine Benzyl Ester and Its Analogs

This guide provides a comparative analysis of the metabolic stability of L-Serine benzyl ester and its key analogs. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate an understanding of how structural modifications to the L-Serine scaffold may influence metabolic fate. While direct comparative quantitative data is sparse in publicly available literature, this guide synthesizes known metabolic principles and provides detailed experimental protocols for a comprehensive evaluation.

Introduction

L-Serine and its derivatives are important chiral building blocks in pharmaceutical and biotechnological applications[1][2]. The metabolic stability of these compounds is a critical parameter, influencing their pharmacokinetic profile, bioavailability, and ultimately, their therapeutic efficacy and safety[3][4]. L-Serine benzyl ester, a commonly used protected form of L-Serine, and its analogs are subject to metabolism by various enzymes, primarily through hydrolysis of the ester bond and other enzymatic transformations[5][6]. Understanding the relative metabolic stability of these analogs is crucial for the rational design of new chemical entities with optimized pharmacokinetic properties.

This guide focuses on a comparative analysis of L-Serine benzyl ester with the following analogs:

  • L-Serine methyl ester

  • L-Serine ethyl ester

  • N-Benzyl-L-serine

  • O-Benzoyl-L-serine

Data Presentation: Comparative Metabolic Profile

Due to the lack of direct comparative studies in the literature, the following table summarizes the known information and highlights the expected metabolic pathways for L-Serine benzyl ester and its analogs. The primary anticipated metabolic route for the ester derivatives is hydrolysis, catalyzed by esterases present in plasma and liver tissue[5][7]. For analogs with modifications at the nitrogen or oxygen atoms, other pathways involving cytochrome P450 (CYP450) enzymes may also be significant[6].

CompoundStructureKey Structural Difference from L-Serine Benzyl EsterPrimary Expected Metabolic Pathway(s)Expected Relative Metabolic Stability
L-Serine benzyl ester C₁₀H₁₃NO₃- (Reference Compound)Ester Hydrolysis-
L-Serine methyl ester C₄H₉NO₃Benzyl group of ester replaced by a methyl group.Ester HydrolysisPotentially lower stability due to less steric hindrance for esterase access compared to the benzyl ester.
L-Serine ethyl ester C₅H₁₁NO₃Benzyl group of ester replaced by an ethyl group.Ester HydrolysisStability likely intermediate between methyl and benzyl esters, depending on the specific esterases involved.
N-Benzyl-L-serine C₁₀H₁₃NO₃Benzyl group on the nitrogen atom instead of the carboxyl group (as an ester).N-debenzylation (CYP450-mediated), Ring Hydroxylation (CYP450-mediated)[6]Likely more stable to hydrolysis than the ester analogs, but susceptible to oxidative metabolism.
O-Benzoyl-L-serine C₁₀H₁₁NO₄Benzyl group replaced by a benzoyl group on the hydroxyl moiety.β-elimination/substitution by enzymes like tryptophanase[8].Stability is context-dependent on specific enzymatic pathways; it is a known substrate for certain bacterial enzymes[8].

Experimental Protocols

To empirically determine and compare the metabolic stability of L-Serine benzyl ester and its analogs, a standardized in vitro liver microsomal stability assay is recommended. This is a common and cost-effective method to estimate intrinsic clearance[3].

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of L-Serine benzyl ester and its analogs upon incubation with liver microsomes.

2. Materials:

  • Test compounds (L-Serine benzyl ester and analogs), dissolved in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse), stored at -80°C.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Acetonitrile with an internal standard for reaction quenching and sample analysis.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for quantification.

3. Procedure:

  • Preparation: Thaw the pooled liver microsomes on ice. Prepare working solutions of the test compounds and positive controls in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation Setup:

    • Add the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) to the wells of the incubation plate containing phosphate buffer.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. For control incubations without metabolism, add buffer instead of the NADPH system.

    • Immediately after adding the NADPH system, add the test compounds to the respective wells to start the incubation. The final substrate concentration is typically 1 µM.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • After quenching, centrifuge the plates to precipitate the microsomal proteins.

    • Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

  • Quantification:

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_of_Esters cluster_esters L-Serine Ester Analogs L-Serine_benzyl_ester L-Serine_benzyl_ester Esterases Esterases L-Serine_benzyl_ester->Esterases L-Serine_methyl_ester L-Serine_methyl_ester L-Serine_methyl_ester->Esterases L-Serine_ethyl_ester L-Serine_ethyl_ester L-Serine_ethyl_ester->Esterases L_Serine L_Serine Esterases->L_Serine Corresponding_Alcohol Benzyl/Methyl/Ethyl Alcohol Esterases->Corresponding_Alcohol

Caption: Expected primary metabolic pathway for L-Serine ester analogs via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling and Analysis cluster_data Data Analysis A Prepare Microsomes, Buffer, and Test Compounds B Pre-incubate Microsomes and Buffer A->B Step 1 C Initiate Reaction with NADPH B->C Step 2 D Add Test Compound C->D Step 3 E Quench Reaction at Time Points (0-60 min) D->E Step 4 F Centrifuge and Collect Supernatant E->F Step 5 G LC-MS/MS Analysis F->G Step 6 H Calculate % Remaining G->H Step 7 I Determine Half-life (t½) H->I Step 8 J Calculate Intrinsic Clearance (Clint) I->J Step 9

Caption: Workflow for the in vitro microsomal metabolic stability assay.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 2-amino-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzyl 2-amino-3-hydroxypropanoate, a key building block in pharmaceutical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the recommended PPE to be used at all stages of handling, from receiving to disposal.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or PVC gloves are recommended to protect against skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[1][2]
Eyes & Face Safety glasses with side shields or chemical splash gogglesEssential for protecting eyes from dust particles and potential splashes. A face shield may be required for operations with a higher risk of splashing.[1][3]
Body Laboratory coat or chemical-resistant coverallsProvides a barrier against accidental spills and contamination of personal clothing.[1][3]
Respiratory NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols. The type of respirator should be selected based on the potential exposure concentration.[4][5]
Feet Closed-toe shoesChemical-resistant boots are recommended in areas where large spills may occur.[3][6]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized operational procedure is crucial for minimizing exposure and preventing contamination.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • The recommended storage temperature is typically at room temperature, but always refer to the supplier's specific instructions.

3. Weighing and Dispensing:

  • Conduct all weighing and dispensing operations in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to control dust and vapors.[2]

  • Use dedicated, clean spatulas and weighing boats.

  • Minimize the generation of dust.[4]

4. Experimental Use:

  • Always handle the compound within a well-ventilated laboratory, preferably inside a fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[2]

  • After handling, wash hands thoroughly with soap and water.[2]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not let the chemical enter drains.[4]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.

1. Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

2. Waste Segregation:

  • Do not mix this waste with other incompatible waste streams.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed and approved waste disposal contractor.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Ensure that the inner packaging of the waste is also disposed of by a licensed carrier.[8]

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Ventilated Area inspect->store ppe_check Don Appropriate PPE store->ppe_check handle Weighing, Dispensing & Experimental Use (in Fume Hood) ppe_check->handle PPE Correct spill Spill Occurs? handle->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes decontaminate Decontaminate Work Area & PPE spill->decontaminate No spill_procedure->handle waste_disposal Dispose of Waste via Licensed Contractor decontaminate->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.